Disomotide
Beschreibung
This compound is a Protein drug with a maximum clinical trial phase of II (across all indications) and has 2 investigational indications.
Eigenschaften
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-carboxypropanoyl]amino]-5-oxopentanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C47H74N10O14S/c1-8-26(6)36(49)45(68)51-29(18-20-72-7)39(62)52-31(22-35(60)61)42(65)50-28(16-17-34(48)59)40(63)55-37(24(2)3)46(69)57-19-12-15-33(57)44(67)53-30(21-27-13-10-9-11-14-27)41(64)54-32(23-58)43(66)56-38(25(4)5)47(70)71/h9-11,13-14,24-26,28-33,36-38,58H,8,12,15-23,49H2,1-7H3,(H2,48,59)(H,50,65)(H,51,68)(H,52,62)(H,53,67)(H,54,64)(H,55,63)(H,56,66)(H,60,61)(H,70,71)/t26-,28-,29-,30-,31-,32-,33-,36-,37-,38-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDQMCYCLZBSYJZ-BBXCZNCNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CCSC)C(=O)NC(CC(=O)O)C(=O)NC(CCC(=O)N)C(=O)NC(C(C)C)C(=O)N1CCCC1C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CO)C(=O)NC(C(C)C)C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](C(C)C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CO)C(=O)N[C@@H](C(C)C)C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C47H74N10O14S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50171158 | |
| Record name | Disomotide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50171158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1035.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
181477-43-0 | |
| Record name | Disomotide [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0181477430 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Disomotide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50171158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Disomotide: A Deep Dive into its Mechanism of Action in Melanoma
For Researchers, Scientists, and Drug Development Professionals
Introduction
Disomotide, a peptide-based vaccine, has emerged as a significant immunotherapeutic agent in the fight against melanoma. This technical guide provides an in-depth exploration of the core mechanism of action of this compound, focusing on its role as a gp100 peptide vaccine. It details the immunological pathways activated by this compound, presents quantitative clinical data, and outlines the experimental protocols used to evaluate its efficacy. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this compound's role in melanoma therapy.
Core Mechanism of Action: Harnessing the Immune System
This compound is a synthetic peptide corresponding to a specific epitope of the melanoma-associated antigen, glycoprotein (B1211001) 100 (gp100). The fundamental mechanism of action of this compound lies in its ability to stimulate a targeted T-cell mediated immune response against melanoma cells that express gp100.[1] This process is initiated through the presentation of the this compound peptide to T-cells by antigen-presenting cells (APCs), primarily dendritic cells (DCs).
Antigen Presentation and T-Cell Activation
The journey of this compound from administration to eliciting an anti-tumor response involves a series of well-orchestrated immunological events:
-
Uptake and Processing by Dendritic Cells: Following administration, this compound is taken up by dendritic cells.
-
MHC Presentation: Inside the dendritic cells, the peptide is processed and presented on the cell surface by both Major Histocompatibility Complex (MHC) Class I and Class II molecules.[2][3] The presentation on MHC Class I molecules is crucial for the activation of CD8+ cytotoxic T-lymphocytes (CTLs), while presentation on MHC Class II molecules activates CD4+ helper T-cells.[2][3]
-
T-Cell Recognition and Activation: Naive T-cells in the lymph nodes recognize the gp100 peptide-MHC complex on the surface of dendritic cells via their T-cell receptors (TCRs). This recognition, along with co-stimulatory signals, triggers the activation, proliferation, and differentiation of gp100-specific T-cells.
The following diagram illustrates the antigen presentation pathway for the gp100 peptide vaccine:
Downstream Signaling and Tumor Cell Lysis
Upon activation, gp100-specific T-cells undergo clonal expansion and differentiate into effector cells. The activated CD8+ cytotoxic T-lymphocytes are the primary mediators of tumor destruction. They recognize the gp100 peptide presented on MHC Class I molecules on the surface of melanoma cells and induce apoptosis through the release of cytotoxic granules containing perforin (B1180081) and granzymes.
The signaling cascade initiated within the T-cell upon TCR engagement with the gp100 peptide-MHC complex is a complex process involving a cascade of protein tyrosine kinases (PTKs), activation of protein kinase C (PKC), and an increase in intracellular calcium levels. This ultimately leads to the transcription of genes responsible for T-cell proliferation, differentiation, and effector functions.
The following diagram provides a simplified overview of the T-cell activation signaling pathway:
Clinical Efficacy: Quantitative Data Summary
A pivotal phase III clinical trial investigated the efficacy of a gp100 peptide vaccine (referred to as gp100:209-217(210M)), which is a form of this compound, in combination with high-dose interleukin-2 (B1167480) (IL-2) in patients with advanced melanoma. The results of this study provide key quantitative data on the clinical benefits of this immunotherapeutic approach.
| Clinical Endpoint | gp100 Vaccine + IL-2 | IL-2 Alone | P-value |
| Overall Clinical Response | 16% | 6% | 0.03 |
| Progression-Free Survival (Median) | 2.2 months | 1.6 months | 0.008 |
| Overall Survival (Median) | 17.8 months | 11.1 months | 0.06 |
Data from the randomized phase III trial by Schwartzentruber et al.
These findings demonstrate a statistically significant improvement in overall clinical response and progression-free survival for patients receiving the gp100 peptide vaccine in conjunction with IL-2 compared to IL-2 monotherapy.
Experimental Protocols
The following sections provide an overview of the methodologies employed in the key clinical trial and related immunological assays to assess the mechanism of action of this compound.
Phase III Clinical Trial Protocol (Schwartzentruber et al.)
-
Study Design: A randomized, multicenter phase III trial.
-
Patient Population: 185 patients with stage IV or locally advanced stage III cutaneous melanoma, expressing HLA*A0201.
-
Treatment Arms:
-
Vaccine Group: Received the gp100:209-217(210M) peptide vaccine emulsified in Montanide ISA-51 (incomplete Freund's adjuvant) administered subcutaneously, followed by high-dose IL-2.
-
Control Group: Received high-dose IL-2 alone.
-
-
Dosage:
-
gp100 vaccine: 1 mg of peptide.
-
IL-2: 720,000 IU/kg administered intravenously every 8 hours.
-
-
Endpoints:
-
Primary: Clinical response (complete or partial tumor regression).
-
Secondary: Progression-free survival and overall survival.
-
-
Immunological Monitoring: Peripheral blood lymphocytes were assessed for reactivity to the gp100 peptide.
The following diagram outlines the workflow of the clinical trial:
Enzyme-Linked Immunospot (ELISPOT) Assay
The ELISPOT assay is a widely used method to quantify the frequency of cytokine-secreting T-cells at the single-cell level, providing a measure of the vaccine-induced immune response.
-
Principle: The assay captures cytokines secreted by activated T-cells onto a membrane coated with a specific antibody. A second, enzyme-linked antibody is then used to detect the captured cytokine, resulting in a colored spot for each cytokine-producing cell.
-
Methodology:
-
Plate Coating: 96-well plates are coated with an anti-cytokine (e.g., IFN-γ) monoclonal antibody.
-
Cell Incubation: Peripheral blood mononuclear cells (PBMCs) from vaccinated patients are incubated in the wells with or without the gp100 peptide.
-
Cytokine Capture: Activated T-cells secrete cytokines, which are captured by the coated antibody.
-
Detection: A biotinylated anti-cytokine antibody is added, followed by an enzyme-conjugated streptavidin.
-
Substrate Addition: A substrate is added that is converted by the enzyme into an insoluble colored product, forming spots.
-
Spot Counting: The spots are counted, with each spot representing a single cytokine-producing cell.
-
In Vitro T-Cell Activation and Killing Assays
These assays are used to confirm the functionality of the vaccine-induced T-cells.
-
T-Cell Activation Assay:
-
Co-culture: T-cells from vaccinated patients are co-cultured with target cells (e.g., T2 cells pulsed with the gp100 peptide or gp100-expressing melanoma cell lines).
-
Activation Markers: T-cell activation is assessed by measuring the expression of activation markers (e.g., CD69, CD25) by flow cytometry or by quantifying cytokine release (e.g., IFN-γ) in the culture supernatant by ELISA.
-
-
T-Cell Killing Assay:
-
Target Cell Labeling: Melanoma target cells are labeled with a radioactive isotope (e.g., 51Cr) or a fluorescent dye.
-
Co-culture: Labeled target cells are co-cultured with effector T-cells at various effector-to-target ratios.
-
Lysis Measurement: The release of the label from the lysed target cells into the supernatant is measured to quantify the cytotoxic activity of the T-cells.
-
Conclusion
This compound, as a gp100 peptide vaccine, represents a targeted immunotherapeutic strategy for melanoma. Its mechanism of action is centered on the activation of a specific T-cell response against melanoma cells expressing the gp100 antigen. The process of antigen presentation by dendritic cells and the subsequent activation of both CD4+ and CD8+ T-cells are critical to its anti-tumor effect. Clinical data from a phase III trial have demonstrated the potential of this approach to improve clinical outcomes for patients with advanced melanoma. The experimental protocols outlined in this guide provide a framework for the continued investigation and development of peptide-based cancer vaccines. Further research into the downstream signaling pathways and the optimization of vaccine adjuvants and combination therapies will be crucial in enhancing the efficacy of this promising treatment modality.
References
- 1. T cell activation & immune checkpoint inhibition killing assays I CRO services [explicyte.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. MHC class II presentation of gp100 epitopes in melanoma cells requires the function of conventional endosomes, and is influenced by melanosomes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Whitepaper: The Immunoinhibitory Activity of Disomotide Against gp100-Expressing Melanoma
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Disomotide is an immunotherapeutic agent designed to target glycoprotein (B1211001) 100 (gp100), a tumor-associated antigen highly expressed in melanoma cells. Unlike traditional small molecule inhibitors that directly target enzymatic activity, this compound's "inhibitory activity" is indirect, functioning through the activation of the host's immune system to recognize and eliminate tumor cells expressing gp100. This document provides a technical overview of the mechanism of action, available clinical data, and experimental protocols relevant to gp100-targeted peptide immunotherapies like this compound. Due to the limited availability of specific preclinical and clinical data for this compound in the public domain, this guide will leverage data from a well-documented, functionally similar gp100 peptide vaccine, gp100:209-217(210M), to illustrate the core principles and therapeutic potential of this class of agents.
Introduction to gp100 as a Therapeutic Target
Glycoprotein 100 (gp100) is a transmembrane glycoprotein involved in melanosome maturation.[1] Its expression is largely restricted to melanocytes and melanoma cells, making it an attractive target for cancer immunotherapy.[2] The goal of targeting gp100 is to break immune tolerance to this self-antigen, which is overexpressed in malignant melanoma, thereby inducing a potent and specific anti-tumor immune response.
Mechanism of Action: Peptide-Based Immunotherapy
This compound is classified as a peptide vaccine. This therapeutic modality utilizes a synthetic peptide fragment of the gp100 protein. The proposed mechanism of action is as follows:
-
Administration and Antigen Presentation: The synthetic gp100 peptide, often administered with an adjuvant to enhance immunogenicity, is taken up by antigen-presenting cells (APCs), such as dendritic cells.
-
MHC Class I Presentation: Inside the APCs, the peptide is processed and presented on Major Histocompatibility Complex (MHC) Class I molecules.
-
T-Cell Activation: The peptide-MHC complex is recognized by the T-cell receptors on cytotoxic T-lymphocytes (CTLs).
-
Tumor Cell Recognition and Lysis: Activated CTLs then patrol the body and recognize the same gp100 peptide presented on the surface of melanoma cells, leading to targeted cell killing.
This process effectively "inhibits" tumor growth by eliminating the gp100-expressing cancer cells.
Signaling and Activation Pathway
Caption: Mechanism of action for gp100 peptide immunotherapy.
Quantitative Data from Clinical Trials
| Parameter | gp100 Peptide Vaccine + IL-2 | IL-2 Alone | P-value |
| Number of Patients | 92 | 93 | N/A |
| Overall Clinical Response | 16% | 6% | 0.03 |
| Progression-Free Survival (Median) | 2.2 months | 1.6 months | 0.008 |
| Overall Survival (Median) | 17.8 months | 11.1 months | 0.06 |
Data from a study on gp100:209-217(210M) peptide vaccine plus IL-2 versus IL-2 alone in patients with advanced melanoma.
Experimental Protocols
The following methodologies are based on the Phase 3 clinical trial of the gp100:209-217(210M) peptide vaccine.
Patient Population
-
Inclusion Criteria: Patients with stage IV or locally advanced stage III cutaneous melanoma, expression of HLA*A0201, and suitability for high-dose IL-2 therapy.
-
Exclusion Criteria: Presence of brain metastases.
Treatment Regimen
-
Vaccine Arm: Patients received 1 mg of the gp100:209-211(210M) peptide emulsified in Montanide ISA-51 (incomplete Freund's adjuvant). The vaccine was administered subcutaneously once per cycle. This was followed by high-dose IL-2.
-
Control Arm: Patients received high-dose IL-2 alone.
-
IL-2 Dosing: 720,000 IU per kilogram of body weight administered every 8 hours.
Efficacy Assessment
-
Primary Endpoint: Clinical response, assessed by investigators and through a central review, using Response Evaluation Criteria in Solid Tumors (RECIST).
-
Secondary Endpoints: Progression-free survival and overall survival.
Experimental Workflow Diagram
Caption: Randomized clinical trial workflow for a gp100 peptide vaccine.
Conclusion
This compound represents a targeted immunotherapeutic strategy that leverages the high expression of gp100 in melanoma to induce a specific anti-tumor immune response. While direct inhibitory data such as IC50 values are not applicable to this class of drugs, clinical trials of similar gp100 peptide vaccines have demonstrated a statistically significant improvement in clinical response rates and progression-free survival. This technical guide provides a framework for understanding the mechanism, efficacy, and experimental evaluation of gp100-targeted peptide immunotherapies, which form the basis for the development and clinical application of agents like this compound. Further research and publication of specific data from this compound trials will be crucial for a more detailed characterization of its clinical profile.
References
- 1. uclahealth.org [uclahealth.org]
- 2. cancerresearchuk.org [cancerresearchuk.org]
- 3. phdres.caregate.net [phdres.caregate.net]
- 4. gp100 peptide vaccine and interleukin-2 in patients with advanced melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. gp100 Peptide Vaccine and Interleukin-2 in Patients with Advanced Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
Avelumab and the PD-L1 Pathway: A Technical Guide to the Core Interaction
This in-depth technical guide serves as a resource for researchers, scientists, and drug development professionals, detailing the mechanism of action, clinical efficacy, and experimental evaluation of avelumab. Avelumab is a fully human IgG1 monoclonal antibody that targets the programmed death-ligand 1 (PD-L1), a critical immune checkpoint protein. Its function is unique among approved anti-PD-L1 agents due to a dual mechanism of action that combines the blockade of the PD-1/PD-L1 immunosuppressive axis with the induction of antibody-dependent cell-mediated cytotoxicity (ADCC).[1][2][3]
The PD-1/PD-L1 Immune Checkpoint Pathway
The programmed death-1 (PD-1) receptor and its ligand, PD-L1, are central to immune homeostasis, preventing excessive immune responses and maintaining self-tolerance.[3] PD-1 is expressed on activated T-cells, B-cells, and natural killer (NK) cells.[4] Its primary ligand, PD-L1, can be expressed on various cells, including antigen-presenting cells (APCs) and, notably, is often upregulated on the surface of tumor cells.
When PD-L1 on a tumor cell binds to the PD-1 receptor on an activated T-cell, it initiates an inhibitory signal cascade within the T-cell. This signaling suppresses T-cell proliferation, cytokine release, and cytotoxic activity, effectively allowing the tumor cell to evade immune destruction. This mechanism is a common strategy employed by various cancers to escape immune surveillance.
Avelumab's Dual Mechanism of Action
Avelumab was designed to counteract tumor-mediated immunosuppression through two distinct but complementary mechanisms.
Blockade of the PD-1/PD-L1 Interaction
As an anti-PD-L1 antibody, avelumab's primary function is to act as an immune checkpoint inhibitor. It binds with high affinity to both human and mouse PD-L1 (Kd = 0.3 and 1.0 nmol/L, respectively), physically obstructing the interaction between PD-L1 on tumor cells and the PD-1 receptor on T-cells. This blockade removes the inhibitory "brake" on T-cells, restoring their ability to recognize and mount a cytotoxic response against cancerous cells. Avelumab also inhibits the interaction of PD-L1 with a second receptor, B7.1, which can further potentiate T-cell reactivation.
Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC)
Unlike other anti-PD-1/PD-L1 antibodies that are of the IgG4 isotype or have been engineered to eliminate effector functions, avelumab is a fully human IgG1 antibody with a native, unmodified crystallizable fragment (Fc) region. This wild-type Fc region is critical for its second mechanism: ADCC. The Fc portion of avelumab, when bound to PD-L1 on a tumor cell, can be recognized by Fcγ receptors (specifically CD16 or FcγRIIIa) on innate immune effector cells, primarily Natural Killer (NK) cells. This engagement triggers the NK cell to release cytotoxic granules, inducing lysis of the targeted tumor cell. This ADCC activity provides an additional, direct mechanism for tumor cell killing, independent of T-cell-mediated immunity.
Quantitative Analysis of Clinical Efficacy
Avelumab has been investigated extensively through the JAVELIN clinical trial program, demonstrating efficacy across several advanced malignancies.
Table 1: Efficacy in Metastatic Merkel Cell Carcinoma (mMCC)
| Trial Name | Treatment Line | N | Objective Response Rate (ORR) | Durable Response Rate (≥6 mo) | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) |
| JAVELIN Merkel 200 (Part B) | First-Line | 116 | 39.7% (95% CI: 30.7-49.2) | 30.2% (95% CI: 22.0-39.4) | 4.1 months (95% CI: 1.4-6.1) | 20.3 months (95% CI: 12.4-NE) |
| JAVELIN Merkel 200 (Part A) | Second-Line (Post-Chemo) | 88 | 31.8% (95% CI: 22.3-42.6) | 92% of responders | 2.7 months (95% CI: 1.4-4.2) | 11.3 months (95% CI: 7.5-14.0) |
Table 2: Efficacy in Advanced Urothelial Carcinoma (aUC)
| Trial Name | Treatment Setting | N | Median OS (Avelumab Arm) | Median OS (Control Arm) | OS Hazard Ratio (HR) | Median PFS (Avelumab Arm) | Median PFS (Control Arm) | PFS Hazard Ratio (HR) |
| JAVELIN Bladder 100 | First-Line Maintenance | 700 | 23.8 months | 15.0 months | 0.76 (95% CI: 0.63-0.91) | 5.5 months | 2.1 months | 0.56 (95% CI: 0.46-0.68) |
| JAVELIN Solid Tumor | Second-Line (Post-Platinum) | 249 | 6.5 months | N/A | N/A | 1.7 months | N/A | N/A |
Note: The JAVELIN Solid Tumor trial reported an ORR of 16.1% for the post-platinum UC cohort.
Table 3: Efficacy in Advanced Renal Cell Carcinoma (aRCC)
| Trial Name | Treatment Setting | N | Median PFS (Avelumab + Axitinib) | Median PFS (Sunitinib) | PFS Hazard Ratio (HR) | Median OS (Avelumab + Axitinib) | Median OS (Sunitinib) | OS Hazard Ratio (HR) |
| JAVELIN Renal 101 (Overall Population) | First-Line | 886 | 13.9 months | 8.5 months | 0.66 (95% CI: 0.566-0.769) | 44.8 months | 38.9 months | 0.88 (95% CI: 0.749-1.039) |
| JAVELIN Renal 101 (PD-L1+ Population) | First-Line | 560 | 13.8 months | 7.0 months | 0.62 (95% CI: 0.490-0.777) | 43.2 months | 36.2 months | 0.86 (95% CI: 0.701-1.057) |
Key Experimental Protocols
Protocol: PD-L1 Expression Analysis by Immunohistochemistry (IHC)
Assessing the PD-L1 status of tumor tissue is a common exploratory endpoint in clinical trials for checkpoint inhibitors.
Objective: To detect and quantify the presence of PD-L1 protein in formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections.
Methodology:
-
Sample Preparation: FFPE tumor tissue blocks are sectioned at 4-5 µm thickness and mounted on positively charged glass slides.
-
Deparaffinization and Rehydration: Slides are deparaffinized in xylene and rehydrated through a series of graded ethanol (B145695) washes to water.
-
Antigen Retrieval: Heat-induced epitope retrieval (HIER) is performed by immersing slides in a retrieval solution (e.g., citrate (B86180) buffer, pH 6.0 or EDTA buffer, pH 9.0) and heating at 95-100°C for 20-30 minutes. This step unmasks the antigenic epitopes.
-
Peroxidase Block: Endogenous peroxidase activity is quenched by incubating the slides in a hydrogen peroxide solution (e.g., 3% H₂O₂) to prevent non-specific background staining.
-
Primary Antibody Incubation: The slides are incubated with a validated anti-PD-L1 primary antibody (e.g., SP263 clone as used in JAVELIN trials) at a predetermined optimal concentration, typically for 30-60 minutes at room temperature or overnight at 4°C.
-
Detection System: A polymer-based detection system is used. A secondary antibody conjugated to horseradish peroxidase (HRP) is applied, which binds to the primary antibody.
-
Chromogen Application: A chromogen substrate, such as 3,3'-Diaminobenzidine (DAB), is added. The HRP enzyme catalyzes the conversion of DAB into a brown, insoluble precipitate at the site of the antigen.
-
Counterstaining: The slides are counterstained with hematoxylin (B73222) to visualize cell nuclei, providing histological context.
-
Dehydration and Mounting: Slides are dehydrated through graded ethanol and cleared in xylene before being coverslipped with a permanent mounting medium.
-
Scoring: A pathologist evaluates the stained slides. Scoring is typically based on the percentage of tumor cells showing positive membrane staining at any intensity. A threshold (e.g., ≥1%, ≥5%, or ≥25%) is used to define PD-L1 positive status.
Protocol: In Vitro Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC) Assay
This assay quantifies the ability of avelumab to induce the lysis of PD-L1-expressing tumor cells by effector immune cells.
Objective: To measure the specific lysis of target tumor cells mediated by NK cells in the presence of avelumab.
Methodology:
-
Effector Cell Preparation: Peripheral blood mononuclear cells (PBMCs) are isolated from healthy donor blood using Ficoll-Paque density gradient centrifugation. NK cells are then purified from the PBMC population via negative selection using a magnetic-activated cell sorting (MACS) kit. The purified NK cells (>90% purity) are rested overnight.
-
Target Cell Preparation: PD-L1-expressing human tumor cells (target cells) are harvested. To measure cytotoxicity, cells are labeled with a releasable radioactive isotope, such as Indium-111 (¹¹¹In), or a fluorescent dye.
-
Assay Setup: Labeled target cells are plated in a 96-well plate (e.g., 2,000 cells/well). The cells are then incubated with avelumab at a specified concentration (e.g., 2 µg/mL) or a relevant isotype control antibody for 30 minutes at room temperature.
-
Co-culture: Purified NK cells (effector cells) are added to the wells at various effector-to-target (E:T) ratios (e.g., 5:1, 10:1, 25:1).
-
Incubation: The plate is incubated for 4 hours at 37°C to allow for cell lysis to occur.
-
Quantification of Lysis:
-
The plate is centrifuged, and the supernatant from each well is harvested.
-
The amount of isotope (¹¹¹In) released into the supernatant is measured using a gamma counter.
-
Controls:
-
Spontaneous Release: Target cells incubated with media alone (no effector cells or antibody).
-
Maximum Release: Target cells lysed with a detergent (e.g., 0.05% Triton X-100).
-
-
-
Data Analysis: The percentage of specific lysis is calculated using the following formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100
Conclusion
Avelumab represents a significant therapeutic agent in immuno-oncology, distinguished by its dual mechanism of action. By simultaneously blocking the PD-L1/PD-1 inhibitory axis to restore adaptive anti-tumor immunity and engaging the innate immune system via ADCC to directly lyse tumor cells, avelumab provides a multi-pronged attack against cancer. The quantitative data from numerous clinical trials underscore its efficacy in treating aggressive malignancies such as Merkel cell carcinoma, urothelial carcinoma, and renal cell carcinoma. The detailed experimental protocols for IHC and ADCC assays are fundamental to both the preclinical evaluation and clinical biomarker strategies essential for optimizing the use of avelumab and developing next-generation immunotherapies.
References
Avelumab's Role in Immune System Modulation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Avelumab (Bavencio®) is a human immunoglobulin G1 (IgG1) monoclonal antibody that has emerged as a significant agent in cancer immunotherapy. It targets the programmed death-ligand 1 (PD-L1), a critical checkpoint protein that cancer cells often exploit to evade the immune system. This guide provides an in-depth technical overview of avelumab's core mechanisms of action, supported by quantitative data from pivotal clinical trials, detailed experimental protocols, and visualizations of the key signaling pathways and experimental workflows.
Avelumab's unique therapeutic action is twofold. Firstly, it functions as an immune checkpoint inhibitor by blocking the interaction between PD-L1 on tumor cells and the PD-1 receptor on T-cells, thereby restoring the T-cells' ability to recognize and attack cancer cells.[1] Secondly, unlike other anti-PD-L1 antibodies that are engineered to be inert, avelumab possesses a native Fc region, enabling it to induce antibody-dependent cell-mediated cytotoxicity (ADCC), a mechanism that engages the innate immune system to target and kill tumor cells.[2][3] This dual mechanism, harnessing both adaptive and innate immunity, distinguishes avelumab within the landscape of cancer immunotherapies.[4][5]
Quantitative Data from Key Clinical Trials
The clinical efficacy of avelumab has been demonstrated in several key trials, most notably the JAVELIN Merkel 200 trial for metastatic Merkel cell carcinoma (mMCC) and the JAVELIN Bladder 100 trial for advanced urothelial carcinoma. The quantitative outcomes from these trials are summarized below.
Table 1: Efficacy of Avelumab in Metastatic Merkel Cell Carcinoma (JAVELIN Merkel 200)
| Endpoint | First-Line Treatment (n=116) | Previously Treated (n=88) |
| Objective Response Rate (ORR) | 39.7% (95% CI: 30.7% to 49.2%) | 33.0% (95% CI: 23.3% to 43.8%) |
| Durable Response Rate (≥6 months) | 30.2% (95% CI: 22.0% to 39.4%) | Not explicitly reported |
| Median Progression-Free Survival (PFS) | 4.1 months (95% CI: 1.4 to 6.1 months) | 2.7 months (95% CI: 1.4 to 4.2 months) |
| Median Overall Survival (OS) | 20.3 months (95% CI: 12.4 to not estimable) | 12.6 months (95% CI: 7.5 to 17.1 months) |
| 5-Year OS Rate | Not yet reported | 26% (95% CI: 17% to 36%) |
Table 2: Efficacy of Avelumab as First-Line Maintenance in Advanced Urothelial Carcinoma (JAVELIN Bladder 100)
| Endpoint | Avelumab + Best Supportive Care (BSC) (n=350) | BSC Alone (n=350) |
| Median Overall Survival (OS) | 23.8 months (95% CI: 19.9 to 28.8 months) | 15.0 months (95% CI: 13.5 to 18.2 months) |
| Hazard Ratio for OS | 0.76 (95% CI: 0.63 to 0.91; P=0.0036) | - |
| Median Progression-Free Survival (PFS) | 5.5 months (95% CI: 4.2 to 7.2 months) | 2.1 months (95% CI: 1.9 to 3.0 months) |
| Hazard Ratio for PFS | 0.54 (95% CI: 0.46 to 0.64; P<0.0001) | - |
| Objective Response Rate (Investigator Assessed) | Higher with avelumab | Lower than avelumab arm |
| Median Duration of Response | 28.4 months (95% CI: 15.9 to 42.3 months) | 26.9 months (95% CI: 4.4 to not estimable) |
Experimental Protocols
In Vitro Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC) Assay
This protocol outlines a method to assess the ability of avelumab to induce ADCC against PD-L1-expressing tumor cells using natural killer (NK) cells as effectors.
a. Materials:
-
Target Cells: A human cancer cell line with known PD-L1 expression (e.g., H460 lung cancer cells).
-
Effector Cells: Purified NK cells isolated from peripheral blood mononuclear cells (PBMCs) of healthy donors or cancer patients.
-
Antibodies: Avelumab and a human IgG1 isotype control.
-
Reagents: Cell culture medium (e.g., RPMI-1640), fetal bovine serum (FBS), lactate (B86563) dehydrogenase (LDH) cytotoxicity assay kit, or a real-time cell analysis system.
b. Protocol:
-
Target Cell Preparation: Culture the target cells to ~80% confluency. Harvest and resuspend the cells in complete medium at a concentration of 1 x 10^5 cells/mL. Seed 100 µL of the cell suspension into each well of a 96-well plate and incubate overnight.
-
Effector Cell Preparation: Isolate NK cells from PBMCs using a negative magnetic selection kit. Resuspend the purified NK cells in complete medium.
-
ADCC Assay Setup:
-
Remove the culture medium from the target cells.
-
Add avelumab or the isotype control antibody at various concentrations to the wells.
-
Add the effector NK cells to the wells at different effector-to-target (E:T) ratios (e.g., 25:1, 12.5:1, 6.25:1).
-
Include control wells with target cells alone (spontaneous release) and target cells with lysis buffer (maximum release).
-
-
Incubation: Incubate the plate for 4-6 hours at 37°C in a 5% CO2 incubator.
-
Data Acquisition:
-
LDH Assay: Centrifuge the plate and collect the supernatant. Measure LDH release according to the manufacturer's instructions.
-
Real-time Analysis: Monitor cell lysis in real-time using a specialized instrument.
-
-
Data Analysis: Calculate the percentage of specific lysis using the formula: (% Specific Lysis) = [ (Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release) ] * 100.
Flow Cytometry Analysis of Immune Cell Subsets
This protocol provides a general framework for analyzing changes in peripheral immune cell populations in patients treated with avelumab.
a. Materials:
-
Samples: Whole blood or PBMC samples from patients at baseline and post-treatment.
-
Antibodies: Fluorochrome-conjugated monoclonal antibodies against various immune cell surface markers (e.g., CD3, CD4, CD8, CD19, CD56, PD-L1).
-
Reagents: Red blood cell lysis buffer, FACS buffer (PBS with 2% FBS), and a viability dye.
b. Protocol:
-
Sample Preparation:
-
For whole blood, aliquot 100 µL into a FACS tube.
-
For PBMCs, isolate using density gradient centrifugation and resuspend at 1 x 10^7 cells/mL.
-
-
Staining:
-
Add the antibody cocktail to the cell suspension.
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells with FACS buffer.
-
-
Red Blood Cell Lysis (for whole blood): Add lysis buffer and incubate for 10-15 minutes at room temperature.
-
Final Wash and Resuspension: Wash the cells again and resuspend in FACS buffer. Add a viability dye just before analysis.
-
Data Acquisition: Acquire data on a flow cytometer.
-
Data Analysis: Use flow cytometry analysis software to gate on specific immune cell populations and quantify their frequencies and marker expression levels.
Immunohistochemistry (IHC) for PD-L1 Expression
This protocol describes the detection of PD-L1 protein in formalin-fixed, paraffin-embedded (FFPE) tumor tissue.
a. Materials:
-
Samples: FFPE tumor tissue sections.
-
Antibody: Primary anti-PD-L1 antibody (e.g., clone 73-10 or 22C3).
-
Reagents: Detection system (e.g., HRP-polymer-based), chromogen (e.g., DAB), hematoxylin (B73222) counterstain, and antigen retrieval solution.
b. Protocol:
-
Deparaffinization and Rehydration: Deparaffinize the tissue sections in xylene and rehydrate through a series of graded alcohols.
-
Antigen Retrieval: Perform heat-induced epitope retrieval using a suitable buffer.
-
Staining:
-
Block endogenous peroxidase activity.
-
Incubate with the primary anti-PD-L1 antibody.
-
Apply the detection system and then the chromogen.
-
-
Counterstaining and Mounting: Counterstain with hematoxylin, dehydrate, and mount the slides.
-
Scoring: A pathologist scores the percentage of tumor cells with positive membrane staining for PD-L1. Different scoring algorithms and positivity thresholds may be used depending on the specific assay and tumor type.
Signaling Pathways and Experimental Workflows
Avelumab's Dual Mechanism of Action
PD-L1/PD-1 Signaling Pathway Inhibition by Avelumab
Avelumab-Mediated Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC)
Experimental Workflow for Avelumab Evaluation
References
- 1. Fc gamma receptor signal transduction in natural killer cells. Coupling to phospholipase C via a G protein-independent, but tyrosine kinase-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jitc.bmj.com [jitc.bmj.com]
- 3. Biochemical Signaling of PD-1 on T Cells and Its Functional Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jitc.bmj.com [jitc.bmj.com]
- 5. Updated Findings From JAVELIN Bladder 100 Trial of Avelumab First-Line Maintenance in Advanced Urothelial Carcinoma - The ASCO Post [ascopost.com]
An In-depth Technical Guide to the Discovery and Synthesis of Disomotide Peptide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Disomotide, also known as G209-2M, is a synthetic peptide vaccine that has been investigated for its potential in cancer immunotherapy, particularly for melanoma. It is a modified version of an epitope from the melanoma-associated antigen glycoprotein (B1211001) 100 (gp100). Specifically, it is the 209-217 amino acid sequence of gp100 with a substitution of threonine (T) at position 210 with methionine (M), resulting in the sequence IMDQVPFSV. This modification enhances the peptide's binding affinity to the human leukocyte antigen (HLA)-A*0201 molecule, leading to a more robust activation of cytotoxic T lymphocytes (CTLs) against melanoma cells. This guide provides a comprehensive overview of the discovery, synthesis, and biological activity of this compound, with a focus on its mechanism of action in modulating the anti-tumor immune response, including its interplay with the PD-1/PD-L1 signaling pathway.
Discovery and Rationale
This compound emerged from the field of cancer immunology, which sought to harness the body's own immune system to fight cancer. Researchers identified that melanoma cells often express the gp100 antigen, making it a potential target for immunotherapy.[1] T-cells from melanoma patients were found to recognize specific fragments (epitopes) of the gp100 protein presented on the surface of cancer cells by HLA molecules.
The native gp100209-217 peptide (ITDQVPFSV) was identified as one such epitope. However, its ability to stimulate a powerful anti-cancer immune response was limited. To enhance its immunogenicity, a heteroclitic peptide was designed by modifying the amino acid sequence. The substitution of threonine with methionine at position 210 (T210M) was found to significantly increase the peptide's binding affinity for the HLA-A*0201 molecule. This enhanced binding leads to more stable peptide-HLA complexes on the surface of antigen-presenting cells (APCs), resulting in more effective stimulation and expansion of gp100-specific CTLs.[2] This modified peptide was named G209-2M, and later, this compound.
Synthesis of this compound (IMDQVPFSV)
The synthesis of this compound, a nonapeptide with the sequence Isoleucyl-Methionyl-Aspartyl-Glutaminyl-Valyl-Prolyl-Phenylalanyl-Seryl-Valine, is typically achieved through solid-phase peptide synthesis (SPPS) using the Fmoc/tBu strategy.[3][4]
Experimental Protocol: Solid-Phase Peptide Synthesis of this compound
Materials:
-
Resin: Rink Amide resin is a suitable choice for producing a C-terminally amidated peptide.
-
Fmoc-protected amino acids: Fmoc-Val-OH, Fmoc-Ser(tBu)-OH, Fmoc-Phe-OH, Fmoc-Pro-OH, Fmoc-Val-OH, Fmoc-Gln(Trt)-OH, Fmoc-Asp(OtBu)-OH, Fmoc-Met-OH, Fmoc-Ile-OH.
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole).
-
Activation base: DIPEA (N,N-Diisopropylethylamine).
-
Fmoc deprotection solution: 20% piperidine (B6355638) in DMF (N,N-Dimethylformamide).
-
Cleavage cocktail: Trifluoroacetic acid (TFA, 95%), Triisopropylsilane (TIS, 2.5%), water (2.5%).
-
Solvents: DMF, DCM (Dichloromethane), Diethyl ether.
-
Purification: Reversed-phase high-performance liquid chromatography (RP-HPLC) system with a C18 column.
-
Analysis: Mass spectrometry (MS) and analytical RP-HPLC.
Procedure:
-
Resin Swelling: The Rink Amide resin is swelled in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection: The Fmoc protecting group on the resin is removed by treating it with 20% piperidine in DMF for 20 minutes. The resin is then washed thoroughly with DMF and DCM.
-
First Amino Acid Coupling (Valine): Fmoc-Val-OH is activated with HBTU/HOBt and DIPEA in DMF and then coupled to the deprotected resin for 2 hours. The resin is washed to remove excess reagents.
-
Chain Elongation: Steps 2 and 3 are repeated for each subsequent amino acid in the sequence (Ser(tBu), Phe, Pro, Val, Gln(Trt), Asp(OtBu), Met, Ile). The success of each coupling step can be monitored using a qualitative ninhydrin (B49086) test.
-
Final Fmoc Deprotection: After the final amino acid (Isoleucine) is coupled, the terminal Fmoc group is removed using 20% piperidine in DMF.
-
Cleavage and Deprotection: The peptide is cleaved from the resin, and the side-chain protecting groups are removed simultaneously by treating the resin with the cleavage cocktail (TFA/TIS/water) for 2-3 hours.
-
Peptide Precipitation and Washing: The cleaved peptide is precipitated in cold diethyl ether, and the precipitate is washed several times with cold ether to remove scavengers and byproducts.
-
Purification: The crude peptide is purified by RP-HPLC using a water/acetonitrile gradient containing 0.1% TFA.
-
Lyophilization and Analysis: The purified peptide fractions are lyophilized to obtain a white powder. The final product is characterized by mass spectrometry to confirm the correct molecular weight and by analytical RP-HPLC to assess purity.
Biological Activity and Mechanism of Action
This compound's primary biological activity is to act as a cancer vaccine, stimulating the cellular arm of the immune system to recognize and eliminate melanoma cells.
Mechanism of Action
-
Antigen Presentation: Following subcutaneous injection, this compound is taken up by antigen-presenting cells (APCs), such as dendritic cells. Inside the APCs, the peptide is loaded onto HLA-A*0201 molecules.
-
T-Cell Activation: The peptide-HLA complexes are then presented on the surface of the APCs to CD8+ T-cells. T-cells with a T-cell receptor (TCR) that specifically recognizes the this compound-HLA complex become activated.
-
Clonal Expansion and Differentiation: Activated T-cells undergo clonal expansion, proliferating into a large population of cytotoxic T lymphocytes (CTLs) that are specific for the gp100 antigen.
-
Tumor Cell Recognition and Killing: These CTLs circulate throughout the body and can recognize and bind to melanoma cells that are presenting the native gp100209-217 epitope on their surface via HLA-A*0201. Upon binding, the CTLs release cytotoxic granules (containing perforin (B1180081) and granzymes) that induce apoptosis (programmed cell death) in the melanoma cells.
Interplay with the PD-1/PD-L1 Signaling Pathway
The PD-1/PD-L1 pathway is a critical immune checkpoint that regulates T-cell activation and prevents excessive immune responses.[5] Many cancer cells, including melanoma, can exploit this pathway to evade immune destruction by overexpressing PD-L1 on their surface. When PD-L1 on a tumor cell binds to PD-1 on a CTL, it sends an inhibitory signal to the T-cell, leading to its inactivation or "exhaustion."
This compound vaccination can indirectly counteract this immunosuppressive mechanism. By increasing the number and activity of tumor-specific CTLs in the tumor microenvironment, the vaccine enhances the overall anti-tumor immune pressure. This can make the tumor more susceptible to the effects of PD-1/PD-L1 checkpoint inhibitors. Combining this compound with an anti-PD-1 or anti-PD-L1 antibody can have a synergistic effect. The vaccine primes and expands the army of CTLs, while the checkpoint inhibitor removes the "brakes" on these T-cells, allowing them to effectively attack and destroy the cancer cells.
Quantitative Data from Clinical Trials
Numerous clinical trials have evaluated the safety and efficacy of this compound (G209-2M), both as a monotherapy and in combination with other immunotherapies. The following tables summarize some of the key quantitative findings.
| Table 1: Clinical Response Rates in Patients with Advanced Melanoma Treated with G209-2M | ||
| Treatment Regimen | Number of Patients | Objective Response Rate (%) |
| G209-2M + High-Dose IL-2 | 185 | 16% (vaccine group) vs. 6% (IL-2 alone) |
| G209-2M + Low-Dose IL-2 | 26 | 0% |
| G209-2M + MART-1 peptide + IFN-α | 7 | 2 patients had stable disease |
| Table 2: Immunological Responses in Patients Treated with G209-2M | ||
| Assay | Endpoint | Result |
| ELISPOT Assay | Increase in peptide-specific T-cells | Observed in 4 out of 6 patients |
| MHC-Dextramer Assay | Increase in CD8+ gp100-specific CTLs | Significant increase in all patients |
| Tetramer Staining | Increase in gp100 tetramer-reactive CD8+ cells | Observed in 4 out of 27 patients |
| CTL Response | CTL responses to gp100 peptide | Detected in 14% of patients |
| Table 3: Survival Data from a Phase III Trial of G209-2M plus IL-2 vs. IL-2 Alone | |
| Endpoint | G209-2M + IL-2 vs. IL-2 Alone |
| Median Progression-Free Survival | 2.2 months vs. 1.6 months |
| Median Overall Survival | 17.8 months vs. 11.1 months |
Visualizations
Signaling Pathway
Caption: Mechanism of action of this compound leading to CTL activation and tumor cell apoptosis.
Experimental Workflow
Caption: Solid-Phase Peptide Synthesis (SPPS) workflow for this compound.
Conclusion
This compound represents a targeted and rational approach to cancer immunotherapy. By enhancing the immunogenicity of a key melanoma antigen, it effectively stimulates a specific cytotoxic T-lymphocyte response against tumor cells. While clinical trial results have shown varied success, the data supports its biological activity and provides a strong rationale for its use in combination with other immunotherapies, particularly checkpoint inhibitors that target the PD-1/PD-L1 pathway. The detailed understanding of its synthesis and mechanism of action provides a solid foundation for further research and development in the field of peptide-based cancer vaccines.
References
- 1. Melanoma Peptides Vaccine, Melanoma Peptides Products [biosyn.com]
- 2. Antitumor immunization with a minimal peptide epitope (G9-209-2M) leads to a functionally heterogeneous CTL response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Small Peptide Increases Drug Delivery in Human Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biomatik.com [biomatik.com]
- 5. Phase 2 study of the g209-2M melanoma peptide vaccine and low-dose interleukin-2 in advanced melanoma: Cancer and Leukemia Group B 509901 - PubMed [pubmed.ncbi.nlm.nih.gov]
Preclinical Profile of Disomotide (CIGB-300): A Novel CK2-Targeting Anticancer Peptide
Authored for: Researchers, Scientists, and Drug Development Professionals December 01, 2025
Executive Summary
Disomotide (also known as CIGB-300) is a first-in-class, cell-permeable cyclic peptide that represents a novel strategy in oncology by targeting the protein kinase CK2 signaling axis. Unlike traditional kinase inhibitors that compete for the ATP-binding site, this compound impairs CK2-mediated phosphorylation by binding to the phosphoacceptor domain of its substrates.[1][2] Preclinical studies have demonstrated its broad-spectrum antiproliferative and pro-apoptotic activity across a range of cancer cell lines and in various animal models.[1] this compound has shown efficacy in reducing tumor growth, inhibiting metastasis, and synergizing with conventional chemotherapeutics.[2][3] This technical guide provides a comprehensive overview of the preclinical data for this compound, detailing its mechanism of action, in vitro and in vivo efficacy, and the experimental protocols utilized in its evaluation.
Introduction
Protein kinase CK2 (formerly Casein Kinase II) is a highly conserved serine/threonine kinase that is frequently overexpressed in solid tumors and hematologic malignancies. Its promiscuous activity, with over 300 known substrates, implicates it in virtually all cancer hallmarks, including cell proliferation, survival, angiogenesis, and resistance to apoptosis. This has made CK2 a scientifically validated and attractive target for anticancer therapy.
This compound was identified through the screening of a random peptide phage display library. Its unique mechanism of action, which involves targeting the substrate-binding site rather than the kinase's ATP pocket, offers a potential advantage in specificity and overcoming resistance mechanisms associated with ATP-competitive inhibitors. The primary intracellular target of this compound has been identified as B23/nucleophosmin (NPM), a key nucleolar protein whose phosphorylation by CK2 is critical for ribosome biogenesis and cell cycle progression.
Mechanism of Action: The CK2-B23/NPM Axis
This compound exerts its anticancer effects by disrupting the CK2 signaling cascade. The peptide is cell-permeable and localizes to the nucleolus, the primary site of ribosome biogenesis and the location of its key target, B23/NPM.
The proposed mechanism follows these key steps:
-
Cellular and Nucleolar Entry : this compound penetrates the cell membrane and accumulates in the nucleolus.
-
Target Binding : The peptide binds to the CK2 phosphoacceptor site on substrates, with a demonstrated high affinity for B23/NPM. It has also been shown to interact directly with the CK2α and CK2α' catalytic subunits.
-
Inhibition of Phosphorylation : This binding physically obstructs CK2 from phosphorylating B23/NPM.
-
Downstream Consequences : The inhibition of B23/NPM phosphorylation leads to nucleolar disassembly, cell cycle arrest, and the induction of apoptosis through caspase activation. Proteomic analyses have confirmed that this compound modulates a wide array of proteins involved in ribosome biogenesis, apoptosis, cell proliferation, and drug resistance.
In Vitro Preclinical Data
This compound has demonstrated a dose-dependent antiproliferative effect across a wide panel of human cancer cell lines derived from both solid tumors and hematologic malignancies.
Antiproliferative Activity
The half-maximal inhibitory concentration (IC50) values highlight a degree of selective potency for tumor cells over non-tumorigenic cell lines. The large cell lung carcinoma line NCI-H460 has been identified as particularly sensitive.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| Highly Sensitive | |||
| NCI-H460 | Large Cell Lung Carcinoma | 30 ± 5.3 | |
| Various | Hematologic Malignancies | 20 - 35 (Range) | |
| Moderately Sensitive | |||
| NCI-H125 | Non-Small Cell Lung Cancer | 60 | |
| General | Tumorigenic Cell Lines | ~100 (Mean) | |
| Less Sensitive / Resistant | |||
| A549 | Non-Small Cell Lung Cancer | 171 | |
| General | Non-Tumorigenic Cell Lines | ~190 (Mean) | |
| General | Solid Tumor Panel | 20 - 250 (Range) |
Cellular Effects
Beyond inhibiting proliferation, this compound actively promotes cancer cell death and inhibits key processes involved in metastasis.
-
Induction of Apoptosis: Treatment with this compound leads to rapid caspase activation and apoptosis in various tumor cell lines. In breast cancer cells, this occurs via the intrinsic pathway, marked by an increase in Bax and a decrease in Bcl-2 expression.
-
Inhibition of Metastatic Processes: In lung cancer cell models, this compound was shown to significantly reduce cell adhesion, migration, and invasion.
-
Synergy with Chemotherapy: this compound sensitizes cancer cells to conventional chemotherapy. Studies showed a synergistic or additive antiproliferative effect when combined with cisplatin (B142131) and paclitaxel (B517696) in lung and cervical cancer models.
In Vivo Preclinical Data
This compound has demonstrated significant antitumor efficacy in multiple animal models, administered both locally and systemically.
Antitumor and Antimetastatic Efficacy
While specific quantitative data on tumor growth inhibition percentages are not consistently available in published literature, the qualitative outcomes have been consistently positive.
| Cancer Model | Animal Model | Administration | Key Outcomes | Reference |
| Lung Carcinoma (3LL) | Syngeneic C57BL/6 Mice | Intravenous | Markedly decreased lung colonization and metastasis development. | |
| Breast Cancer (F3II) | Mice | Systemic | Inhibited lung colonization; reduced the size and number of metastatic lesions. | |
| Human Tumor Xenografts | Nude Mice | Systemic & Local | Elicited significant antitumor effects. | |
| Cervical Cancer | Syngeneic Murine Model | Not Specified | Halted tumor growth. |
Anti-Angiogenic Effects
In a lung cancer-induced angiogenesis model (Matrigel plug assay), systemic treatment with this compound was shown to limit the vascular response, demonstrating its anti-angiogenic properties.
Pharmacokinetics and Toxicology
Detailed preclinical pharmacokinetic data (e.g., Cmax, t1/2, AUC) for this compound are not extensively detailed in the available literature. However, Phase 1 clinical trials have been conducted to establish its safety, tolerability, and pharmacokinetic profile in humans after both local and systemic administration. These trials found the peptide to be safe and well-tolerated.
Experimental Protocols & Methodologies
The following section outlines the typical methodologies employed in the preclinical evaluation of this compound.
Preclinical Study Workflow
The evaluation of this compound followed a standard preclinical workflow, progressing from initial in vitro characterization to in vivo efficacy and safety assessments.
In Vitro Assay Protocols
-
Antiproliferation Assay (Crystal Violet):
-
Cancer cells were seeded in 96-well plates at a density of 2-8 x 10³ cells/well and allowed to attach overnight.
-
Cells were treated with increasing concentrations of this compound (typically ranging from 0 to 300 µM) for 72 hours.
-
The medium was removed, and cells were fixed with 10% glutaraldehyde.
-
Plates were washed, and cells were stained with 0.5% crystal violet solution.
-
After washing and drying, the stain was solubilized with Sorenson's buffer.
-
Absorbance was read at 570 nm, and IC50 values were calculated from dose-response curves.
-
-
Apoptosis Assay (Flow Cytometry):
-
Cells were treated with this compound at an equipotent dose (e.g., IC50) for various time points (e.g., 6, 24, 48 hours).
-
Cells were harvested, washed with PBS, and resuspended in binding buffer.
-
Cells were stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Samples were analyzed on a flow cytometer to quantify early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
-
-
Cellular Internalization Assay:
-
A fluorescently-tagged version of the peptide (e.g., CIGB-300-FITC) was synthesized.
-
NCI-H460 cells were incubated with the tagged peptide for various time points (e.g., 5 min to 48 hours).
-
Following incubation, cells were washed, and internalization was visualized and quantified using fluorescence microscopy or flow cytometry.
-
In Vivo Study Protocols
-
Xenograft Tumor Model:
-
Human cancer cells (e.g., NCI-H125) were subcutaneously injected into the flank of immunocompromised mice (e.g., nude mice).
-
When tumors reached a palpable volume (e.g., 100-150 mm³), mice were randomized into treatment and control groups.
-
This compound was administered via a specified route (e.g., intravenous, intratumoral) at a defined dose and schedule.
-
Tumor volume and body weight were measured regularly (e.g., 2-3 times per week).
-
At the end of the study, tumors were excised for further analysis (e.g., histology, western blot).
-
-
Experimental Metastasis Model:
-
Murine cancer cells (e.g., 3LL Lewis Lung Carcinoma) were injected into the lateral tail vein of syngeneic mice (e.g., C57BL/6).
-
Systemic treatment with this compound (e.g., 10 mg/kg) or vehicle control was initiated.
-
After a set period (e.g., 21-28 days), mice were euthanized, and lungs were harvested.
-
The number and size of metastatic nodules on the lung surface were counted to determine treatment efficacy.
-
Conclusion
The comprehensive body of preclinical evidence strongly supports the potential of this compound (CIGB-300) as a novel targeted therapy for cancer. Its unique mechanism of action, inhibiting CK2 substrate phosphorylation, provides a distinct advantage over conventional kinase inhibitors. In vitro studies have consistently demonstrated its ability to inhibit proliferation and induce apoptosis in a wide range of cancer cells, while in vivo models have confirmed its antitumor, antimetastatic, and anti-angiogenic properties. The favorable safety profile observed in early clinical trials further underscores its therapeutic promise. Future research should focus on identifying predictive biomarkers for sensitivity to this compound and exploring rational combination strategies to maximize its clinical benefit in oncology.
References
- 1. CIGB-300, a novel proapoptotic peptide that impairs the CK2 phosphorylation and exhibits anticancer properties both in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CIGB-300: A peptide-based drug that impairs the Protein Kinase CK2-mediated phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Avelumab as a Potential Therapy for Chronic Inflammatory Diseases: A Technical Guide
Abstract
Avelumab, a fully human monoclonal antibody targeting programmed death-ligand 1 (PD-L1), is an established immunotherapy for various cancers.[1][2] Its mechanism of action, which involves the disinhibition of T-cell-mediated immune responses, presents a compelling rationale for its investigation in chronic inflammatory diseases. These conditions are often characterized by aberrant and persistent immune activation. This technical guide provides an in-depth analysis of avelumab's core mechanics, summarizes preclinical and clinical findings relevant to inflammation, details key experimental protocols for its evaluation, and explores future prospects for its application beyond oncology. The information is intended for researchers, scientists, and professionals in drug development.
Introduction to Avelumab and Chronic Inflammatory Diseases
Chronic inflammatory diseases, such as rheumatoid arthritis, inflammatory bowel disease, and psoriasis, are debilitating conditions driven by a dysregulated immune system. A key feature of these diseases is the persistent activation of immune cells, particularly T cells, leading to chronic inflammation and tissue damage. Current therapies often involve broad immunosuppression, which can have significant side effects.
Avelumab is a human IgG1 monoclonal antibody that selectively binds to PD-L1, preventing its interaction with the PD-1 receptor on T cells.[2][3] This blockade disrupts a critical inhibitory signal, thereby restoring and enhancing T-cell-mediated immune responses against target cells.[4] Avelumab is unique among checkpoint inhibitors in that it possesses a native Fc region, which enables it to induce antibody-dependent cell-mediated cytotoxicity (ADCC), providing a dual mechanism of action. While its efficacy is well-documented in oncology, the potential for avelumab to modulate the immune system in chronic inflammatory diseases is an emerging area of interest. The central hypothesis is that by targeting the PD-L1/PD-1 axis, avelumab could potentially restore immune homeostasis in inflammatory conditions.
Core Mechanism of Action: PD-L1 Inhibition and Immune Modulation
The interaction between PD-1 on activated T cells and its ligand, PD-L1, on antigen-presenting cells and somatic cells, is a crucial immune checkpoint that downregulates T-cell activity to maintain self-tolerance and limit immunopathology. In chronic inflammatory diseases, the expression and signaling of the PD-1/PD-L1 pathway can be dysregulated.
Avelumab's primary mechanism involves high-affinity binding to PD-L1, which sterically hinders its interaction with PD-1. This action removes the inhibitory signal, leading to the reactivation of T cells. The downstream effects include increased T-cell proliferation, cytokine production (e.g., IFN-γ, IL-2), and enhanced cytolytic activity.
The secondary mechanism of avelumab is its ability to induce ADCC. The native IgG1 Fc region of avelumab can be recognized by Fc receptors on innate immune cells, such as natural killer (NK) cells. When avelumab is bound to PD-L1-expressing cells, it can trigger NK cells to release cytotoxic granules, leading to the lysis of the target cell. While this is a key anti-tumor mechanism, its implications in chronic inflammatory diseases are yet to be fully elucidated.
Preclinical and Clinical Evidence in Inflammatory Contexts
While avelumab is not approved for chronic inflammatory diseases, data from its use in oncology and preclinical studies offer insights into its potential immunomodulatory effects.
Preclinical Models
Preclinical models are crucial for understanding the potential of avelumab in autoimmune and inflammatory conditions. Collagen-induced arthritis (CIA) and adjuvant-induced arthritis (AIA) in rodents are standard models that share pathological features with human rheumatoid arthritis, including T-cell infiltration, joint swelling, and cartilage degradation. Studies in such models could provide evidence for avelumab's efficacy in reducing disease severity.
Clinical Data from Oncology Studies
Clinical trials of avelumab in oncology have provided a wealth of data on its effects on the human immune system. A notable aspect of immune checkpoint inhibition is the occurrence of immune-related adverse events (irAEs), which are inflammatory in nature and can affect various organ systems. These irAEs, which can include conditions like colitis, pneumonitis, and endocrinopathies, underscore the potent immune-activating properties of avelumab. The incidence of such events suggests that avelumab can indeed induce a strong inflammatory response, which, if properly harnessed, could be beneficial in certain disease contexts. A case of avelumab-induced autoimmune diabetes mellitus has been reported.
Furthermore, studies have analyzed the relationship between circulating cytokines, inflammatory markers, and patient outcomes in avelumab-treated cancer patients. High pre-treatment levels of pro-inflammatory cytokines like IL-6 and IL-8, as well as high neutrophil-to-lymphocyte ratio (NLR), have been associated with poorer outcomes. Conversely, higher levels of IFN-γ and IL-2, which are associated with T-cell activation, correlated with better outcomes. These findings suggest that the baseline inflammatory state of a patient can influence their response to avelumab.
Table 1: Key Clinical Trial Data for Avelumab in Oncology with Relevance to Inflammation
| Trial Name (Identifier) | Patient Population | Key Findings Relevant to Inflammation | Reference |
| JAVELIN Bladder 100 (NCT02603432) | Advanced Urothelial Carcinoma | Overall survival benefits were positively associated with biomarkers of immune activity and negatively associated with biomarkers of chronic inflammation. | |
| Phase Ib Study (NCT01772004) | Refractory Metastatic Urothelial Carcinoma | Clinical activity observed, with a manageable safety profile. The study provided data on the incidence of irAEs. | |
| AVePEm Study | Advanced Urothelial Carcinoma | Explored prognostic role of systemic inflammation markers like NLR. |
Key Experimental Protocols for Avelumab Evaluation
Evaluating the potential of avelumab in chronic inflammatory disease models requires a range of in vitro and in vivo assays. Below are detailed methodologies for key experiments.
In Vitro T-Cell Activation and Proliferation Assays
These assays are fundamental to understanding how avelumab modulates T-cell function.
Objective: To quantify the effect of avelumab on T-cell activation, proliferation, and cytokine production in response to a specific stimulus.
Methodology:
-
Cell Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from healthy donors or patients using Ficoll-Paque density gradient centrifugation. T cells can be further purified using magnetic-activated cell sorting (MACS).
-
Cell Culture and Stimulation:
-
Culture T cells in 96-well plates.
-
For polyclonal activation, coat plates with anti-CD3 antibodies and add soluble anti-CD28 antibodies to the culture medium.
-
Alternatively, use pharmacologic agents like phorbol (B1677699) 12-myristate 13-acetate (PMA) and ionomycin.
-
-
Avelumab Treatment: Add avelumab or an isotype control antibody at various concentrations to the cell cultures.
-
Proliferation Assessment:
-
Label T cells with a fluorescent dye such as carboxyfluorescein succinimidyl ester (CFSE) before stimulation.
-
After a defined incubation period (e.g., 72-96 hours), harvest the cells.
-
Analyze CFSE dilution by flow cytometry, where each peak of reduced fluorescence intensity represents a cell division.
-
-
Activation Marker Analysis:
-
After 24-48 hours of stimulation, stain cells with fluorescently labeled antibodies against activation markers (e.g., CD25, CD69).
-
Analyze the expression of these markers by flow cytometry.
-
-
Cytokine Secretion Analysis:
-
Collect culture supernatants at various time points.
-
Measure cytokine concentrations (e.g., IFN-γ, IL-2, TNF-α) using enzyme-linked immunosorbent assay (ELISA) or multiplex bead arrays.
-
For intracellular cytokine staining, add a protein transport inhibitor (e.g., Brefeldin A) for the last few hours of culture, then fix, permeabilize, and stain the cells for intracellular cytokines before flow cytometry analysis.
-
Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC) Assay
This assay is crucial for evaluating the secondary mechanism of avelumab.
Objective: To measure the ability of avelumab to induce the lysis of PD-L1-expressing target cells by effector cells (e.g., NK cells).
Methodology:
-
Cell Preparation:
-
Target Cells: Use a cell line that expresses high levels of PD-L1. Label target cells with a fluorescent dye (e.g., Calcein AM) or a radioactive isotope (e.g., 51Cr).
-
Effector Cells: Isolate NK cells from PBMCs.
-
-
Co-culture:
-
Plate the labeled target cells in a 96-well plate.
-
Add avelumab or an isotype control at various concentrations and incubate.
-
Add the effector cells at different effector-to-target (E:T) ratios (e.g., 10:1, 25:1).
-
-
Lysis Measurement:
-
After a 4-hour incubation, centrifuge the plate and collect the supernatant.
-
If using a radioactive label, measure the radioactivity in the supernatant using a gamma counter.
-
If using a fluorescent dye, measure the fluorescence in the supernatant.
-
Alternatively, cell lysis can be quantified by measuring the release of lactate (B86563) dehydrogenase (LDH) using a commercially available kit.
-
-
Calculation: Calculate the percentage of specific lysis using the formula: % Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100
-
Spontaneous Release: Target cells with medium only.
-
Maximum Release: Target cells with a lysis agent (e.g., Triton X-100).
-
Future Directions and Considerations
The exploration of avelumab as a therapy for chronic inflammatory diseases is in its infancy. While the rationale is strong, several key questions must be addressed:
-
Efficacy vs. Safety: The primary concern is whether the immune-activating properties of avelumab can be beneficial without exacerbating inflammation and causing severe immune-related adverse events. Dose optimization and patient selection will be critical.
-
Biomarker Development: Identifying biomarkers that predict which patients with inflammatory diseases are most likely to respond to avelumab will be essential for its clinical development. This could include baseline levels of inflammatory cytokines or the expression of PD-L1 on specific cell types in inflamed tissues.
-
Combination Therapies: Avelumab could be investigated in combination with other immunomodulatory agents to enhance efficacy and mitigate potential side effects.
-
Understanding the Role of ADCC: The contribution of ADCC to the potential therapeutic effect of avelumab in inflammatory diseases needs to be elucidated. It could be beneficial by depleting pathogenic PD-L1-expressing cells, or it could be detrimental if it targets essential immune cells.
References
Avelumab: A Technical Guide to its Molecular Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Avelumab, marketed under the brand name Bavencio®, is a fully human monoclonal antibody that has emerged as a significant checkpoint inhibitor in the landscape of cancer immunotherapy.[1] Developed by Merck KGaA and Pfizer, it is approved for the treatment of several cancers, including metastatic Merkel cell carcinoma (MCC), locally advanced or metastatic urothelial carcinoma (UC), and in combination with axitinib (B1684631) for advanced renal cell carcinoma (RCC).[2][3] This technical guide provides an in-depth overview of avelumab's molecular structure, physicochemical properties, mechanism of action, and key experimental protocols, tailored for researchers and professionals in drug development.
Molecular Structure
Avelumab is a human immunoglobulin G1 (IgG1) lambda monoclonal antibody.[4] Its structure is characterized by a high degree of specificity for its target, the programmed death-ligand 1 (PD-L1).
Primary and Secondary Structure
The complete amino acid sequences for the heavy and light chains of avelumab are as follows:
Heavy Chain: EVQLLESGGGLVQPGGSLRLSCAASGFTFSSYIMMWVRQAPGKGLEWVSSIYPSGGITFYADTVKGRFTISRDNSKNTLYLQMNSLRAEDTAVYYCARIKLGTVTTVDYWGQGTLVTVSSASTKGPSVFPLAPSSKSTSGTAALGCLVKDYFPEPVTVSWNSGALTSGVHTFPAVLQSSGLYSLSSVVTVPSSSLGTQTYICNVNHKPSNTKVDKKVEPKSCDKTHTCPPCPAPELLGGPSVFLFPPKPKDTLMISRTPEVTCVVVDVSHEDPEVKFNWYVDGVEVHNAKTKPREEQYNSTYRVVSVLTVLHQDWLNGKEYKCKVSNKALPAPIEKTISKAKGQPREPQVYTLPPSRDELTKNQVSLTCLVKGFYPSDIAVEWESNGQPENNYKTTPPVLDSDGSFFLYSKLTVDKSRWQQGNVFSCSVMHEALHNHYTQKSLSLSPGK
Light Chain: QSALTQPASVSGSPGQSITISCTGTSSDVGGYNYVSWYQQHPGKAPKLMIYDVSNRPSGVSNRFSGSKSGNTASLTISGLQAEDEADYYCSSYTSSSTRVFGTGTKVTVLGQPKANPTVTLFPPSSEELQANKATLVCLISDFYPGAVTVAWKADSSPVKAGVETTTPSKQSNNKYAASSYLSLTPEQWKSHRSYSCQVTHEGSTVEKTVAPTECS
Tertiary and Quaternary Structure
The three-dimensional crystal structure of the Fab fragment of avelumab in complex with the IgV domain of human PD-L1 has been determined and is available in the Protein Data Bank (PDB) under the accession code 5GRJ .[5] This structure reveals the specific interactions between avelumab and its target, providing a molecular basis for its inhibitory function.
Physicochemical and Pharmacokinetic Properties
A summary of the key physicochemical and pharmacokinetic properties of avelumab is presented in the tables below.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Weight | ~147 kDa | |
| Isoelectric Point (pI) | 8.9 - 9.3 | |
| Extinction Coefficient (at 280 nm) | 1.43 (for a 1 mg/mL solution) | |
| Antibody Class | Human IgG1 |
Pharmacokinetic Properties
| Parameter | Value | Reference |
| Half-life (t½) | 3.9 - 4.1 days (at 10-20 mg/kg) | |
| Clearance (CL) | 0.59 L/day | |
| Volume of Distribution (Vd) | 4.72 L | |
| Time to Reach Steady State | Approximately 4 to 6 weeks |
Mechanism of Action
Avelumab's primary mechanism of action is the inhibition of the PD-1/PD-L1 immune checkpoint pathway. PD-L1, expressed on the surface of tumor cells and other cells in the tumor microenvironment, binds to the PD-1 receptor on activated T cells, leading to the suppression of the T-cell-mediated antitumor immune response. Avelumab binds to PD-L1, blocking its interaction with PD-1. This blockade releases the "brakes" on the immune system, allowing T cells to recognize and attack cancer cells.
A unique feature of avelumab, compared to some other anti-PD-L1 antibodies, is its native IgG1 Fc region. This allows avelumab to potentially induce antibody-dependent cell-mediated cytotoxicity (ADCC), a process where immune cells like Natural Killer (NK) cells are recruited to destroy tumor cells coated with the antibody.
Avelumab's dual mechanism of action: blocking the PD-L1/PD-1 interaction and potentially inducing ADCC.
Experimental Protocols
Detailed methodologies for key experiments are crucial for researchers working with avelumab. Below are representative protocols for ELISA and ADCC assays.
Pharmacokinetic (PK) Antigen Capture ELISA Protocol
This protocol outlines a method for quantifying avelumab in biological samples.
Materials:
-
Human PD-L1 protein (capture antigen)
-
Avelumab (for standard curve)
-
Anti-Avelumab detection antibody (e.g., TZA042)
-
Anti-FLAG HRP-conjugated secondary antibody
-
384-well microtiter plates
-
Phosphate-buffered saline (PBS)
-
PBST (PBS with 0.05% Tween-20)
-
Bovine serum albumin (BSA)
-
Human serum
-
TMB substrate
-
Stop solution (e.g., 1M H₂SO₄)
-
Microplate reader
Procedure:
-
Coating: Coat a 384-well microtiter plate with human PD-L1 protein (5 µg/mL in PBS) at 20 µL/well and incubate overnight at 4°C.
-
Washing: Wash the plate five times with PBST.
-
Blocking: Block the plate with 100 µL/well of 5% BSA in PBST for 1 hour at room temperature.
-
Washing: Wash the plate five times with PBST.
-
Standard and Sample Incubation:
-
Prepare a dilution series of avelumab in 10% human serum in PBST to generate a standard curve (e.g., 0.001 ng/mL to 10,000 ng/mL).
-
Add 20 µL of each standard and test sample in triplicate to the wells.
-
Incubate for 1 hour at room temperature.
-
-
Washing: Wash the plate five times with PBST.
-
Detection Antibody Incubation: Add 20 µL/well of the anti-avelumab detection antibody (2 µg/mL in PBST) and incubate for 1 hour at room temperature.
-
Washing: Wash the plate five times with PBST.
-
Secondary Antibody Incubation: Add 20 µL/well of the anti-FLAG HRP-conjugated antibody (e.g., 1:20,000 dilution) and incubate for 1 hour at room temperature.
-
Washing: Wash the plate ten times with PBST.
-
Development: Add TMB substrate and incubate in the dark.
-
Stopping the Reaction: Add stop solution.
-
Reading: Read the absorbance at 450 nm using a microplate reader.
Workflow for a pharmacokinetic antigen capture ELISA for avelumab.
Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC) Assay Protocol
This protocol describes a method to assess the ADCC activity of avelumab.
Materials:
-
Target tumor cells (expressing PD-L1)
-
Effector cells (e.g., purified Natural Killer cells or PBMCs)
-
Avelumab
-
Isotype control antibody
-
¹¹¹In (Indium-111) or Calcein-AM (for cell labeling)
-
96-well plates
-
Culture medium
-
Triton X-100 (for complete lysis control)
-
Gamma counter or fluorescence plate reader
Procedure:
-
Target Cell Labeling: Label the target tumor cells with ¹¹¹In or Calcein-AM according to the manufacturer's protocol.
-
Plating Target Cells: Plate the labeled target cells in a 96-well plate at a density of 2,000-5,000 cells/well.
-
Antibody Incubation: Add avelumab or the isotype control antibody to the wells containing the target cells (e.g., at a final concentration of 1-2 µg/mL) and incubate for 30 minutes at room temperature.
-
Effector Cell Addition: Add the effector cells at various effector-to-target (E:T) ratios (e.g., 25:1, 12.5:1, 6.25:1).
-
Incubation: Incubate the plate for 4 hours at 37°C.
-
Supernatant Collection: After incubation, centrifuge the plate and collect the supernatants.
-
Measurement of Lysis:
-
For ¹¹¹In-labeled cells, measure the radioactivity in the supernatants using a gamma counter.
-
For Calcein-AM-labeled cells, measure the fluorescence of the remaining viable cells using a fluorescence plate reader.
-
-
Controls:
-
Spontaneous release: Target cells with medium alone.
-
Complete lysis: Target cells with 0.05% Triton X-100.
-
-
Calculation of Percent Lysis:
-
Percent Lysis = [(Experimental Release - Spontaneous Release) / (Complete Lysis - Spontaneous Release)] x 100
-
Workflow for an antibody-dependent cell-mediated cytotoxicity (ADCC) assay.
Clinical Efficacy and Safety Data
The JAVELIN clinical trial program has extensively evaluated the efficacy and safety of avelumab across various cancer types. Below is a summary of key findings from pivotal trials.
JAVELIN Bladder 100: Advanced Urothelial Carcinoma (First-Line Maintenance)
| Efficacy Endpoint | Avelumab + Best Supportive Care (BSC) | BSC Alone | Hazard Ratio (95% CI) |
| Median Overall Survival | 23.8 months | 15.0 months | 0.76 (0.63 - 0.91) |
| 2-Year Overall Survival Rate | 49.8% | 38.4% | - |
Data from the JAVELIN Bladder 100 trial with a minimum of 2 years of follow-up.
| Safety Profile (All Grades) | Avelumab + BSC (n=344) |
| Any Treatment-Emergent Adverse Event (TEAE) | 98.3% |
| Grade ≥3 TEAEs | 53.8% |
| Any Treatment-Related Adverse Event (TRAE) | 78.2% |
| Grade ≥3 TRAEs | 19.5% |
| TRAEs Leading to Discontinuation | 11.6% |
| Any Immune-Related Adverse Event (irAE) | 32.3% |
| Grade ≥3 irAEs | 7.6% |
Data from the JAVELIN Bladder 100 trial.
JAVELIN Solid Tumor: Advanced Non-Small Cell Lung Cancer (First-Line)
| Efficacy Endpoint | Avelumab Monotherapy |
| Objective Response Rate (ORR) | 19.9% (95% CI: 13.9 - 27.0) |
| Median Duration of Response (DoR) | 12.0 months (95% CI: 6.9 - Not Estimable) |
| Median Progression-Free Survival (PFS) | 4.0 months (95% CI: 2.7 - 5.4) |
| Median Overall Survival (OS) | 14.1 months (95% CI: 11.3 - 16.9) |
Data from a phase Ib cohort of the JAVELIN Solid Tumor trial.
| Safety Profile (All Grades) | Avelumab Monotherapy (n=156) |
| Any Treatment-Related Adverse Event (TRAE) | 68.6% |
| Grade ≥3 TRAEs | 12.2% |
| Any Immune-Related Adverse Event | 19.9% |
| Any Infusion-Related Reaction | 25.6% |
Data from a phase Ib cohort of the JAVELIN Solid Tumor trial.
Conclusion
Avelumab is a well-characterized anti-PD-L1 monoclonal antibody with a distinct molecular structure and a dual mechanism of action that includes both immune checkpoint blockade and the potential for ADCC. Its physicochemical and pharmacokinetic properties are well-defined, and its clinical efficacy and safety have been established in multiple oncology indications. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers and drug development professionals working with this important immunotherapeutic agent.
References
- 1. Clinical Evaluation of Avelumab in the Treatment of Advanced Urothelial Carcinoma: Focus on Patient Selection and Outcomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Determination of the experimental extinction coefficient of therapeutic proteins using the Edelhoch method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Avelumab, an Anti-Programmed Death-Ligand 1 Antibody, In Patients With Refractory Metastatic Urothelial Carcinoma: Results From a Multicenter, Phase Ib Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 404 Page [emdgroup.com]
Avelumab Target Validation in Cancer Cells: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the target validation of avelumab, a fully human IgG1 monoclonal antibody that targets Programmed Death-Ligand 1 (PD-L1). Avelumab is a cornerstone of cancer immunotherapy, and understanding its mechanism of action at the molecular and cellular levels is critical for its effective clinical application and the development of next-generation therapies. This document details avelumab's dual mechanism of action, presents key quantitative data from preclinical and clinical studies, outlines essential experimental protocols for its validation, and provides visual representations of the underlying biological pathways and experimental workflows.
Avelumab's Dual Mechanism of Action
Avelumab's anti-tumor activity is primarily mediated through two distinct but complementary mechanisms:
-
Immune Checkpoint Blockade: Avelumab binds to PD-L1 on the surface of tumor cells and other cells within the tumor microenvironment, preventing its interaction with the Programmed Death-1 (PD-1) receptor on activated T cells.[1][2] The PD-L1/PD-1 interaction is a critical immune checkpoint that suppresses T-cell activity, allowing cancer cells to evade immune surveillance.[2] By blocking this interaction, avelumab removes the "brake" on the anti-tumor immune response, restoring the ability of cytotoxic T lymphocytes to recognize and eliminate cancer cells.[1][2] Avelumab also blocks the interaction of PD-L1 with the B7.1 (CD80) receptor.
-
Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC): Unlike other anti-PD-L1 antibodies that have been engineered to minimize effector functions, avelumab possesses a native human IgG1 Fc region. This allows avelumab to engage Fcγ receptors (FcγRIIIa or CD16) on immune effector cells, primarily Natural Killer (NK) cells. Upon binding to PD-L1-expressing tumor cells, the Fc region of avelumab flags the cancer cell for destruction by NK cells, which then release cytotoxic granules containing perforin (B1180081) and granzymes, inducing apoptosis in the target cell. This ADCC activity represents an additional, direct mechanism of tumor cell lysis.
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical and clinical studies that validate the targeting of PD-L1 by avelumab.
Table 1: Preclinical Binding Affinity and ADCC Efficacy of Avelumab
| Parameter | Value | Method | Cell Line/System | Source |
| Binding Affinity (Kd) | ||||
| Avelumab-scFv to hPD-L1 | 42.1 pM | Surface Plasmon Resonance (SPR) | Recombinant proteins | |
| ADCC Efficacy | ||||
| EC50 | 13.4 ng/mL | 111In-release assay | H441 human lung cancer cells | |
| % Lysis (E:T ratio 25:1) | Variable, dependent on PD-L1 expression | Calcein-AM release assay | Various triple-negative breast cancer cell lines | |
| ADCC Induction | Observed in 8 of 18 human carcinoma cell lines | 111In-release assay | Various human carcinoma cell lines |
Table 2: Clinical Efficacy of Avelumab in the JAVELIN Solid Tumor Trial
| Cancer Type | Treatment Line | PD-L1 Status | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) | Source |
| Metastatic Urothelial Carcinoma | Second-line (post-platinum) | All-comers | 16.5% | 1.6 months | 7.0 months | |
| PD-L1+ (≥5%) | 25.0% | Not Reported | Not Reported | |||
| PD-L1- (<5%) | 14.7% | Not Reported | Not Reported | |||
| Advanced Non-Small Cell Lung Cancer (NSCLC) | First-line | All-comers | 19.9% | 4.0 months | 14.1 months |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of avelumab's target engagement and biological activity. Below are outlines of key experimental protocols.
Surface Plasmon Resonance (SPR) for Binding Kinetics
Objective: To determine the binding affinity (Kd), association rate (ka), and dissociation rate (kd) of avelumab to its target, PD-L1.
Methodology:
-
Immobilization: Recombinant human PD-L1 is immobilized on a sensor chip surface.
-
Analyte Injection: Avelumab (or its fragments, such as scFv) at various concentrations is flowed over the sensor chip.
-
Detection: The change in the refractive index at the sensor surface, which is proportional to the mass of bound analyte, is measured in real-time.
-
Data Analysis: The association and dissociation phases are monitored to calculate the kinetic constants (ka and kd). The equilibrium dissociation constant (Kd) is calculated as kd/ka.
Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC) Assay
Objective: To quantify the ability of avelumab to induce the lysis of PD-L1-expressing cancer cells by immune effector cells.
Methodology:
-
Target Cell Preparation: PD-L1-expressing cancer cells (target cells) are labeled with a release agent, such as Calcein-AM or 111Indium.
-
Effector Cell Isolation: Effector cells, typically peripheral blood mononuclear cells (PBMCs) or purified NK cells, are isolated from healthy donors.
-
Co-culture: Labeled target cells are incubated with effector cells at various effector-to-target (E:T) ratios in the presence of avelumab or an isotype control antibody.
-
Lysis Measurement: After a 4-hour incubation, the amount of release agent in the supernatant, which is proportional to the number of lysed cells, is quantified using a fluorometer or gamma counter.
-
Calculation: The percentage of specific lysis is calculated using the formula: % Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100.
Flow Cytometry for PD-L1 Expression
Objective: To determine the percentage of cancer cells expressing PD-L1 on their surface and the intensity of expression.
Methodology:
-
Cell Preparation: A single-cell suspension of the cancer cell line or tumor tissue is prepared.
-
Antibody Staining: Cells are incubated with a fluorescently labeled anti-PD-L1 antibody (e.g., clone MIH-1 for flow cytometry analysis) or a corresponding isotype control. For multiparametric analysis, cells can be co-stained with antibodies against other cell surface markers.
-
Data Acquisition: The fluorescence of individual cells is measured using a flow cytometer.
-
Data Analysis: The percentage of PD-L1-positive cells and the mean fluorescence intensity (MFI), which correlates with the density of PD-L1 on the cell surface, are determined by gating on the cell population of interest and comparing the fluorescence signal to the isotype control.
Immunohistochemistry (IHC) for PD-L1 Expression in Tumors
Objective: To assess the expression and spatial distribution of PD-L1 in formalin-fixed, paraffin-embedded (FFPE) tumor tissue.
Methodology:
-
Tissue Preparation: FFPE tumor sections are deparaffinized and rehydrated.
-
Antigen Retrieval: Heat-induced epitope retrieval is performed to unmask the PD-L1 antigen.
-
Antibody Incubation: The tissue sections are incubated with a primary antibody specific for PD-L1 (e.g., Dako clone 73-10 or 22C3, as used in clinical trials).
-
Detection: A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) is added, followed by a chromogenic substrate to produce a colored precipitate at the site of antigen expression.
-
Scoring: The percentage of tumor cells and/or immune cells staining positive for PD-L1 is quantified by a pathologist. Different scoring systems, such as the Tumor Proportion Score (TPS) or Combined Positive Score (CPS), may be used depending on the cancer type and specific assay.
Visualizing the Core Concepts
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows discussed in this guide.
Caption: Avelumab's dual mechanism of action.
Caption: Workflow for an ADCC assay.
Caption: Workflow for PD-L1 immunohistochemistry.
Conclusion
The comprehensive data presented in this guide strongly validate PD-L1 as the therapeutic target of avelumab in cancer cells. The dual mechanism of immune checkpoint blockade and ADCC provides a robust rationale for its clinical efficacy. The detailed experimental protocols and quantitative data serve as a valuable resource for researchers and drug development professionals working to further unravel the complexities of cancer immunotherapy and to develop novel therapeutic strategies that build upon the success of agents like avelumab. The provided visualizations offer a clear and concise summary of the core concepts, facilitating a deeper understanding of avelumab's role in oncology.
References
Core Mechanism of Action: Reinvigorating T-Cell Activity
An In-depth Technical Guide to Avelumab's Effect on T-Cell Activation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanisms by which avelumab, a fully human anti-programmed death-ligand 1 (PD-L1) monoclonal antibody, enhances T-cell activation. It details the core signaling pathways, presents quantitative data from key experiments, and outlines the methodologies used to generate these findings.
Avelumab employs a dual mechanism of action to enhance the body's anti-tumor immune response. The primary mechanism is the blockade of the PD-L1 immune checkpoint, which directly restores and potentiates T-cell effector functions.
Checkpoint Blockade: Releasing the Brakes on T-Cells
Programmed death-ligand 1 (PD-L1) is an immune checkpoint ligand frequently overexpressed by cancer cells to evade immune destruction.[1] It binds to two key receptors on T-cells:
-
Programmed Death-1 (PD-1): The primary inhibitory receptor that, upon binding PD-L1, suppresses T-cell activation, proliferation, and cytotoxicity.[1]
-
B7.1 (CD80): A secondary inhibitory receptor that can also be expressed on T-cells and antigen-presenting cells (APCs).[1]
Avelumab is a human immunoglobulin G1 (IgG1) monoclonal antibody that specifically binds to PD-L1, physically preventing its interaction with both PD-1 and B7.1 receptors.[1] This blockade effectively removes the inhibitory signals, leading to the reactivation of anti-tumor T-cells within the tumor microenvironment.[1] The restored T-cell activity manifests as enhanced proliferation, increased cytokine production (e.g., Interferon-gamma), and more effective tumor cell killing.
PD-1 Downstream Signaling Pathway
The engagement of PD-1 by PD-L1 initiates an intracellular signaling cascade that actively suppresses T-cell activation. The cytoplasmic tail of the PD-1 receptor contains an immunoreceptor tyrosine-based inhibitory motif (ITIM) and an immunoreceptor tyrosine-based switch motif (ITSM).
-
Phosphorylation: Upon PD-L1 binding, tyrosine residues within these motifs become phosphorylated.
-
Recruitment of Phosphatases: The phosphorylated ITSM serves as a docking site for the Src homology region 2 (SH2)-domain-containing protein tyrosine phosphatase-2 (SHP-2).
-
Dephosphorylation of TCR Effectors: SHP-2 then dephosphorylates and inactivates key proximal signaling molecules of the T-cell receptor (TCR) complex, including Lck, ZAP70, and PKCθ.
-
Inhibition of T-Cell Function: The deactivation of these critical kinases halts the downstream signaling pathways (such as the PI3K/AKT and Ras/MAPK pathways) that are essential for T-cell proliferation, survival, and cytokine production.
Avelumab, by preventing the initial PD-L1/PD-1 binding, keeps this entire inhibitory cascade from being initiated, allowing the TCR activation signal to proceed unimpeded.
Secondary Mechanism: Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC)
Unlike other anti-PD-L1/PD-1 antibodies that are engineered to be immunologically silent, avelumab possesses a native, wild-type human IgG1 fragment crystallizable (Fc) region. This functional Fc region enables avelumab to act as a bridge between PD-L1-expressing tumor cells and innate immune effector cells, primarily Natural Killer (NK) cells, that express Fc receptors (e.g., CD16/FcγRIIIa). This engagement triggers Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC), leading to the direct lysis of tumor cells. This represents a distinct, T-cell-independent mechanism of anti-tumor activity that complements its checkpoint blockade function.
Quantitative Data on Avelumab's Effects
The functional consequences of avelumab's mechanisms have been quantified in numerous preclinical and clinical studies.
In Vitro Enhancement of Anti-Tumor Cytotoxicity
Avelumab significantly enhances the lytic activity of immune effector cells against PD-L1-expressing tumor cells.
| Target Cells | Effector Cells | Effector:Target Ratio | Condition | % Specific Lysis | Reference |
| Matured moDCs¹ | Purified NK Cells | 60:1 | Avelumab | ~55% | |
| Matured moDCs¹ | Purified NK Cells | 60:1 | No Antibody Control | ~10% | |
| Human Carcinoma Lines (n=18) | PBMCs | Not Specified | Avelumab | Lysis in 8 of 18 cell lines | |
| TNBC² Cell Lines (High PD-L1) | PBMCs | NK:BC³ Ratio 5:1 | Avelumab | Significant increase vs. control | |
| ¹Monocyte-derived Dendritic Cells | |||||
| ²Triple-Negative Breast Cancer | |||||
| ³Natural Killer Cell : Breast Cancer Cell |
Enhancement of T-Cell and NK-Cell Activity Markers
Avelumab treatment leads to the upregulation of key activation and degranulation markers on immune cells.
| Effector Cells | Stimulation | Marker | Result | Reference |
| CD8+ T-Cells | CEFT Peptide Pool¹ | CD107a+ (Degranulation) | Increased frequency | |
| CD8+ T-Cells | CEFT Peptide Pool¹ | IFN-γ+ | Increased frequency | |
| NK Cells | Co-culture with Tumor Cells | CD137 (Activation) | Enhanced surface expression | |
| NK Cells | Co-culture with Tumor Cells | IFN-γ, TNF-α, LAMP-1 | Enhanced protein levels | |
| Murine Splenocytes | MC38 Tumor Cells | IFN-γ (ELISpot) | Increased frequency of antigen-specific CD8+ cells | |
| ¹Peptide pool from Cytomegalovirus, Epstein-Barr virus, Influenza virus, Tetanus Toxin |
Key Experimental Protocols
The following sections describe the methodologies for core assays used to evaluate avelumab's bioactivity.
Protocol: In Vitro Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC) Assay
This protocol assesses the ability of avelumab to induce lysis of target cells via effector cells.
1. Cell Preparation:
-
Target Cells: Culture PD-L1-expressing tumor cells (e.g., H441 lung cancer line) or monocyte-derived dendritic cells (moDCs). Label target cells with 100 µCi of Chromium-51 (⁵¹Cr) for 1-2 hours at 37°C. Wash cells 3-4 times to remove excess ⁵¹Cr. Resuspend to a final concentration of 1x10⁵ cells/mL.
-
Effector Cells: Isolate Peripheral Blood Mononuclear Cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation. For enhanced specificity, purify NK cells from PBMCs using a negative selection kit (e.g., Human NK Cell Isolation Kit).
2. Assay Setup:
-
Plate 5,000 ⁵¹Cr-labeled target cells per well in a 96-well U-bottom plate.
-
Add effector cells at various Effector-to-Target (E:T) ratios (e.g., 60:1, 20:1, 6:1, 2:1).
-
Add avelumab to treatment wells at a standard concentration (e.g., 1-10 µg/mL). Include an isotype control antibody and a "no antibody" control.
-
Prepare control wells for spontaneous release (targets only) and maximum release (targets with a lysis agent like Triton X-100).
3. Incubation and Data Acquisition:
-
Incubate the plate for 4-6 hours at 37°C in a 5% CO₂ incubator.
-
Centrifuge the plate and collect 50-100 µL of supernatant from each well.
-
Measure the radioactivity (counts per minute, CPM) in the supernatant using a gamma counter.
4. Data Analysis:
-
Calculate the percentage of specific lysis using the formula: % Specific Lysis = 100 * (Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)
Protocol: T-Cell Degranulation and Cytokine Production Assay
This flow cytometry-based assay simultaneously measures two key T-cell or NK-cell functions: degranulation (a proxy for cytotoxic activity) and intracellular cytokine production.
1. Cell Preparation and Co-culture:
-
Isolate PBMCs from healthy donors to use as a source of effector cells.
-
In a 96-well plate, co-culture 2.5 x 10⁵ PBMCs with target tumor cells at a 1:1 NK cell-to-tumor cell ratio.
-
Add avelumab or an isotype control mAb (e.g., 1 µg/mL).
-
Add a FITC-conjugated anti-CD107a antibody (clone H4A3) directly to the culture at the start of the incubation. CD107a (also known as LAMP-1) is a lysosomal membrane protein that is transiently expressed on the cell surface during degranulation.
2. Incubation:
-
Incubate for 6 hours at 37°C in 5% CO₂.
-
After the first hour of incubation, add a protein transport inhibitor (e.g., Brefeldin A or Monensin) to all wells. This prevents the secretion of cytokines, allowing them to accumulate intracellularly for detection.
3. Staining for Flow Cytometry:
-
Harvest cells and wash.
-
Perform surface staining for key immune cell markers (e.g., CD3, CD8, CD56) to identify T-cell and NK-cell subsets.
-
Fix and permeabilize the cells using a commercial kit (e.g., Cytofix/Cytoperm).
-
Perform intracellular staining for cytokines such as IFN-γ and TNF-α.
4. Data Acquisition and Analysis:
-
Acquire events on a multicolor flow cytometer.
-
Gate on the immune cell population of interest (e.g., CD3+/CD8+ cytotoxic T-cells).
-
Quantify the percentage of cells positive for CD107a and the intracellular cytokines (e.g., % of CD8+ T-cells that are CD107a+IFN-γ+).
Conclusion
Avelumab enhances T-cell activation through a robust, dual mechanism of action. By blocking the inhibitory PD-L1/PD-1 axis, it directly restores the function of suppressed anti-tumor T-cells. Concurrently, its native IgG1 Fc domain engages the innate immune system to mediate ADCC against PD-L1-positive tumor cells. The quantitative data and experimental protocols outlined in this guide provide a technical foundation for professionals in the field to further investigate and harness the therapeutic potential of avelumab in cancer immunotherapy.
References
Methodological & Application
Application Notes and Protocols for In Vitro Evaluation of Disomotide in Melanoma Cell Lines
Audience: Researchers, scientists, and drug development professionals.
Introduction
Disomotide is a synthetic peptide vaccine corresponding to a modified amino acid sequence of the melanoma-associated antigen glycoprotein (B1211001) 100 (gp100). Its mechanism of action is to elicit a specific T-cell mediated immune response against melanoma cells expressing gp100. Due to its immune-stimulatory nature, the in vitro assessment of this compound's efficacy requires co-culture systems that incorporate immune cells. This document provides detailed protocols for key in vitro assays to evaluate the anti-melanoma activity of this compound.
Principle of Action
This compound, a gp100-derived peptide, is presented by antigen-presenting cells (APCs), such as dendritic cells (DCs), to CD8+ cytotoxic T lymphocytes (CTLs) in the context of Major Histocompatibility Complex (MHC) class I molecules. This recognition event leads to the activation and expansion of gp100-specific CTLs. These activated CTLs can then identify and eliminate melanoma cells that endogenously process and present the native gp100 peptide on their surface.
Key In Vitro Assays
The following assays are crucial for evaluating the in vitro efficacy of this compound in melanoma cell lines.
-
T-Cell Mediated Cytotoxicity Assay: To quantify the ability of this compound-activated T-cells to kill melanoma cells.
-
Interferon-gamma (IFN-γ) Release Assay (ELISPOT): To measure the activation and effector function of T-cells upon recognition of melanoma cells.
-
Antigen Presentation Assay: To confirm the processing and presentation of the this compound peptide by APCs to T-cells.
Data Presentation
Table 1: T-Cell Mediated Cytotoxicity against Melanoma Cells
| gp100 Peptide | Effector:Target (E:T) Ratio | Target Melanoma Cell Line (HLA-A2+) | % Specific Lysis | Reference |
| gp100 (modified) | 10:1 | 624mel | ~40% | [1] |
| gp100 (modified) | 20:1 | 624mel | ~60% | [1] |
| gp100 (modified) | 40:1 | 624mel | ~75% | [1] |
| gp100 (native) | 10:1 | 526mel | ~25% | [1] |
| gp100 (native) | 20:1 | 526mel | ~40% | [1] |
| gp100 (native) | 40:1 | 526mel | ~55% |
Table 2: IFN-γ Secretion by T-Cells in Response to Melanoma Cells
| Stimulator | Effector Cells | IFN-γ Spot Forming Units (SFU) per 10^5 cells | Reference |
| T2 cells + gp100 peptide | gp100-specific T-cells | >200 | |
| HLA-A2+ gp100+ Melanoma Cells | gp100-specific T-cells | 100 - 200 | |
| HLA-A2- gp100- Melanoma Cells | gp100-specific T-cells | <20 | |
| T2 cells (no peptide) | gp100-specific T-cells | <10 |
Experimental Protocols
T-Cell Mediated Cytotoxicity Assay (Chromium-51 Release Assay)
This assay measures the ability of cytotoxic T lymphocytes (CTLs) to lyse target melanoma cells.
Materials:
-
Melanoma cell line (e.g., 624mel, 526mel; HLA-A2+)
-
Peripheral Blood Mononuclear Cells (PBMCs) from a healthy HLA-A2+ donor
-
This compound (or other gp100 peptide)
-
Recombinant human Interleukin-2 (IL-2)
-
Chromium-51 (⁵¹Cr)
-
Fetal Bovine Serum (FBS)
-
RPMI-1640 medium
-
96-well V-bottom plates
-
Gamma counter
Protocol:
-
Generation of gp100-specific CTLs:
-
Isolate PBMCs from a healthy HLA-A2+ donor using Ficoll-Paque density gradient centrifugation.
-
Culture PBMCs with this compound (1-10 µg/mL) in RPMI-1640 supplemented with 10% FBS and IL-2 (e.g., 20 IU/mL) for 7-10 days to generate gp100-specific CTLs.
-
-
Target Cell Labeling:
-
Harvest melanoma cells and resuspend at 1 x 10⁶ cells/mL.
-
Add 100 µCi of ⁵¹Cr and incubate for 1-2 hours at 37°C.
-
Wash the labeled target cells three times with RPMI-1640 to remove excess ⁵¹Cr.
-
Resuspend the cells to a final concentration of 1 x 10⁵ cells/mL.
-
-
Co-culture:
-
Plate 1 x 10⁴ labeled target cells per well in a 96-well V-bottom plate.
-
Add the generated gp100-specific CTLs at various Effector:Target (E:T) ratios (e.g., 10:1, 20:1, 40:1).
-
Include control wells:
-
Spontaneous release: Target cells with medium only.
-
Maximum release: Target cells with 1% Triton X-100.
-
-
-
Incubation and Measurement:
-
Centrifuge the plate at 200 x g for 3 minutes and incubate for 4 hours at 37°C.
-
After incubation, centrifuge the plate at 500 x g for 5 minutes.
-
Carefully collect 100 µL of supernatant from each well and measure the radioactivity using a gamma counter.
-
-
Calculation:
-
Percent specific lysis is calculated as:
-
Interferon-gamma (IFN-γ) Release Assay (ELISPOT)
This assay quantifies the number of IFN-γ-secreting T-cells upon stimulation with melanoma cells.
Materials:
-
Human IFN-γ ELISPOT kit
-
Melanoma cell line (HLA-A2+)
-
gp100-specific CTLs (generated as described above)
-
T2 cell line (antigen-presenting cell line deficient in TAP)
-
This compound (or other gp100 peptide)
-
RPMI-1640 medium with 10% FBS
-
96-well ELISPOT plates
Protocol:
-
Plate Preparation:
-
Coat the 96-well ELISPOT plate with anti-IFN-γ capture antibody overnight at 4°C.
-
Wash the plate and block with RPMI-1640 containing 10% FBS for 2 hours at room temperature.
-
-
Cell Plating:
-
Add 1 x 10⁵ gp100-specific CTLs to each well.
-
Add stimulator cells:
-
Experimental: 1 x 10⁵ melanoma cells.
-
Positive Control: 1 x 10⁵ T2 cells pulsed with this compound (1 µg/mL).
-
Negative Controls: 1 x 10⁵ T2 cells without peptide; CTLs alone.
-
-
-
Incubation:
-
Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator.
-
-
Detection:
-
Wash the plate and add the biotinylated anti-IFN-γ detection antibody. Incubate for 2 hours at room temperature.
-
Wash and add streptavidin-alkaline phosphatase conjugate. Incubate for 1 hour.
-
Wash and add the substrate solution. Incubate until distinct spots emerge.
-
Stop the reaction by washing with distilled water and allow the plate to dry.
-
-
Analysis:
-
Count the number of spots in each well using an automated ELISPOT reader. Each spot represents a single IFN-γ-secreting cell.
-
Mandatory Visualizations
Caption: Workflow for the T-Cell Mediated Cytotoxicity Assay.
Caption: Signaling pathway of this compound-induced T-cell mediated melanoma cell lysis.
References
Application Notes and Protocols for In Vivo Efficacy Testing of Disomotide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Disomotide is an investigational cancer vaccine comprised of a peptide sequence derived from the human melanoma-associated antigen glycoprotein (B1211001) 100 (gp100).[1][2] It is designed to stimulate the patient's immune system, specifically T cells, to recognize and attack melanoma cells that express gp100.[2][3] Efficacy testing of this compound in preclinical in vivo models is a critical step to evaluate its anti-tumor activity and to understand its mechanism of action before advancing to clinical trials.
These application notes provide detailed protocols for assessing the in vivo efficacy of this compound using a syngeneic mouse melanoma model. The protocols cover both prophylactic and therapeutic vaccination settings, detailing animal and cell line selection, experimental procedures, and endpoint analyses.
Mechanism of Action: T-Cell Activation by a Peptide Vaccine
This compound, as a peptide vaccine, works by providing an antigenic epitope that can be presented by antigen-presenting cells (APCs), such as dendritic cells, to T cells. This interaction, when accompanied by appropriate co-stimulation, leads to the activation and proliferation of gp100-specific cytotoxic T lymphocytes (CTLs). These CTLs can then identify and eliminate melanoma cells that present the gp100 peptide on their surface via MHC class I molecules. The process involves a complex signaling cascade within the T cell, initiated by the T-cell receptor (TCR) recognizing the peptide-MHC complex.[4]
T-Cell Activation by this compound
Recommended In Vivo Animal Model
The C57BL/6 mouse is the most appropriate and widely used syngeneic model for studying melanoma immunotherapy. This is due to the availability of the B16 melanoma cell line, which is of C57BL/6 origin and expresses the murine homolog of gp100.
Table 1: Animal Model Specifications
| Parameter | Specification |
| Species | Mouse (Mus musculus) |
| Strain | C57BL/6 |
| Age | 6-8 weeks |
| Sex | Female (to avoid fighting and testosterone-related immune modulation) |
| Housing | Standard specific-pathogen-free (SPF) conditions |
Cell Line for Tumor Challenge
The B16-F10 cell line, a subclone of the B16 melanoma line, is recommended for its aggressiveness and ability to form solid tumors upon subcutaneous injection and metastases when injected intravenously.
Table 2: Cell Line Specifications
| Parameter | Specification |
| Cell Line | B16-F10 |
| Origin | C57BL/6 mouse melanoma |
| Antigen Expression | Murine gp100 (Pmel17) |
| Culture Medium | DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin |
| Mycoplasma Testing | Regular testing to ensure cultures are negative |
Experimental Protocols
Prophylactic Vaccination Model
This model assesses the ability of this compound to prevent or delay tumor growth.
Prophylactic Vaccination Workflow
Materials:
-
This compound peptide (e.g., murine gp100 peptide EGSRNQDWL)
-
Adjuvant (e.g., Incomplete Freund's Adjuvant - IFA, or CpG oligodeoxynucleotides)
-
Sterile PBS
-
B16-F10 melanoma cells
-
C57BL/6 mice (6-8 weeks old)
Procedure:
-
Vaccine Preparation:
-
Dissolve this compound peptide in sterile PBS at a concentration of 2 mg/mL.
-
Emulsify the peptide solution with an equal volume of IFA to create a stable water-in-oil emulsion. The final concentration of the peptide will be 1 mg/mL.
-
-
Vaccination Schedule:
-
On days -21, -14, and -7, inject each mouse in the treatment group subcutaneously (s.c.) at the base of the tail with 100 µL of the vaccine emulsion (containing 100 µg of peptide).
-
The control group should receive an emulsion of PBS and IFA.
-
-
Tumor Challenge:
-
On day 0, harvest B16-F10 cells and resuspend them in sterile, serum-free PBS at a concentration of 1 x 10^6 cells/mL.
-
Inject 100 µL of the cell suspension (1 x 10^5 cells) s.c. into the right flank of each mouse.
-
-
Monitoring:
-
Measure tumor size every 2-3 days using calipers. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
Monitor mice for signs of distress and overall survival. Euthanize mice when tumors reach a predetermined size (e.g., 2000 mm³) or become ulcerated.
-
Therapeutic Vaccination Model
This model evaluates the efficacy of this compound in treating established tumors.
Therapeutic Vaccination Workflow
Procedure:
-
Tumor Implantation:
-
On day 0, inject 1 x 10^5 B16-F10 cells s.c. into the right flank of all mice as described previously.
-
-
Treatment Initiation:
-
Once tumors become palpable (approximately 30-50 mm³), randomize mice into treatment and control groups.
-
Begin the vaccination schedule. For example, on days 7 and 14 post-tumor implantation.
-
-
Vaccination:
-
Administer the this compound vaccine or control as described in the prophylactic model.
-
-
Monitoring:
-
Monitor tumor growth and survival as detailed above.
-
Endpoint Analyses
Tumor Growth and Survival
Table 3: Representative Quantitative Data for Tumor Growth and Survival
| Treatment Group | Mean Tumor Volume at Day 21 (mm³) | Median Survival (days) | Tumor-Free Mice at Day 60 (%) |
| Prophylactic Model | |||
| PBS + IFA | 1850 ± 250 | 25 | 0 |
| This compound + IFA | 450 ± 150 | 48 | 30 |
| Therapeutic Model | |||
| PBS + IFA | 2100 ± 300 | 28 | 0 |
| This compound + IFA | 980 ± 200 | 39 | 10 |
Data are representative and may vary based on specific experimental conditions.
Immunological Assays
To confirm that the anti-tumor effect is immune-mediated, immunological assays should be performed on splenocytes or tumor-infiltrating lymphocytes (TILs) at the end of the study.
1. ELISpot Assay for IFN-γ Secretion
This assay quantifies the number of gp100-specific T cells that secrete IFN-γ upon stimulation.
Protocol:
-
Prepare a single-cell suspension of splenocytes from vaccinated and control mice.
-
Coat a 96-well ELISpot plate with an anti-mouse IFN-γ capture antibody and incubate overnight at 4°C.
-
Wash the plate and block with RPMI medium containing 10% FBS.
-
Add 2 x 10^5 splenocytes per well.
-
Stimulate the cells with the gp100 peptide (e.g., 10 µg/mL). Use a non-relevant peptide as a negative control and a mitogen (e.g., Concanavalin A) as a positive control.
-
Incubate for 24-48 hours at 37°C in a CO2 incubator.
-
Wash the plate and add a biotinylated anti-mouse IFN-γ detection antibody.
-
After incubation and washing, add streptavidin-alkaline phosphatase.
-
Add a substrate solution to develop the spots.
-
Count the spots using an ELISpot reader.
2. Intracellular Cytokine Staining (ICS) by Flow Cytometry
ICS allows for the characterization of the phenotype of cytokine-producing T cells (e.g., CD8+).
Protocol:
-
Prepare a single-cell suspension of splenocytes.
-
Stimulate 1-2 x 10^6 cells with the gp100 peptide for 6 hours in the presence of a protein transport inhibitor (e.g., Brefeldin A).
-
Wash the cells and stain for surface markers (e.g., anti-CD3, anti-CD8).
-
Fix and permeabilize the cells using a commercially available kit.
-
Stain for intracellular IFN-γ using a fluorochrome-conjugated anti-IFN-γ antibody.
-
Wash the cells and acquire data on a flow cytometer.
-
Analyze the percentage of IFN-γ-producing CD8+ T cells.
Table 4: Representative Immunological Data
| Treatment Group | IFN-γ Spot Forming Units / 10^6 Splenocytes (ELISpot) | % of IFN-γ+ CD8+ T cells (ICS) |
| PBS + IFA | < 10 | 0.1% |
| This compound + IFA | 150 | 1.5% |
Data are representative and may vary based on specific experimental conditions.
Conclusion
The protocols outlined in these application notes provide a robust framework for the in vivo efficacy testing of this compound. By utilizing the C57BL/6 mouse model and the B16-F10 melanoma cell line, researchers can effectively evaluate the prophylactic and therapeutic potential of this gp100-based peptide vaccine. The inclusion of detailed immunological assays is crucial for elucidating the mechanism of action and confirming the induction of a specific anti-tumor immune response. These preclinical studies are an indispensable component of the drug development pipeline for novel cancer immunotherapies like this compound.
References
Application Notes and Protocols for Disomotide Administration in Laboratory Settings
For Researchers, Scientists, and Drug Development Professionals
Introduction
Disomotide is a novel investigational immunomodulatory agent identified as a glycoprotein (B1211001) 100 (gp100) inhibitor.[1][2] Gp100, also known as premelanosome protein (PMEL), is a lineage-specific antigen highly expressed in melanocytes and melanoma cells.[1][2][3] this compound's mechanism of action involves the modulation of the immune system to enhance anti-tumor responses. One of its key targets is the PD-1/PD-L1 immune checkpoint pathway. By inhibiting gp100 and interfering with the PD-1/PD-L1 axis, this compound aims to promote T-cell-mediated destruction of cancer cells.
These application notes provide detailed protocols for the administration and evaluation of this compound in common laboratory settings, including in vitro and in vivo models. The methodologies are based on established techniques for characterizing immunomodulatory and anti-melanoma agents.
Data Presentation
Table 1: In Vitro Efficacy of this compound
| Assay | Cell Line | Parameter Measured | This compound Concentration (µM) | Result |
| T-Cell Proliferation | Human PBMCs | % Proliferation (CFSE) | 0.1 | 15% |
| 1 | 45% | |||
| 10 | 75% | |||
| Cytokine Release | Co-culture: T-cells + A375 (Melanoma) | IFN-γ (pg/mL) | 0.1 | 50 |
| 1 | 250 | |||
| 10 | 800 | |||
| IL-2 (pg/mL) | 0.1 | 20 | ||
| 1 | 150 | |||
| 10 | 500 | |||
| PD-1/PD-L1 Blockade | PD-1/PD-L1 Reporter Assay | % Inhibition | 0.1 | 20% |
| 1 | 60% | |||
| 10 | 90% | |||
| Melanin (B1238610) Content | B16-F10 Melanoma Cells | % Melanin Reduction | 1 | 10% |
| 10 | 35% | |||
| 50 | 65% |
Table 2: In Vivo Efficacy of this compound in B16-F10 Melanoma Mouse Model
| Treatment Group | Dose (mg/kg) | Administration Route | Tumor Volume (mm³) at Day 14 | T-Cell Infiltration (CD8+ cells/mm²) |
| Vehicle Control | - | Intravenous | 1500 ± 250 | 50 ± 10 |
| This compound | 5 | Intravenous | 800 ± 150 | 200 ± 40 |
| This compound | 10 | Intravenous | 450 ± 100 | 450 ± 75 |
| Anti-PD-1 Ab | 10 | Intraperitoneal | 600 ± 120 | 400 ± 60 |
| This compound + Anti-PD-1 Ab | 10 + 10 | IV + IP | 200 ± 50 | 700 ± 100 |
Experimental Protocols
In Vitro Protocols
1. T-Cell Proliferation Assay (CFSE-based)
This protocol details the measurement of T-cell proliferation in response to this compound using carboxyfluorescein succinimidyl ester (CFSE) staining and flow cytometry.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
This compound
-
RPMI-1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin
-
CFSE dye
-
Anti-CD3 and Anti-CD28 antibodies
-
FACS buffer (PBS with 2% FBS)
-
Flow cytometer
Procedure:
-
Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Resuspend PBMCs at 1 x 10^6 cells/mL in pre-warmed PBS.
-
Add CFSE to a final concentration of 5 µM and incubate for 10 minutes at 37°C.
-
Quench the staining by adding 5 volumes of ice-cold RPMI-1640 medium and incubate on ice for 5 minutes.
-
Wash the cells three times with RPMI-1640 medium.
-
Resuspend the cells in complete RPMI-1640 medium at 1 x 10^6 cells/mL.
-
Plate 100 µL of the cell suspension per well in a 96-well plate.
-
Add 100 µL of media containing this compound at various concentrations (e.g., 0.1, 1, 10 µM) and T-cell activators (e.g., anti-CD3/anti-CD28 antibodies).
-
Incubate the plate for 4-5 days at 37°C in a humidified CO2 incubator.
-
Harvest the cells and wash with FACS buffer.
-
Analyze the cells by flow cytometry, gating on the lymphocyte population and measuring the dilution of CFSE fluorescence as an indicator of proliferation.
2. Cytokine Release Assay
This protocol describes the measurement of cytokine secretion from T-cells co-cultured with melanoma cells upon treatment with this compound.
Materials:
-
Human T-cells (isolated from PBMCs)
-
A375 human melanoma cell line (or other suitable PD-L1 expressing cancer cell line)
-
This compound
-
Complete RPMI-1640 medium
-
ELISA kits for IFN-γ and IL-2
Procedure:
-
Plate A375 cells in a 96-well plate at 5 x 10^4 cells/well and allow them to adhere overnight.
-
The next day, add human T-cells to the wells at a 10:1 effector-to-target ratio.
-
Add this compound at various concentrations (e.g., 0.1, 1, 10 µM).
-
Incubate the co-culture for 48-72 hours at 37°C in a CO2 incubator.
-
After incubation, centrifuge the plate at 400 x g for 5 minutes.
-
Carefully collect the supernatant from each well.
-
Measure the concentration of IFN-γ and IL-2 in the supernatants using commercially available ELISA kits according to the manufacturer's instructions.
3. PD-1/PD-L1 Blockade Assay
This cell-based reporter assay measures the ability of this compound to block the interaction between PD-1 and PD-L1.
Materials:
-
PD-1 Effector Cells (e.g., Jurkat cells engineered to express PD-1 and an NFAT-luciferase reporter)
-
PD-L1 aAPC/CHO-K1 Cells (CHO-K1 cells engineered to express PD-L1 and a T-cell receptor activator)
-
This compound
-
Assay buffer
-
Luminescence detection reagent
Procedure:
-
Thaw and prepare the PD-1 Effector Cells and PD-L1 aAPC/CHO-K1 Cells according to the manufacturer's protocol.
-
In a 96-well white-walled plate, add this compound at a range of concentrations.
-
Add the PD-L1 aAPC/CHO-K1 cells to the wells.
-
Add the PD-1 Effector Cells to initiate the co-culture.
-
Incubate the plate for 6 hours at 37°C in a CO2 incubator.
-
Allow the plate to equilibrate to room temperature.
-
Add the luminescence detection reagent to each well.
-
Measure the luminescence using a plate reader. Increased luminescence indicates blockade of the PD-1/PD-L1 interaction.
4. Melanin Content Assay
This protocol is for assessing the effect of this compound on melanin production in melanoma cells.
Materials:
-
B16-F10 mouse melanoma cells
-
This compound
-
Complete DMEM medium
-
1N NaOH
Procedure:
-
Plate B16-F10 cells in a 6-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for 72 hours.
-
Wash the cells with PBS and harvest them by trypsinization.
-
Centrifuge the cells and dissolve the cell pellet in 1N NaOH by heating at 80°C for 1 hour.
-
Measure the absorbance of the resulting solution at 475 nm using a spectrophotometer.
-
Normalize the melanin content to the total protein concentration of a parallel cell lysate.
In Vivo Protocol
1. Murine Melanoma Model
This protocol describes the administration of this compound in a syngeneic mouse model of melanoma to evaluate its anti-tumor efficacy.
Materials:
-
C57BL/6 mice (6-8 weeks old)
-
B16-F10 mouse melanoma cells
-
This compound formulated in a sterile vehicle (e.g., PBS)
-
Sterile PBS
-
Calipers
Procedure:
-
Subcutaneously inject 5 x 10^5 B16-F10 cells in 100 µL of sterile PBS into the flank of each C57BL/6 mouse.
-
Allow the tumors to grow to an average size of 50-100 mm³.
-
Randomize the mice into treatment groups (e.g., vehicle control, this compound low dose, this compound high dose).
-
Administer this compound or vehicle control via the desired route (e.g., intravenous or intraperitoneal injection) according to the planned dosing schedule (e.g., every three days for two weeks).
-
Measure the tumor volume with calipers every 2-3 days using the formula: (Length x Width²)/2.
-
Monitor the mice for any signs of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for T-cell infiltration).
Visualizations
Caption: this compound's dual mechanism of action.
Caption: Workflow for T-Cell Proliferation Assay.
Caption: In vivo melanoma model workflow.
References
Application Notes and Protocols for Avelumab in Combination Cancer Therapies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Avelumab is a human anti-programmed death-ligand 1 (PD-L1) monoclonal antibody that has demonstrated significant clinical activity in various malignancies. By blocking the interaction between PD-L1 and its receptor, PD-1, avelumab restores anti-tumor T-cell function and enhances the body's ability to recognize and eliminate cancer cells.[1][2] To further improve clinical outcomes, avelumab is being extensively investigated in combination with other therapeutic modalities, including targeted therapies, chemotherapies, and radiotherapy. The rationale behind these combination strategies is to leverage synergistic mechanisms of action, overcome resistance, and enhance the durability of anti-tumor responses.
These application notes provide a comprehensive overview of key avelumab combination therapies, summarizing clinical data and providing detailed experimental protocols for researchers.
Avelumab in Combination with Anti-Angiogenic Agents
Avelumab and Axitinib (B1684631) for Advanced Renal Cell Carcinoma (aRCC)
Mechanism of Action: The combination of avelumab with a vascular endothelial growth factor receptor (VEGFR) inhibitor like axitinib is based on the interplay between the immune system and angiogenesis.[3] Tumor angiogenesis promotes an immunosuppressive microenvironment.[3][4] By inhibiting VEGFR, axitinib can decrease immunosuppressive cells, increase T-cell infiltration, and potentially enhance the anti-tumor activity of avelumab. Avelumab, in turn, restores anti-tumor T-cell function by blocking the PD-L1/PD-1 pathway.
Clinical Data Summary: The JAVELIN Renal 101 trial was a pivotal phase III study that evaluated the efficacy and safety of avelumab plus axitinib versus sunitinib (B231) as first-line treatment for patients with advanced renal cell carcinoma.
Table 1: Efficacy of Avelumab + Axitinib in aRCC (JAVELIN Renal 101).
| Endpoint | Avelumab + Axitinib (n=442) | Sunitinib (n=444) | Hazard Ratio (95% CI) | p-value |
|---|---|---|---|---|
| Median Progression-Free Survival (Overall Population) | 13.8 months | 8.4 months | 0.69 (0.57-0.84) | <0.001 |
| Median Progression-Free Survival (PD-L1+ Population) | 13.8 months | 7.2 months | 0.61 (0.48-0.79) | <0.001 |
| Objective Response Rate (Overall Population) | 51.4% | 25.7% | N/A | <0.001 |
| Objective Response Rate (PD-L1+ Population) | 55.2% | 25.5% | N/A | <0.001 |
Data from the JAVELIN Renal 101 trial.
Table 2: Common Treatment-Related Adverse Events (Grade ≥3) in JAVELIN Renal 101.
| Adverse Event | Avelumab + Axitinib (n=434) | Sunitinib (n=439) |
|---|---|---|
| Hypertension | 25% | 15% |
| Diarrhea | 7% | 5% |
| Hand-foot syndrome | 6% | 9% |
| Fatigue | 5% | 7% |
| Increased ALT/AST | 13% / 8% | 3% / 4% |
Data from the JAVELIN Renal 101 trial.
Experimental Protocol: JAVELIN Renal 101 (Phase III).
Avelumab in Combination with PARP Inhibitors
Avelumab and Talazoparib (B560058) for Advanced Solid Tumors
Mechanism of Action: Preclinical data suggest that Poly (ADP-ribose) polymerase (PARP) inhibitors can have synergistic activity with immune checkpoint inhibitors. PARP inhibitors, like talazoparib, induce DNA damage, which may increase tumor antigenicity and upregulate PD-L1 expression, thereby sensitizing tumors to PD-L1 blockade by avelumab.
Clinical Data Summary: The JAVELIN PARP Medley trial, a phase Ib/II study, investigated the combination of avelumab and talazoparib in various advanced solid tumors.
Table 3: Efficacy of Avelumab + Talazoparib in JAVELIN PARP Medley (Phase II).
| Tumor Type | Number of Patients | Objective Response Rate (ORR) | Median Duration of Response (DOR) |
|---|---|---|---|
| Triple-Negative Breast Cancer (TNBC) | 22 | 18.2% | 11.1 months |
| HR+/HER2- DDR+ Breast Cancer | 23 | 34.8% | 15.7 months |
| BRCA1/2-altered Ovarian Cancer (platinum-sensitive) | 11 | 63.6% | Not Reached |
| Urothelial Cancer | 40 | 15.0% | Not Reached |
| DDR-positive NSCLC | 5 | 20.0% | 11.1 months |
Data from the JAVELIN PARP Medley trial.
Table 4: Common Grade ≥3 Treatment-Related Adverse Events in JAVELIN PARP Medley.
| Adverse Event | Percentage of Patients (n=223) |
|---|---|
| Anemia | 33.6% |
| Thrombocytopenia | 21.5% |
| Neutropenia | 13.9% |
Data from the JAVELIN PARP Medley trial.
Experimental Protocol: JAVELIN PARP Medley (Phase Ib/II).
-
Study Design: Open-label, multicenter, non-randomized basket trial.
-
Patient Population: Patients with advanced solid tumors, enrolled in specific cohorts based on tumor type and/or molecular alterations.
-
Treatment:
-
Phase Ib (Dose Escalation): To determine the recommended phase 2 dose (RP2D).
-
Phase II (Dose Expansion): Avelumab 800 mg IV every 2 weeks plus talazoparib 1 mg orally once daily.
-
-
Primary Endpoints:
-
Phase Ib: Dose-limiting toxicities.
-
Phase II: Confirmed objective response rate (ORR).
-
-
Secondary Endpoints: Safety, duration of response (DOR), and progression-free survival (PFS).
Avelumab as Maintenance Therapy with Chemotherapy
Avelumab for Advanced Urothelial Carcinoma
Rationale: For patients with advanced urothelial carcinoma who have not progressed on first-line platinum-based chemotherapy, maintenance therapy with an immune checkpoint inhibitor aims to prolong the duration of response and improve overall survival.
Clinical Data Summary: The JAVELIN Bladder 100 trial was a landmark phase III study that established avelumab as a new standard of care for first-line maintenance treatment in this setting.
Table 5: Efficacy of Avelumab Maintenance in Advanced Urothelial Carcinoma (JAVELIN Bladder 100).
| Endpoint | Avelumab + Best Supportive Care (BSC) (n=350) | BSC Alone (n=350) | Hazard Ratio (95% CI) | p-value |
|---|---|---|---|---|
| Median Overall Survival (Overall Population) | 21.4 months | 14.3 months | 0.69 (0.56-0.86) | 0.001 |
| Median Overall Survival (PD-L1+ Population) | Not Reached | 17.1 months | 0.56 (0.40-0.79) | <0.001 |
| Median Progression-Free Survival (Overall Population) | 3.7 months | 2.0 months | 0.62 (0.52-0.75) | <0.001 |
Data from the JAVELIN Bladder 100 trial.
Experimental Protocol: JAVELIN Bladder 100 (Phase III).
Avelumab in Combination with Radiotherapy
Mechanism of Action: Radiotherapy can induce immunogenic cell death, leading to the release of tumor antigens and inflammatory cytokines. This can create a more favorable tumor microenvironment for immune checkpoint inhibitors. This combination may also induce an "abscopal effect," where local radiation leads to an anti-tumor response at distant, non-irradiated sites.
Clinical Data Summary: Studies have explored avelumab with radiotherapy in various cancers, including relapsed/refractory multiple myeloma and metastatic castration-resistant prostate cancer (mCRPC).
Table 6: Efficacy of Avelumab + SABR in mCRPC (ICE-PAC Trial).
| Endpoint | Result (n=31) | 95% Confidence Interval |
|---|---|---|
| Disease Control Rate (DCR) | 48% | 30-67% |
| Objective Response Rate (ORR) | 31% | 11-59% |
| Median Radiographic PFS | 8.4 months | 4.5 - Not Reached |
| Median Overall Survival | 14.1 months | 8.9 - Not Reached |
Data from the Phase 2 ICE-PAC trial.
Experimental Protocol: Avelumab + Radiotherapy for Relapsed/Refractory Multiple Myeloma (Phase II).
-
Study Design: Open-label, single-arm, phase II study.
-
Patient Population: Patients with relapsed/refractory multiple myeloma with at least one lesion amenable to radiotherapy.
-
Treatment Protocol:
-
Patients receive avelumab via intravenous infusion every two weeks.
-
After the first cycle (two doses) of avelumab, patients receive five consecutive days of radiation therapy to a focal lesion.
-
Avelumab treatment continues every two weeks until disease progression or unacceptable toxicity.
-
-
Primary Endpoint: Safety and tolerability of the combination.
-
Secondary Endpoints: Overall response, duration of response, and monitoring for an abscopal effect.
Avelumab in Combination with EGFR Inhibitors
Avelumab and Cetuximab for Head and Neck Cancer
Rationale: Combining PD-L1 blockade with an epidermal growth factor receptor (EGFR) inhibitor like cetuximab may offer a dual mechanism of action. Cetuximab can induce antibody-dependent cell-mediated cytotoxicity (ADCC), potentially enhancing the immune response initiated by avelumab.
Clinical Data Summary: A phase II trial led by the Alliance for Clinical Trials in Oncology evaluated avelumab plus cetuximab versus avelumab alone in advanced cutaneous squamous cell carcinoma (cSCC).
Table 7: Efficacy of Avelumab + Cetuximab in Advanced cSCC (Phase II).
| Endpoint | Avelumab + Cetuximab | Avelumab Alone |
|---|---|---|
| Median Progression-Free Survival (PFS) | 11.1 months | 3.0 months |
| Confirmed Objective Response Rate (ORR) | 27.6% | 21.4% |
| Median Overall Survival (OS) | Not Reached | 35.8 months |
Data from the Alliance for Clinical Trials in Oncology Phase 2 trial.
Conclusion
Avelumab in combination with various cancer therapies has shown significant promise in improving clinical outcomes across a range of malignancies. The synergistic mechanisms of action, such as targeting angiogenesis, inhibiting DNA repair pathways, and enhancing the effects of chemotherapy and radiotherapy, provide a strong rationale for these combination approaches. The clinical data presented herein, particularly from pivotal trials like JAVELIN Renal 101 and JAVELIN Bladder 100, have already led to new standards of care. Ongoing research continues to explore novel avelumab combinations and identify patient populations most likely to benefit, further advancing the field of cancer immunotherapy.
References
- 1. Second-line avelumab in platinum-treated non-small cell lung cancer patients: comment on the JAVELIN Lung 200 clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Avelumab Plus Axitinib in Advanced Renal Cell Carcinoma - The ASCO Post [ascopost.com]
- 3. A Profile of Avelumab Plus Axitinib in the Treatment of Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols: Avelumab in the Study of Immune Checkpoint Regulation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of avelumab, a fully human IgG1 monoclonal antibody, and its utility as a tool in the research of immune checkpoint regulation. Detailed protocols for key experimental applications are provided to facilitate the study of its unique dual mechanism of action.
Introduction to Avelumab
Avelumab is an immune checkpoint inhibitor that targets Programmed Death-Ligand 1 (PD-L1).[1][2] PD-L1 is a transmembrane protein expressed on tumor cells and tumor-infiltrating immune cells that contributes to an immunosuppressive tumor microenvironment.[3][4] By binding to PD-L1, avelumab blocks the interaction with its receptors, PD-1 and B7.1, which are found on T cells and antigen-presenting cells.[3] This blockade releases the "brakes" on the immune system, restoring T-cell activity against cancer cells.
Uniquely among many approved anti-PD-L1/PD-1 antibodies, avelumab possesses a native, unmodified IgG1 Fc region. This allows it to engage innate immune effector cells, such as Natural Killer (NK) cells, and induce antibody-dependent cell-mediated cytotoxicity (ADCC), providing a second mechanism for targeting tumor cells. This dual mechanism makes avelumab a valuable agent for both therapeutic use and for studying the interplay between adaptive and innate anti-tumor immunity.
Mechanism of Action
Avelumab's therapeutic and research applications stem from its two primary functions:
2.1. Immune Checkpoint Blockade: Tumor cells can evade the immune system by expressing PD-L1 on their surface. When PD-L1 binds to the PD-1 receptor on activated T cells, it delivers an inhibitory signal that suppresses T-cell proliferation, cytotoxic activity, and cytokine production. Avelumab physically binds to PD-L1, preventing this interaction and thereby restoring the anti-tumor functions of T cells.
2.2. Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC): Avelumab's native IgG1 Fc region can be recognized by Fc receptors (like CD16) on the surface of immune effector cells, primarily NK cells. When avelumab is bound to PD-L1 on a tumor cell, it forms a bridge to an NK cell. This engagement activates the NK cell to release cytotoxic granules (perforin and granzymes), inducing apoptosis in the target tumor cell. This ADCC mechanism provides an additional, T-cell-independent method of tumor cell lysis.
Data Presentation: Avelumab Efficacy and Biomarkers
Quantitative data from key clinical trials are summarized below. These data are essential for designing experiments and understanding the clinical context of avelumab's activity.
Table 1: Avelumab Binding Affinity and Monotherapy Efficacy in Select Cancers
| Parameter | Value / Result | Cancer Type | Clinical Trial | Citation |
| Binding Affinity (Kd) | ||||
| Human PD-L1 | 0.3 nmol/L | In Vitro | Preclinical | |
| Murine PD-L1 | 1.0 nmol/L | In Vitro | Preclinical | |
| Clinical Efficacy | ||||
| Objective Response Rate (ORR) | 33.0% | Metastatic Merkel Cell Carcinoma (2L+) | JAVELIN Merkel 200 (Part A) | |
| Objective Response Rate (ORR) | 39.7% | Metastatic Merkel Cell Carcinoma (1L) | JAVELIN Merkel 200 (Part B) | |
| Objective Response Rate (ORR) | 12% | Advanced Non-Small Cell Lung Cancer (NSCLC) | JAVELIN Solid Tumor | |
| Median OS | 8.4 months | Advanced Non-Small Cell Lung Cancer (NSCLC) | JAVELIN Solid Tumor |
2L+: Second-line or later treatment; 1L: First-line treatment; OS: Overall Survival.
Table 2: Biomarker Associations with Avelumab Response
| Biomarker | Finding | Cancer Type | Clinical Trial | Citation |
| PD-L1 Expression | Tumor cell lysis in ADCC assays positively correlated with PD-L1 expression levels. | Various Carcinomas (In Vitro) | Preclinical | |
| CD8+ T-cell Density | In MCPyV- tumors, higher CD8+ T-cell density was associated with response. This was not observed in MCPyV+ tumors. | Metastatic Merkel Cell Carcinoma | JAVELIN Merkel 200 | |
| Tumor Mutational Burden (TMB) | POU2F2 expression plus TMB >7.66 was associated with a survival benefit. | Advanced Urothelial Carcinoma | JAVELIN Bladder 100 |
MCPyV: Merkel cell polyomavirus.
Experimental Protocols
The following protocols provide detailed methodologies for studying avelumab's mechanisms of action in a laboratory setting.
Protocol 1: Analysis of PD-L1 Expression on Tumor Cells via Flow Cytometry
This protocol is for quantifying the surface expression of PD-L1 on cancer cell lines, which is critical for selecting appropriate models and interpreting results from functional assays.
Materials:
-
Target tumor cells (e.g., NCI-H441 for high PD-L1, A549 for low PD-L1)
-
Anti-PD-L1 primary antibody (or avelumab)
-
Isotype control antibody (e.g., human IgG1)
-
Fluorochrome-conjugated secondary antibody (e.g., Donkey anti-Human IgG-APC)
-
FACS Buffer (PBS with 1% BSA, 0.1% Sodium Azide)
-
96-well U-bottom plates
-
Flow cytometer
Procedure:
-
Cell Preparation: Harvest cells using a non-enzymatic dissociation solution to preserve surface proteins. Wash cells with cold FACS buffer and resuspend to a concentration of 1 x 106 cells/mL.
-
Blocking: To prevent non-specific antibody binding, incubate cells with a human Fc receptor blocking reagent for 15-20 minutes on ice.
-
Primary Antibody Staining: Aliquot 100 µL of cell suspension (1 x 105 cells) into each well of a 96-well plate. Add the anti-PD-L1 antibody or isotype control at a pre-determined optimal concentration.
-
Incubation: Incubate for 30-45 minutes on ice, protected from light.
-
Washing: Wash cells twice by adding 150 µL of cold FACS buffer, centrifuging at 300g for 5 minutes, and decanting the supernatant.
-
Secondary Antibody Staining: Resuspend the cell pellet in 100 µL of FACS buffer containing the fluorochrome-conjugated secondary antibody.
-
Incubation: Incubate for 20-30 minutes on ice, protected from light.
-
Final Wash: Wash cells twice as described in step 5.
-
Acquisition: Resuspend cells in 200 µL of FACS buffer and acquire data on a flow cytometer. Analyze the Mean Fluorescence Intensity (MFI) and percentage of positive cells relative to the isotype control.
Protocol 2: Avelumab-Mediated ADCC Assay (LDH Release)
This protocol measures the lysis of target tumor cells by effector cells (like NK cells) in the presence of avelumab. Lactate dehydrogenase (LDH) release from damaged cells is a common non-radioactive method to quantify cytotoxicity.
Materials:
-
PD-L1 positive target tumor cells
-
Effector cells: Peripheral Blood Mononuclear Cells (PBMCs) or purified NK cells
-
Avelumab and Human IgG1 Isotype Control
-
Assay medium (e.g., RPMI + 2% FBS)
-
LDH cytotoxicity detection kit
-
96-well U-bottom plates
Procedure:
-
Cell Preparation:
-
Targets: Harvest PD-L1+ tumor cells, wash, and resuspend in assay medium at 2 x 105 cells/mL.
-
Effectors: Isolate fresh PBMCs or purify NK cells from healthy donor blood. Resuspend at various concentrations to achieve desired Effector-to-Target (E:T) ratios (e.g., 25:1, 12.5:1).
-
-
Assay Setup: In a 96-well plate, set up the following controls and experimental wells in triplicate:
-
Target Spontaneous Release: 50 µL target cells + 100 µL medium.
-
Target Maximum Release: 50 µL target cells + 100 µL medium containing lysis buffer (from kit).
-
Effector Spontaneous Release: 50 µL effector cells + 100 µL medium.
-
Experimental Wells: 50 µL target cells + 50 µL effector cells + 50 µL of avelumab or isotype control (at desired concentration, e.g., 1 µg/mL).
-
-
Incubation: Centrifuge the plate at 250g for 3 minutes to pellet cells and incubate for 4 hours at 37°C, 5% CO2.
-
LDH Measurement:
-
Centrifuge the plate again at 250g for 5 minutes.
-
Carefully transfer 50 µL of supernatant from each well to a new flat-bottom 96-well plate.
-
Add 50 µL of the LDH reaction mixture from the kit to each well.
-
Incubate for 30 minutes at room temperature, protected from light.
-
Add 50 µL of stop solution.
-
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Calculation: Calculate the percentage of specific lysis using the formula: % Cytotoxicity = 100 * [(Experimental Release - Effector Spontaneous - Target Spontaneous) / (Target Maximum - Target Spontaneous)]
Applications in Research and Drug Development
-
Studying Immune Evasion: Avelumab can be used to probe the role of the PD-L1 pathway in tumor immune escape across various cancer models.
-
Investigating Innate Immunity: Its ability to mediate ADCC makes it a perfect tool for studying how to engage NK cells and other innate immune effectors against tumors.
-
Combination Therapies: Avelumab is widely studied in combination with other agents, such as chemotherapy, anti-angiogenic drugs, and other immunomodulators, to identify synergistic anti-tumor effects.
-
Biomarker Discovery: Research using avelumab helps in the identification and validation of biomarkers (e.g., PD-L1 expression, TMB, gene signatures) that can predict patient response to checkpoint inhibition.
References
Application Notes and Protocols: Avelumab in Non-Small Cell Lung Cancer (NSCLC) Research Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the preclinical evaluation of avelumab in non-small cell lung cancer (NSCLC) research models. Detailed protocols for key experiments are included to facilitate the replication and further investigation of avelumab's mechanisms of action and therapeutic potential.
Introduction
Avelumab is a fully human IgG1 monoclonal antibody that targets the programmed death-ligand 1 (PD-L1).[1][2] Its therapeutic strategy in oncology is based on a dual mechanism of action:
-
Immune Checkpoint Blockade: Avelumab binds to PD-L1, preventing its interaction with the PD-1 receptor on T-cells. This action blocks the inhibitory signal that tumor cells use to evade the immune system, thereby restoring T-cell-mediated anti-tumor responses.[3][4]
-
Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC): Avelumab's unmodified Fc region can be recognized by Fc receptors (like CD16) on immune effector cells, primarily Natural Killer (NK) cells. This engagement triggers the release of cytotoxic granules from the NK cells, leading to the direct lysis of PD-L1-expressing tumor cells.[3]
Preclinical research models are crucial for elucidating these mechanisms and predicting clinical efficacy. This document outlines the use of various NSCLC models for studying avelumab, from in vitro cell-based assays to in vivo animal studies.
Signaling Pathways
Avelumab's dual mechanism of action involves two distinct signaling pathways.
PD-1/PD-L1 Interaction Blockade
Avelumab binding to PD-L1 on tumor cells prevents its engagement with the PD-1 receptor on activated T-cells. This restores the T-cell receptor (TCR) signaling cascade, leading to T-cell activation, proliferation, and cytokine production, ultimately resulting in the killing of tumor cells.
Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC) Pathway
The Fc portion of avelumab, bound to PD-L1 on a tumor cell, engages with the FcγRIIIa (CD16) receptor on an NK cell. This cross-linking activates a signaling cascade within the NK cell, leading to the release of cytotoxic granules containing perforin (B1180081) and granzymes, which induce apoptosis in the target tumor cell.
In Vitro Research Models
Cell Lines
A variety of human NSCLC cell lines with differing levels of PD-L1 expression are utilized to study avelumab's in vitro activity.
| Cell Line | Histology | PD-L1 Expression | Reference |
| NCI-H441 | Adenocarcinoma | High | |
| NCI-H460 | Large Cell Carcinoma | High | |
| NCI-H1299 | Adenocarcinoma | Moderate/Inducible | |
| A549 | Adenocarcinoma | Low/Inducible |
PD-L1 expression can be constitutive or induced by treatment with cytokines such as interferon-gamma (IFN-γ).
Experimental Protocols
This protocol details a lactate (B86563) dehydrogenase (LDH) release assay to quantify the cytotoxic activity of immune cells against NSCLC target cells in the presence of avelumab.
Materials:
-
NSCLC target cell line (e.g., NCI-H441)
-
Peripheral Blood Mononuclear Cells (PBMCs) or purified Natural Killer (NK) cells from healthy donors
-
Avelumab and isotype control antibody
-
RPMI-1640 medium with 10% FBS
-
LDH Cytotoxicity Assay Kit
-
96-well cell culture plates
Workflow Diagram:
Procedure:
-
Target Cell Preparation: Culture NSCLC cells to 80-90% confluency. Harvest, wash, and resuspend cells in RPMI-1640 at a concentration of 1 x 10^5 cells/mL.
-
Effector Cell Preparation: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation. For purified NK cells, use a negative selection kit. Resuspend effector cells at the desired concentration to achieve various effector-to-target (E:T) ratios (e.g., 25:1, 12.5:1, 6.25:1).
-
Assay Setup:
-
Plate 50 µL of target cells (5,000 cells) into each well of a 96-well plate.
-
Add 50 µL of effector cells at the desired E:T ratio.
-
Add 50 µL of avelumab or isotype control antibody at various concentrations (e.g., 0.01 to 10 µg/mL).
-
Include control wells: target spontaneous release (target cells only), effector spontaneous release (effector cells only), and maximum target release (target cells with lysis buffer).
-
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 4 to 24 hours.
-
LDH Measurement:
-
Centrifuge the plate at 250 x g for 5 minutes.
-
Transfer 50 µL of supernatant from each well to a new 96-well plate.
-
Add 50 µL of the LDH assay reaction mixture to each well.
-
Incubate at room temperature for 30 minutes, protected from light.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of specific cytotoxicity using the following formula: % Cytotoxicity = [(Experimental Release - Effector Spontaneous Release - Target Spontaneous Release) / (Maximum Target Release - Target Spontaneous Release)] * 100
In Vivo Research Models
Syngeneic Mouse Models
Syngeneic models, where mouse tumor cells are implanted into immunocompetent mice of the same genetic background, are essential for studying the interaction of avelumab with a fully functional immune system.
| Model | Mouse Strain | Tumor Cell Line | Characteristics |
| MC38 Colon Adenocarcinoma | C57BL/6 | MC38 | Expresses murine PD-L1, responsive to anti-PD-L1 therapy. |
Patient-Derived Xenograft (PDX) Models
PDX models are generated by implanting human tumor tissue directly into immunodeficient mice. These models are valuable for preserving the heterogeneity and microenvironment of the original patient tumor. For immunotherapy studies, humanized mice (engrafted with human immune cells) are required.
This protocol describes a typical in vivo study to assess the anti-tumor efficacy of avelumab.
Materials:
-
C57BL/6 mice (6-8 weeks old)
-
MC38 murine colon adenocarcinoma cells
-
Avelumab and isotype control antibody
-
Phosphate-buffered saline (PBS)
-
Calipers for tumor measurement
Workflow Diagram:
Procedure:
-
Tumor Cell Implantation: Subcutaneously inject 1 x 10^6 MC38 cells in 100 µL of PBS into the flank of each C57BL/6 mouse.
-
Tumor Growth Monitoring: Monitor tumor growth every 2-3 days by measuring the length and width of the tumors with calipers. Tumor volume can be calculated using the formula: Volume = (Length x Width^2) / 2.
-
Randomization: When tumors reach a mean volume of approximately 100-150 mm³, randomize the mice into treatment groups (e.g., vehicle control, isotype control, avelumab).
-
Treatment Administration: Administer avelumab or the isotype control antibody (e.g., 10 mg/kg) via intraperitoneal injection twice a week. The vehicle control group receives PBS.
-
Efficacy Monitoring: Continue to measure tumor volume and mouse body weight every 2-3 days.
-
Endpoint: The study can be terminated when tumors in the control group reach a predetermined size (e.g., 2000 mm³) or show signs of ulceration. At the endpoint, tumors can be excised for further analysis (e.g., immunohistochemistry, flow cytometry).
-
Data Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
Quantitative Data Summary
The following tables summarize preclinical data for avelumab in NSCLC models.
Table 1: In Vitro ADCC Activity of Avelumab against NSCLC Cell Lines
| Target Cell Line | Effector Cells | E:T Ratio | Avelumab Conc. | % Specific Lysis |
| NCI-H441 | NK cells | 25:1 | 10 µg/mL | ~40% |
| NCI-H460 | NK cells | 25:1 | 10 µg/mL | ~35% |
| NCI-H1299 | NK cells | 25:1 | 10 µg/mL | ~20% |
Data are representative and may vary based on experimental conditions.
Table 2: In Vivo Anti-Tumor Efficacy of Avelumab in a Syngeneic Mouse Model
| Mouse Model | Treatment Group | Dose and Schedule | Mean Tumor Volume at Day 21 (mm³) | Tumor Growth Inhibition (%) |
| MC38 | Isotype Control | 10 mg/kg, twice weekly | ~755 | - |
| MC38 | Avelumab | 10 mg/kg, twice weekly | ~202 | ~73% |
Data adapted from preclinical studies of avelumab.
Conclusion
The preclinical research models and protocols described in these application notes provide a robust framework for investigating the dual mechanisms of action of avelumab in NSCLC. The use of in vitro ADCC assays and in vivo syngeneic and PDX models is essential for characterizing the anti-tumor activity of avelumab and for the development of novel combination therapies. These models will continue to be invaluable tools for advancing our understanding of immuno-oncology and for the development of more effective treatments for NSCLC.
References
- 1. Avelumab demonstrates promise in advanced NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Long-term avelumab in advanced non-small-cell lung cancer: summaries and post hoc analyses from JAVELIN Solid Tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Avelumab? [synapse.patsnap.com]
- 4. oncotarget.com [oncotarget.com]
Avelumab's Role in Modulating Immune Responses: Application Notes for In Vitro Cytokine Production Assays
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Avelumab is a fully human IgG1 monoclonal antibody that targets the programmed death-ligand 1 (PD-L1). It is a critical tool in immunotherapy, primarily for its role as an immune checkpoint inhibitor. Avelumab functions through a dual mechanism of action: it blocks the interaction between PD-L1 and its receptors, PD-1 and B7.1, and its native Fc region can engage innate immune cells to mediate antibody-dependent cell-mediated cytotoxicity (ADCC).[1][2][3] The binding of PD-L1 to PD-1 on T-cells suppresses cytotoxic T-cell activity, proliferation, and cytokine production, allowing tumor cells to evade the immune system.[2][4] By blocking this interaction, avelumab restores and enhances T-cell-mediated anti-tumor immune responses.
Cytokine production assays are essential in vitro tools for characterizing the immunomodulatory effects of therapeutic antibodies like avelumab. These assays allow researchers to quantify the release of key signaling molecules, such as Interferon-gamma (IFN-γ) and Tumor Necrosis Factor-alpha (TNF-α), from immune cells following treatment. This provides insight into the drug's mechanism of action, its potential to restore immune function, and its safety profile regarding cytokine release syndrome. This document provides detailed protocols and application data for utilizing avelumab in cytokine production assays using human peripheral blood mononuclear cells (PBMCs) co-cultured with cancer cell lines.
Signaling Pathway
Avelumab's primary mechanism involves the disruption of the PD-L1 inhibitory pathway. When PD-L1, often expressed on tumor cells, binds to the PD-1 receptor on activated T-cells, it initiates a negative signaling cascade that dampens the T-cell's anti-tumor activity, including the reduction of essential effector cytokines like IFN-γ and TNF-α. Avelumab binds directly to PD-L1, preventing this immunosuppressive interaction. This blockade effectively "releases the brakes" on the T-cell, restoring its ability to recognize and attack cancer cells, a process marked by a significant increase in cytokine production. Furthermore, avelumab's intact IgG1 Fc region can be engaged by Fc receptors on natural killer (NK) cells, triggering ADCC and further stimulating cytokine release from these innate immune cells.
Experimental Applications
Avelumab is frequently used in in vitro co-culture systems to assess its impact on immune cell function. A common application involves co-culturing human PBMCs, which contain T-cells and NK cells, with a PD-L1-expressing tumor cell line. The addition of avelumab to this system allows for the direct measurement of its ability to enhance cytokine production from the immune effector cells.
Data Presentation
The following tables summarize representative data from in vitro studies assessing avelumab's effect on cytokine production by NK cells within a PBMC population co-cultured with a PD-L1-positive triple-negative breast cancer (TNBC) cell line (MDA-MB-231). Data is presented as the percentage of cytokine-producing NK cells.
Table 1: Effect of Avelumab on IFN-γ and TNF-α Production by NK Cells
| Treatment Condition | Effector Cells | Target Cells | % of NK Cells Producing IFN-γ (Mean ± SEM) | % of NK Cells Producing TNF-α (Mean ± SEM) |
| Isotype Control (1 µg/mL) | Unstimulated PBMCs | MDA-MB-231 | 1.5 ± 0.5 | 1.2 ± 0.4 |
| Avelumab (1 µg/mL) | Unstimulated PBMCs | MDA-MB-231 | 4.0 ± 1.0 | 3.5 ± 0.8 |
Data is representative and adapted from published studies to illustrate expected outcomes.
Table 2: Avelumab-mediated Cytokine Production with IL-2 or IL-15 Pre-stimulation
| Treatment Condition | Effector Cells | Target Cells | % of NK Cells Producing IFN-γ (Mean ± SEM) | % of NK Cells Producing TNF-α (Mean ± SEM) |
| Isotype Control (1 µg/mL) | IL-2 Stimulated PBMCs | MDA-MB-231 | 8.0 ± 2.0 | 7.0 ± 1.5 |
| Avelumab (1 µg/mL) | IL-2 Stimulated PBMCs | MDA-MB-231 | 15.0 ± 3.0 | 14.0 ± 2.5 |
| Isotype Control (1 µg/mL) | IL-15 Stimulated PBMCs | MDA-MB-231 | 12.0 ± 2.5 | 11.0 ± 2.0 |
| Avelumab (1 µg/mL) | IL-15 Stimulated PBMCs | MDA-MB-231 | 25.0 ± 4.0 | 22.0 ± 3.5 |
Data is representative and derived from studies demonstrating the synergistic effect of cytokine pre-stimulation with avelumab treatment.
Protocols
The following is a detailed protocol for an in vitro cytokine production assay to evaluate the effect of avelumab. This protocol is based on methodologies described in peer-reviewed literature.
Experimental Workflow
Protocol 1: Intracellular Cytokine Staining (ICS) Assay
This assay measures cytokine production at a single-cell level.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
PD-L1 positive tumor cell line (e.g., MDA-MB-231)
-
Avelumab (Research Grade)
-
Human IgG1 Isotype Control
-
Complete RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
AIM V Medium (or similar serum-free medium)
-
Protein Transport Inhibitor (e.g., Brefeldin A/Monensin)
-
Cell staining buffers
-
Fluorescently-conjugated antibodies for cell surface markers (e.g., Anti-CD3, CD56) and intracellular cytokines (e.g., Anti-IFN-γ, Anti-TNF-α)
-
96-well U-bottom plates
-
Flow Cytometer
Methodology:
-
Cell Preparation:
-
Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Culture the selected PD-L1 positive tumor cell line according to standard protocols.
-
(Optional Stimulation): For an enhanced response, PBMCs can be pre-stimulated overnight with recombinant human IL-2 (e.g., 1000 U/mL) or IL-15 (e.g., 10 ng/mL).
-
-
Co-culture Setup:
-
Harvest and count both PBMCs and tumor cells. Determine the percentage of NK cells (CD3-CD56+) in the PBMC population via flow cytometry to calculate seeding density.
-
In a 96-well plate, seed 2.5 x 10^5 PBMCs per well.
-
Add tumor cells to achieve a 1:1 ratio of NK cells to tumor cells.
-
Prepare working solutions of avelumab and isotype control at 1 µg/mL in AIM V medium.
-
Add the antibody solutions to the appropriate wells. Include "cells only" and "unstimulated" controls.
-
-
Incubation:
-
Incubate the plate for 6 hours at 37°C in 5% CO₂.
-
After the first hour of incubation, add a protein transport inhibitor to each well to trap cytokines intracellularly.
-
-
Staining and Analysis:
-
Following incubation, harvest the cells and wash them with cell staining buffer.
-
Perform cell surface staining for markers like CD3 and CD56 to identify T-cells and NK cells.
-
Fix and permeabilize the cells using a commercial kit.
-
Perform intracellular staining for IFN-γ and TNF-α.
-
Acquire the samples on a flow cytometer.
-
Analyze the data by gating on the immune cell population of interest (e.g., CD3-CD56+ NK cells) and quantifying the percentage of cells positive for IFN-γ and/or TNF-α.
-
Protocol 2: Cytokine Measurement in Supernatant
This assay measures the total amount of secreted cytokines.
Materials:
-
Same as Protocol 1, excluding protein transport inhibitor and intracellular staining antibodies.
-
ELISA or Luminex/CBA kit for human IFN-γ and TNF-α.
Methodology:
-
Cell Preparation and Co-culture Setup:
-
Follow steps 1 and 2 from Protocol 1. A longer incubation period may be beneficial. Typical incubation times range from 24 to 48 hours.
-
-
Supernatant Collection:
-
After the incubation period, centrifuge the 96-well plate at 400 x g for 5 minutes.
-
Carefully collect the supernatant from each well without disturbing the cell pellet.
-
-
Cytokine Quantification:
-
Analyze the collected supernatant for IFN-γ and TNF-α concentrations (pg/mL) using a validated ELISA or multiplex bead array (Luminex/CBA) kit, following the manufacturer's instructions.
-
Compare the cytokine concentrations between the isotype control and avelumab-treated wells to determine the fold-increase in cytokine secretion.
-
Conclusion
Avelumab effectively enhances cytokine production from immune effector cells by blocking the inhibitory PD-1/PD-L1 axis and potentially through ADCC. The provided protocols offer robust methods for researchers to quantify these immunomodulatory effects in vitro. These assays are crucial for pre-clinical assessment, mechanism-of-action studies, and understanding the biological consequences of PD-L1 blockade.
References
- 1. Avelumab, an IgG1 anti-PD-L1 Immune Checkpoint Inhibitor, Triggers NK Cell-Mediated Cytotoxicity and Cytokine Production Against Triple Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Avelumab, an IgG1 anti-PD-L1 Immune Checkpoint Inhibitor, Triggers NK Cell-Mediated Cytotoxicity and Cytokine Production Against Triple Negative Breast Cancer Cells | Semantic Scholar [semanticscholar.org]
- 3. Antibody-dependent cellular cytotoxicity (ADCC) activity of a novel anti-PD-L1 antibody avelumab (MSB0010718C) on human tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Overcoming Disomotide Resistance in Melanoma Cells
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for investigating and overcoming resistance to Disomotide, a gp100 peptide vaccine, in melanoma cells.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a peptide vaccine designed to stimulate the patient's immune system to recognize and attack melanoma cells. It consists of a modified peptide from the gp100 protein, which is often overexpressed on the surface of melanoma cells. The vaccine is administered to patients, where it is taken up by antigen-presenting cells (APCs), such as dendritic cells. These APCs then present the gp100 peptide to T-cells, activating cytotoxic T-lymphocytes (CTLs) that can specifically target and kill melanoma cells expressing gp100.
Q2: We are not observing a cytotoxic effect in our co-culture experiments with this compound-pulsed dendritic cells and melanoma cells. What are the potential reasons for this lack of response?
A lack of cytotoxic effect in your in vitro model could be due to several factors related to the melanoma cells, the T-cells, or the experimental setup. Potential reasons include:
-
Melanoma Cell-Intrinsic Factors:
-
Downregulation or loss of MHC Class I expression: Melanoma cells may have reduced or absent expression of Human Leukocyte Antigen (HLA) molecules, which are essential for presenting the gp100 peptide to CTLs.[1][2][3]
-
Defects in the Antigen Processing Machinery (APM): Even if HLA is present, the cellular machinery responsible for processing and loading the gp100 peptide onto HLA molecules may be deficient.
-
Loss of gp100 antigen expression: The specific melanoma cell line you are using may have low or no expression of the gp100 protein.
-
-
T-Cell Factors:
-
T-cell exhaustion: Prolonged stimulation can lead to T-cell exhaustion, characterized by the expression of inhibitory receptors like PD-1, CTLA-4, and TIM-3, resulting in reduced cytotoxic function.[4][5]
-
Insufficient activation of T-cells: The dendritic cells may not be efficiently activating the T-cells, leading to a weak or absent anti-tumor response.
-
-
Tumor Microenvironment Factors (in vivo relevance):
-
Immunosuppressive cytokines and cells: In a more complex co-culture or in vivo, melanoma cells can secrete immunosuppressive cytokines (e.g., TGF-β, IL-10) or recruit regulatory T-cells (Tregs) and myeloid-derived suppressor cells (MDSCs) that inhibit the function of cytotoxic T-cells.
-
Q3: How can we generate a this compound-resistant melanoma cell line in the laboratory?
Developing a this compound-resistant melanoma cell line involves co-culturing melanoma cells with gp100-specific cytotoxic T-lymphocytes (CTLs) over an extended period. This process selects for melanoma cells that can evade T-cell killing. A detailed protocol for this process is provided in the "Experimental Protocols" section.
Q4: What are the key signaling pathways to investigate when studying this compound resistance?
While this compound's primary mechanism is T-cell mediated cytotoxicity, resistance can be influenced by intracellular signaling pathways within the melanoma cells that regulate immune evasion. Key pathways to investigate include:
-
IFN-γ Signaling Pathway: Interferon-gamma released by activated T-cells can upregulate MHC class I expression on tumor cells, but defects in this pathway can lead to immune evasion.
-
NF-κB Signaling Pathway: This pathway is involved in the expression of various genes related to inflammation and immunity, and its dysregulation can impact the tumor's immunogenicity.
-
PI3K/Akt/mTOR Pathway: Activation of this pathway is a common mechanism of resistance to various cancer therapies and can promote cell survival and proliferation, potentially counteracting T-cell-mediated killing.
-
MAPK Pathway (RAS/RAF/MEK/ERK): While a primary target for other melanoma therapies, this pathway's activation can also contribute to an immunosuppressive tumor microenvironment.
Troubleshooting Guides
Troubleshooting ELISpot Assay for Detecting gp100-Specific T-Cell Response
Issue: No or very few spots detected in the ELISpot assay.
| Possible Cause | Recommended Solution |
| Low frequency of gp100-specific T-cells | Increase the number of peripheral blood mononuclear cells (PBMCs) or T-cells seeded per well. Consider enriching for CD8+ T-cells before the assay. |
| Poor stimulation of T-cells | Ensure the gp100 peptide concentration is optimal. Verify the viability and functionality of the antigen-presenting cells (if used). Include a positive control with a mitogen (e.g., PHA) to confirm overall T-cell reactivity. |
| Suboptimal assay conditions | Check the incubation time; it may need to be extended. Ensure the capture and detection antibodies are used at the correct concentrations and are not expired. Confirm that the substrate and enzyme are active. |
| High cell death | Assess cell viability before and after the assay. High cell death can lead to a lack of cytokine-producing cells. |
Issue: High background in the ELISpot assay.
| Possible Cause | Recommended Solution |
| Non-specific T-cell activation | Ensure all reagents are sterile and free of endotoxins. Use pre-screened fetal bovine serum (FBS) with low background stimulation. |
| Improper washing | Increase the number and vigor of wash steps to remove unbound antibodies and cells. |
| Overdevelopment | Reduce the incubation time with the substrate. Monitor spot development under a microscope. |
Troubleshooting Intracellular Cytokine Staining (ICS) by Flow Cytometry
Issue: Weak or no cytokine signal (e.g., IFN-γ, TNF-α) in CD8+ T-cells.
| Possible Cause | Recommended Solution |
| Ineffective T-cell stimulation | Optimize the concentration of the gp100 peptide and the duration of stimulation. Ensure the protein transport inhibitor (e.g., Brefeldin A or Monensin) is added at the correct time and concentration. |
| Insufficient permeabilization | Use a well-validated fixation and permeabilization kit. Ensure the permeabilization buffer is present during the intracellular antibody staining step. |
| Antibody issues | Titrate the anti-cytokine antibody to determine the optimal concentration. Use a bright fluorochrome for cytokines that are expressed at low levels. Include an isotype control to assess background staining. |
| T-cell exhaustion | Co-stain for exhaustion markers (PD-1, TIM-3, LAG-3) to determine if the T-cells are in an exhausted state. |
Issue: High background staining in ICS.
| Possible Cause | Recommended Solution |
| Non-specific antibody binding | Include an Fc block step before staining to prevent binding to Fc receptors. Use isotype control antibodies to determine the level of non-specific binding. |
| Dead cells | Use a viability dye to exclude dead cells from the analysis, as they can non-specifically bind antibodies. |
| Inadequate washing | Ensure thorough washing between antibody incubation steps. |
Experimental Protocols
Protocol for Generating this compound-Resistant Melanoma Cell Lines
This protocol describes a method for generating melanoma cell lines with acquired resistance to gp100-specific T-cell-mediated killing.
Materials:
-
Melanoma cell line expressing gp100 and the appropriate HLA-A*0201 allele.
-
gp100-specific T-cell clone or a population of T-cells expanded from a responsive patient.
-
Complete RPMI-1640 medium with 10% FBS, L-glutamine, and penicillin-streptomycin.
-
IL-2.
Procedure:
-
Initial Co-culture:
-
Plate melanoma cells in a 6-well plate at a density that will result in 50-60% confluency after 24 hours.
-
Activate gp100-specific T-cells with IL-2 (100 IU/mL) for 24 hours prior to co-culture.
-
Add the activated T-cells to the melanoma cells at an effector-to-target (E:T) ratio of 10:1.
-
Incubate the co-culture for 48-72 hours.
-
-
Selection of Surviving Cells:
-
After the initial co-culture, gently wash the wells with PBS to remove T-cells and dead melanoma cells.
-
Add fresh complete RPMI-1640 medium and allow the surviving, adherent melanoma cells to recover and proliferate.
-
-
Iterative Cycles of Co-culture and Recovery:
-
Once the surviving melanoma cells reach 70-80% confluency, repeat the co-culture with activated gp100-specific T-cells (steps 1.2-2.2).
-
Perform multiple cycles (typically 5-10) of co-culture and recovery. With each cycle, the melanoma cell population should become progressively more resistant to T-cell-mediated lysis.
-
-
Confirmation of Resistance:
-
After several cycles, assess the resistance of the selected melanoma cell population compared to the parental cell line using a cytotoxicity assay (see protocol below). A significant decrease in T-cell-mediated killing indicates the development of resistance.
-
-
Characterization of Resistant Cells:
-
Analyze the resistant cell line for potential mechanisms of resistance, such as downregulation of MHC class I and gp100 expression by flow cytometry and western blot.
-
Protocol for Chromium-51 (⁵¹Cr) Release Cytotoxicity Assay
This assay measures the ability of cytotoxic T-lymphocytes to lyse target melanoma cells.
Materials:
-
Parental and this compound-resistant melanoma cell lines (target cells).
-
gp100-specific T-cells (effector cells).
-
Chromium-51 (⁵¹Cr) sodium chromate.
-
Fetal Bovine Serum (FBS).
-
Complete RPMI-1640 medium.
-
Triton X-100 (for maximum release).
-
Gamma counter.
Procedure:
-
Labeling of Target Cells:
-
Harvest melanoma cells and resuspend 1 x 10⁶ cells in 100 µL of FBS.
-
Add 100 µCi of ⁵¹Cr and incubate at 37°C for 1-2 hours, mixing gently every 15-20 minutes.
-
Wash the labeled cells three times with 10 mL of complete RPMI-1640 medium to remove excess ⁵¹Cr.
-
Resuspend the cells in complete RPMI-1640 at a concentration of 1 x 10⁵ cells/mL.
-
-
Assay Setup:
-
Plate 100 µL of the labeled target cells (1 x 10⁴ cells) into each well of a 96-well round-bottom plate.
-
Add 100 µL of effector T-cells at various E:T ratios (e.g., 40:1, 20:1, 10:1, 5:1).
-
For spontaneous release control, add 100 µL of medium instead of effector cells.
-
For maximum release control, add 100 µL of medium containing 2% Triton X-100.
-
Set up all conditions in triplicate.
-
-
Incubation and Supernatant Collection:
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 4-6 hours.
-
After incubation, centrifuge the plate at 200 x g for 5 minutes.
-
Carefully collect 100 µL of the supernatant from each well and transfer to tubes for gamma counting.
-
-
Data Analysis:
-
Measure the radioactivity (counts per minute, CPM) in each supernatant sample using a gamma counter.
-
Calculate the percentage of specific lysis using the following formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100
-
Visualizations
Caption: Mechanism of action of this compound and points of potential resistance.
Caption: Experimental workflow for generating this compound-resistant melanoma cells.
Caption: Troubleshooting decision tree for a negative ELISpot assay result.
References
- 1. Downregulation of MHC-I on Melanoma Cells and Decreased CD8+ T-Cell Infiltration Are Associated With Metastatic Spread and Resistance to Immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. MHC Class I Downregulation in Cancer: Underlying Mechanisms and Potential Targets for Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Exhaustion of tumor-specific CD8+ T cells in metastases from melanoma patients - PMC [pmc.ncbi.nlm.nih.gov]
Avelumab In Vivo Experimentation: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing avelumab dosage for in vivo experiments. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting dose of avelumab for in vivo mouse experiments?
A1: A common and effective starting dose for avelumab in murine models is 400µg per mouse , administered via intraperitoneal (i.p.) injection. This dosage has been shown to significantly delay tumor growth in models such as MC38 colon carcinoma.[1][2] The optimal dose may vary depending on the tumor model and the specific experimental goals.
Q2: How should avelumab be administered in mice?
A2: The most frequently reported and convenient route of administration for avelumab in mice is intraperitoneal (i.p.) injection .[1][2] Intravenous (i.v.) injection is another option that can lead to faster and more uniform distribution, potentially allowing for slightly lower doses.[3]
Q3: What is the mechanism of action of avelumab?
A3: Avelumab is a human IgG1 monoclonal antibody that targets Programmed Death-Ligand 1 (PD-L1). Its primary mechanism involves blocking the interaction between PD-L1 on tumor cells and the PD-1 receptor on T-cells. This blockade removes the "brake" on the immune system, allowing T-cells to recognize and attack cancer cells. Uniquely, avelumab's native Fc region can also induce antibody-dependent cell-mediated cytotoxicity (ADCC), leading to the destruction of tumor cells by natural killer (NK) cells.
Q4: How does the ADCC function of avelumab impact its in vivo activity?
A4: The ability of avelumab to mediate ADCC is a key differentiator from other anti-PD-L1 antibodies. This additional mechanism of action contributes to its anti-tumor effects by directly engaging and activating innate immune cells, such as NK cells, to kill tumor cells. This dual action of both blocking the PD-L1/PD-1 checkpoint and inducing ADCC may enhance its overall therapeutic efficacy.
Q5: Are there established dosing schedules for avelumab in preclinical models?
A5: Yes, a common dosing schedule involves administering avelumab two to three times per week. For example, in the MC38 tumor model, injections were given on days 7, 10, and 13 post-tumor implantation. The optimal schedule will depend on the tumor growth rate and the specific experimental design.
Troubleshooting Guide
Problem 1: Lack of Avelumab Efficacy in My In Vivo Model
| Potential Cause | Troubleshooting Steps |
| Suboptimal Dosage | Titrate the avelumab dose. While 400µ g/mouse is a good starting point, some models may require higher or lower doses. Consider performing a dose-response study to determine the optimal concentration for your specific tumor model. |
| Inappropriate Dosing Schedule | Adjust the frequency and timing of administration. For rapidly growing tumors, more frequent dosing may be necessary. Initiate treatment at different stages of tumor development to identify the most effective therapeutic window. |
| Tumor Model Resistance | Ensure your chosen tumor model expresses sufficient levels of PD-L1. Low or absent PD-L1 expression can lead to a lack of response. Consider using a different tumor model known to be responsive to anti-PD-L1 therapy. |
| Immune-Compromised Mouse Strain | Avelumab's efficacy is dependent on a functional immune system. Ensure you are using immunocompetent mouse strains (e.g., C57BL/6, BALB/c). The use of immunodeficient mice will abrogate the anti-tumor effects. |
| Antibody Instability | Follow the manufacturer's instructions for storage and handling of the avelumab antibody. Avoid repeated freeze-thaw cycles. Prepare fresh dilutions for each experiment. |
Problem 2: Observed Adverse Effects in Treated Mice
| Potential Cause | Troubleshooting Steps |
| Immune-Related Adverse Events (irAEs) | While less common in preclinical models than in humans, monitor mice for signs of irAEs such as weight loss, ruffled fur, and lethargy. Consider reducing the dose or the frequency of administration if adverse effects are observed. |
| Infusion-Related Reactions (for i.v. administration) | Administer the antibody slowly if using the intravenous route. Monitor the animals closely during and after the injection. |
| High Dosage | If adverse effects are noted, consider reducing the avelumab dosage in subsequent experiments to find a better-tolerated yet effective dose. |
Data Presentation: Avelumab In Vivo Dosing Examples
| Tumor Model | Mouse Strain | Avelumab Dose | Route of Administration | Dosing Schedule | Reference |
| MC38 (Colon Carcinoma) | C57BL/6 | 400µ g/mouse | i.p. | Days 7, 10, 13 post-implantation | |
| MB49 (Bladder Cancer) | C57BL/6 | 400µ g/mouse | i.p. | 3 injections within 1 week |
Experimental Protocols
General Protocol for Avelumab Administration in a Syngeneic Mouse Tumor Model
-
Antibody Preparation:
-
Thaw the avelumab antibody on ice.
-
Dilute the antibody to the desired concentration using sterile, endotoxin-free phosphate-buffered saline (PBS). A typical injection volume is 100-200 µL.
-
Keep the diluted antibody on ice until injection.
-
-
Animal Handling and Tumor Implantation:
-
Handle mice in accordance with institutional animal care and use committee (IACUC) guidelines.
-
Implant tumor cells (e.g., 1 x 10^6 MC38 cells in 100 µL PBS) subcutaneously into the flank of the mice.
-
Allow tumors to establish and reach a palpable size (e.g., 50-100 mm³) before initiating treatment.
-
-
Avelumab Administration:
-
On the designated treatment days, gently restrain the mouse.
-
Administer the prepared avelumab solution via intraperitoneal (i.p.) injection using an appropriate gauge needle.
-
-
Tumor Monitoring and Data Collection:
-
Measure tumor volume using calipers at regular intervals (e.g., every 2-3 days).
-
Monitor the body weight and overall health of the mice throughout the experiment.
-
At the end of the study, euthanize the mice and collect tumors and other relevant tissues for further analysis (e.g., immunohistochemistry, flow cytometry).
-
Mandatory Visualizations
Caption: Avelumab's dual mechanism of action.
Caption: General experimental workflow for avelumab in vivo studies.
References
Avelumab Technical Support Center: Stability and Storage Best Practices
This technical support center provides researchers, scientists, and drug development professionals with essential information on the stability and proper storage of avelumab. Adherence to these guidelines is critical to ensure the integrity and efficacy of the antibody in experimental settings.
Frequently Asked Questions (FAQs)
Q1: How should unopened vials of avelumab be stored?
A1: Unopened avelumab vials should be stored in a refrigerator at 2°C to 8°C (36°F to 46°F).[1][2] The vials must be kept in their original packaging to protect them from light.[1][2][3] Do not freeze the vials.
Q2: What are the recommended diluents for avelumab?
A2: Avelumab should be diluted with either 0.9% sodium chloride injection or 0.45% sodium chloride injection.
Q3: What is the stability of avelumab after dilution?
A3: The stability of diluted avelumab solution depends on the storage temperature.
-
At room temperature (up to 25°C or 77°F), the diluted solution is stable for a maximum of 4 hours from the time of dilution. Some data suggests it may be stable for up to 8 hours at room temperature.
-
Under refrigeration at 2°C to 8°C (36°F to 46°F), the diluted solution is stable for up to 24 hours from the time of dilution.
-
It is crucial to protect the diluted solution from light.
-
The diluted solution should not be frozen.
Q4: What should I do if the diluted avelumab solution appears cloudy or contains particles?
A4: Both the undiluted and diluted avelumab solutions should be a clear, colorless to slightly yellow liquid. If the solution is cloudy, discolored, or contains particulate matter, it should be discarded and not used.
Q5: Can I shake the vial or the infusion bag to mix the solution?
A5: No. To mix the diluted solution, you should gently invert the infusion bag. Shaking the solution should be avoided as it can cause foaming or shearing of the antibody.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Cloudiness or precipitation in the vial | Improper storage (e.g., freezing), protein aggregation. | Do not use the vial. Discard it and obtain a new one. |
| Particulates observed after dilution | Incompatibility with diluent, contamination, protein aggregation. | Discard the diluted solution. Prepare a fresh dilution using the recommended diluents and aseptic technique. |
| Discoloration of the solution | Exposure to light, oxidation, or contamination. | Do not use the solution. Avelumab should be clear and colorless to pale yellow. |
Quantitative Stability Data Summary
| Storage Condition | Diluent | Concentration | Container | Stability Duration |
| Room Temperature (up to 25°C/77°F) | 0.9% or 0.45% Sodium Chloride | Not specified | Infusion Bag | Up to 4 hours (some sources suggest up to 8 hours) |
| Refrigerated (2°C to 8°C/36°F to 46°F) | 0.9% or 0.45% Sodium Chloride | Not specified | Infusion Bag | Up to 24 hours |
| Refrigerated (2°C to 8°C) | 0.9% Sodium Chloride | 3.2 mg/mL | Glass | 96 hours |
Experimental Protocols
Protocol for Avelumab Dilution and Preparation for In Vitro Studies
-
Visual Inspection: Before use, visually inspect the avelumab vial for any particulate matter or discoloration. The solution should be clear and colorless to pale yellow.
-
Aseptic Technique: Use a sterile technique for all preparation steps.
-
Dilution:
-
Withdraw the required volume of avelumab from the vial using a sterile syringe.
-
Inject the avelumab into a sterile infusion bag containing either 0.9% or 0.45% sodium chloride injection.
-
-
Mixing: Gently invert the infusion bag to mix the solution. Do not shake.
-
Final Inspection: Inspect the diluted solution to ensure it is clear, colorless, and free of visible particles.
-
Storage: If not used immediately, store the diluted solution according to the stability guidelines in the table above. Protect from light. If refrigerated, allow the solution to come to room temperature before use.
Visualizations
Caption: Workflow for the preparation and storage of avelumab solution.
Caption: Avelumab blocks the interaction between PD-L1 and PD-1.
References
Avelumab Solubility Technical Support Center for Laboratory Professionals
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the solubility of avelumab for laboratory use. All recommendations are intended for in-vitro and preclinical research applications and not for human use.
Frequently Asked questions (FAQs)
Q1: What is the composition of commercially available avelumab (Bavencio®)?
A1: The commercial formulation of avelumab, sold under the brand name Bavencio®, is a sterile, preservative-free, clear, colorless to slightly yellow solution. It is supplied in a single-dose vial for intravenous infusion. The composition of the concentrate is as follows:
| Component | Concentration | Purpose |
| Avelumab | 20 mg/mL | Active Pharmaceutical Ingredient |
| D-Mannitol | 50 mg/mL | Stabilizer, tonicity agent |
| Acetic acid glacial | 1.8 mg/mL | Buffering agent |
| Polysorbate 20 | 0.5 mg/mL | Surfactant to prevent aggregation |
| Sodium hydroxide | q.s. to pH 5.0 | pH adjustment |
| Water for Injection | q.s. to volume | Vehicle |
Q2: What are the recommended storage conditions for avelumab?
A2: Proper storage is crucial to maintain the stability and solubility of avelumab. For laboratory use, adhere to the following guidelines:
| Condition | Temperature | Additional Notes |
| Unopened Vial | 2°C to 8°C (36°F to 46°F) | Do not freeze. Store in the original package to protect from light. |
| Diluted Solution | Room Temperature (up to 25°C / 77°F) | For no more than 4 hours from the time of dilution. Protect from light. |
| Refrigerated (2°C to 8°C / 36°F to 46°F) | For no more than 24 hours from the time of dilution. Protect from light. Do not freeze the diluted solution. |
Q3: Can I use buffers other than saline for diluting avelumab in my experiments?
A3: For clinical use, avelumab is diluted with 0.9% or 0.45% sodium chloride. For laboratory applications, such as in vitro cell-based assays, dilution in sterile, phosphate-buffered saline (PBS) at a physiological pH is a common practice. One preclinical study mentions the use of DPBS for administering avelumab to mice.[1] However, the compatibility and stability of avelumab in other common laboratory buffers (e.g., Tris-based buffers, cell culture media with high serum concentrations) should be empirically determined for your specific experimental conditions. When using a different buffer, it is crucial to monitor for any signs of precipitation or aggregation.
Q4: What are the primary causes of protein aggregation, and how can I prevent it with avelumab?
A4: Protein aggregation can be triggered by various environmental stressors.[2] Key factors include:
-
Temperature Stress: Avoid repeated freeze-thaw cycles, as this can lead to denaturation and aggregation.[3] Aliquoting the antibody into single-use volumes is highly recommended.[3]
-
pH and Buffer Conditions: Proteins are least soluble at their isoelectric point (pI). Maintaining the pH of the solution at least one unit away from the pI can help maintain solubility.[4]
-
High Concentrations: The likelihood of intermolecular interactions that lead to aggregation increases at higher protein concentrations.
-
Mechanical Stress: Vigorous shaking or vortexing can cause protein denaturation and aggregation. Mix gently by inverting the vial.
To prevent aggregation, it is recommended to work with sterile, low-protein-binding tubes and pipette tips. The addition of cryoprotectants like glycerol (B35011) (up to 50%) can be considered for long-term storage at -20°C.
Troubleshooting Guide: Avelumab Solubility Issues
This guide addresses common solubility problems encountered during laboratory experiments with avelumab.
Problem 1: Precipitate or cloudiness observed after diluting avelumab.
| Potential Cause | Troubleshooting Step |
| Buffer Incompatibility | Ensure the buffer pH is not close to avelumab's isoelectric point. If using a novel buffer, perform a small-scale pilot test to check for immediate precipitation. Consider reverting to a validated buffer like sterile PBS. |
| High Concentration | The desired final concentration may be too high for the chosen buffer system. Try diluting to a lower concentration. |
| Incorrect Dilution Technique | Avoid rapid addition of the antibody to the buffer. Gently mix the solution by inverting the tube; do not vortex or shake vigorously. |
| Contamination | Ensure all buffers, vials, and pipette tips are sterile to prevent microbial growth that can affect the solution's appearance. |
Problem 2: Loss of avelumab activity in a cell-based assay.
| Potential Cause | Troubleshooting Step |
| Aggregation | Soluble aggregates, which may not be visible, can form and reduce the effective concentration of active antibody. Analyze a sample of your working solution using size-exclusion chromatography (SEC) or dynamic light scattering (DLS) to detect aggregates. |
| Adsorption to Surfaces | Use low-protein-binding microplates and tubes to minimize the loss of antibody due to surface adsorption. |
| Instability in Culture Media | Some components in cell culture media, especially at 37°C for extended periods, may affect antibody stability. Minimize the pre-incubation time of avelumab in the media before adding it to the cells. |
Experimental Protocols
Protocol 1: General Reconstitution and Dilution of Avelumab for In Vitro Assays
-
Preparation: Allow the avelumab vial and your chosen sterile diluent (e.g., PBS, pH 7.4) to equilibrate to room temperature.
-
Centrifugation: Briefly centrifuge the avelumab vial to ensure all the solution is at the bottom.
-
Dilution: Using a sterile, low-protein-binding pipette tip, slowly withdraw the required volume of avelumab and gently dispense it into the diluent.
-
Mixing: Gently mix the diluted solution by inverting the tube several times. Do not vortex or shake vigorously.
-
Inspection: Visually inspect the solution for any signs of precipitation or cloudiness.
-
Use: Use the freshly diluted avelumab immediately or store it at 2-8°C for up to 24 hours, protected from light.
Visualizations
Avelumab's Mechanism of Action: PD-L1 Blockade
References
Avelumab Administration in Animal Studies: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of avelumab in animal studies. This resource offers troubleshooting advice, frequently asked questions, and detailed experimental protocols to facilitate successful preclinical research.
Frequently Asked Questions (FAQs)
Q1: What is the recommended route of administration for avelumab in mice?
A1: The most commonly reported routes of administration for avelumab in mouse models are intravenous (IV) and intraperitoneal (IP).[1][2][3] The choice between these routes may depend on the specific experimental design and tumor model.
Q2: What is a typical dosage and treatment schedule for avelumab in mice?
A2: A frequently used dosage is 400 µg per mouse, which corresponds to approximately 20 mg/kg.[1][2] A common treatment schedule involves administering avelumab every 3 to 4 days for a total of three doses. However, the optimal dosing and schedule can vary depending on the tumor model and the research question.
Q3: Is avelumab's antibody-dependent cellular cytotoxicity (ADCC) mechanism active in mice?
A3: No, avelumab does not mediate ADCC in mice. While avelumab has a wild-type IgG1 Fc region that can induce ADCC in human cells, its anti-tumor activity in murine models is primarily dependent on CD4+ and CD8+ T cells.
Q4: What are the storage and stability recommendations for avelumab for animal studies?
A4: Avelumab should be stored at 2-8°C and protected from light. It should not be frozen. Once diluted, it is recommended to be used within 4 hours at room temperature or within 24 hours if stored at 2-8°C.
Q5: How can I monitor tumor growth in mice treated with avelumab?
A5: Tumor growth can be monitored by caliper measurements to calculate tumor volume. For bioluminescent tumor models, in vivo imaging can be used to assess tumor burden.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Lack of anti-tumor response | Immune-deficient mouse strain: Avelumab's efficacy in mice is T-cell dependent. | Use immunocompetent mouse strains (e.g., C57BL/6) for syngeneic tumor models. |
| Tumor model resistance: The specific tumor model may be resistant to PD-L1 blockade. | Ensure the tumor model expresses PD-L1. Consider combination therapies to enhance efficacy. | |
| Suboptimal dosing or schedule: The dose or frequency of administration may not be sufficient. | Titrate the dose and optimize the treatment schedule based on pilot studies. | |
| Infusion-related reactions | Rapid injection: Bolus or rapid IV injection can sometimes lead to adverse reactions. | Administer avelumab as a slow intravenous infusion over a recommended period (e.g., 60 minutes in clinical settings, adapt for animal studies). |
| Development of anti-drug antibodies (ADAs) | Immunogenicity of humanized antibody: The murine immune system can recognize the humanized avelumab as foreign. | Consider using immunodeficient mouse models reconstituted with a human immune system (humanized mice) for long-term studies. For shorter studies in immunocompetent mice, limiting the number of injections can help avoid a neutralizing immune response. |
| Inconsistent tumor growth | Variable cell implantation: Improper injection of tumor cells can lead to inconsistent tumor take and growth. | Standardize the tumor cell implantation technique, including the number of cells, injection volume, and location. |
| Difficulty with IV injections | Small vessel size in mice: The tail veins of mice can be challenging to access. | Ensure proper training in IV injection techniques for mice. Consider alternative routes like intraperitoneal injection if appropriate for the study. |
Quantitative Data Summary
Table 1: Avelumab Efficacy in Murine Tumor Models
| Tumor Model | Mouse Strain | Avelumab Dose | Administration Route | Treatment Schedule | Outcome | Reference |
| MB49 Bladder Cancer (Subcutaneous) | C57BL/6 | 400 µ g/mouse | Intraperitoneal | Days 9, 12, 15 post-inoculation | Significant reduction in average tumor volume and improved survival. | |
| MB49luc Bladder Cancer (Orthotopic) | C57BL/6 | 400 µ g/mouse | Intraperitoneal | Days 8, 11, 14 post-instillation | Significantly inhibited tumor growth. | |
| MC38 Colon Adenocarcinoma (Subcutaneous) | C57BL/6 | 400 µ g/mouse | Intraperitoneal | Days 7, 10, 13 post-inoculation | Significantly delayed tumor growth. | |
| B16-SIY Melanoma (Subcutaneous) | C57BL/6 | 1 or 5 mg/kg | Intraperitoneal | 4 doses, every 3 days | Dose-dependent tumor growth inhibition. |
Experimental Protocols
Protocol 1: Intraperitoneal (IP) Administration of Avelumab in Mice
-
Preparation:
-
Thaw avelumab vial at room temperature.
-
Dilute the required amount of avelumab in sterile, pyrogen-free phosphate-buffered saline (PBS) or 0.9% sodium chloride to the desired final concentration.
-
Draw the calculated volume into a sterile syringe with a 26-27 gauge needle.
-
-
Animal Restraint:
-
Properly restrain the mouse using an appropriate technique to expose the abdomen.
-
-
Injection:
-
Disinfect the injection site in the lower right quadrant of the abdomen with 70% alcohol.
-
Insert the needle, bevel up, at a 30-45 degree angle into the peritoneal cavity.
-
Aspirate gently to ensure the needle has not entered a blood vessel or organ.
-
Slowly inject the avelumab solution.
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the animal for any adverse reactions.
-
Protocol 2: Establishment of a Subcutaneous Xenograft Mouse Model
-
Cell Culture:
-
Culture the desired human tumor cell line under sterile conditions as recommended by the supplier.
-
Harvest cells during the logarithmic growth phase.
-
-
Cell Preparation:
-
Wash the cells with sterile PBS and perform a cell count to determine viability.
-
Resuspend the cells in a mixture of sterile PBS and Matrigel® (optional, but can improve tumor take rate) at the desired concentration.
-
-
Implantation:
-
Anesthetize an immunodeficient mouse (e.g., nude or SCID mouse).
-
Inject the cell suspension subcutaneously into the flank of the mouse using a 23G needle.
-
-
Monitoring:
-
Monitor the mice regularly for tumor growth.
-
Begin caliper measurements once tumors are palpable and calculate tumor volume using the formula: Volume = (width)² × (length)/2.
-
Randomize mice into treatment groups when tumors reach a predetermined size (e.g., 100 mm³).
-
Visualizations
Caption: Avelumab's dual mechanism of action.
References
- 1. Systemic Immunotherapy of Non–Muscle Invasive Mouse Bladder Cancer with Avelumab, an Anti–PD-L1 Immune Checkpoint Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Avelumab internalization by human circulating immune cells is mediated by both Fc gamma receptor and PD-L1 binding - PMC [pmc.ncbi.nlm.nih.gov]
Avelumab Preclinical Toxicity Assessment: Technical Support Center
This guide provides researchers, scientists, and drug development professionals with essential information for assessing the preclinical toxicity of avelumab. It includes frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols in a user-friendly question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of avelumab-related toxicity?
Avelumab is a fully human IgG1 monoclonal antibody that targets the programmed death-ligand 1 (PD-L1).[1][2] Its toxicity profile stems from two primary mechanisms of action:
-
Immune Checkpoint Blockade: By binding to PD-L1, avelumab prevents its interaction with the PD-1 receptor on T-cells.[1][3] This action blocks an inhibitory signal, leading to enhanced T-cell activation and a potent anti-tumor immune response.[4] However, this heightened immune activity can also lead to immune-related adverse events (irAEs) where the immune system attacks healthy tissues.
-
Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC): Unlike some other anti-PD-L1 antibodies, avelumab has a native IgG1 Fc region. This region can be recognized by Fc receptors on innate immune cells, particularly Natural Killer (NK) cells, leading to the destruction of PD-L1-expressing tumor cells through ADCC. While this is a desired anti-tumor effect, there is a theoretical concern that it could also target healthy, PD-L1-expressing immune cells, although preclinical and clinical studies have shown this risk to be low.
Figure 1. Dual mechanism of action of avelumab leading to anti-tumor activity.
Q2: What are the most common toxicities observed with PD-1/PD-L1 inhibitors in preclinical and clinical settings?
While specific preclinical toxicity data is often proprietary, the profile of avelumab is generally consistent with other immune checkpoint inhibitors. Toxicities are typically immune-related and can affect various organ systems. The onset of these events can vary, with skin and gastrointestinal issues often appearing first.
| Toxicity Category | Common Manifestations | Typical Onset (Clinical) |
| Dermatologic | Rash, Pruritus (itching), Vitiligo | First 12-16 weeks |
| Gastrointestinal | Diarrhea, Colitis | First 12-16 weeks |
| Endocrine | Hypothyroidism, Hyperthyroidism, Hypophysitis | Can be delayed |
| Pulmonary | Pneumonitis (inflammation of lung tissue) | Can occur anytime |
| Hepatic | Hepatitis (elevated ALT/AST) | Median 6-14 weeks |
| Infusion-Related | Fever, Chills, Rigors, Hypotension | During or shortly after infusion |
Data compiled from multiple sources indicating general trends for PD-1/PD-L1 inhibitors.
Troubleshooting Guides
Q3: We are observing unexpected lysis of immune cells in our in vitro ADCC assay. What could be the cause?
There is a theoretical concern that avelumab's ADCC mechanism could lead to the lysis of PD-L1-expressing immune cells. However, preclinical studies suggest this effect is minimal, potentially due to lower PD-L1 density on immune cells compared to tumor cells. If you observe significant off-target lysis, consider the following:
-
Effector to Target (E:T) Ratio: An excessively high E:T ratio can lead to non-specific killing. Titrate your NK cells (or other effector cells) to find an optimal ratio that maximizes tumor cell lysis while minimizing off-target effects.
-
Target Cell Activation State: Activated immune cells can upregulate PD-L1. Ensure your control immune cell populations are in a resting state if that is the intended model.
-
Contamination: Ensure your purified effector and target cell populations are not contaminated. For example, activated T-cells in a PBMC effector prep could contribute to target cell death.
-
Antibody Specificity: Confirm the specificity of your avelumab batch. As a control, include an IgG1 isotype antibody with no affinity for PD-L1 and an Fc-modified anti-PD-L1 antibody (like atezolizumab or durvalumab) which should not induce ADCC.
Figure 2. Troubleshooting workflow for unexpected lysis in ADCC assays.
Q4: How can we predict the risk of Cytokine Release Syndrome (CRS) for avelumab in a preclinical setting?
CRS is a systemic inflammatory response caused by a large, rapid release of cytokines into the blood. While less common with checkpoint inhibitors than with other immunotherapies like CAR-T cells, it remains a potential toxicity. Preclinical prediction can be challenging but is essential.
-
In Vitro Assays: A whole blood or Peripheral Blood Mononuclear Cell (PBMC) assay is the standard approach. Cells from healthy human donors are incubated with avelumab, and the supernatant is analyzed for key pro-inflammatory cytokines (e.g., TNF-α, IFN-γ, IL-6, IL-2).
-
In Vivo Models: Humanized mouse models are the most translationally relevant for assessing CRS. These are immunodeficient mice engrafted with a human immune system (e.g., from human CD34+ cells). After administration of avelumab, mice are monitored for clinical signs (weight loss, temperature drop) and serum cytokine levels.
Experimental Protocols
Protocol: In Vitro Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC) Assay
This protocol outlines a standard chromium-51 (B80572) (⁵¹Cr) release assay to measure avelumab-mediated ADCC against a PD-L1-expressing tumor cell line.
1. Materials:
-
Target Cells: PD-L1-positive tumor cell line (e.g., H441 lung adenocarcinoma).
-
Effector Cells: Human NK cells, purified from healthy donor PBMCs.
-
Antibodies: Avelumab, Human IgG1 isotype control.
-
Reagents: RPMI-1640 medium, Fetal Bovine Serum (FBS), Penicillin-Streptomycin, ⁵¹Cr sodium chromate, Scintillation fluid.
2. Methodology:
-
Target Cell Labeling:
-
Resuspend 1x10⁶ target cells in 100 µL of media.
-
Add 100 µCi of ⁵¹Cr and incubate at 37°C for 1 hour, mixing every 15 minutes.
-
Wash cells 3 times with complete media to remove unincorporated ⁵¹Cr.
-
Resuspend cells to a final concentration of 1x10⁵ cells/mL.
-
-
Assay Setup (in a 96-well U-bottom plate):
-
Plate 50 µL of labeled target cells per well (5,000 cells/well).
-
Add 50 µL of antibody dilution (avelumab or isotype control) at various concentrations.
-
Add 100 µL of effector cells at desired E:T ratios (e.g., 25:1, 12.5:1, 6:1).
-
Controls:
-
Spontaneous Release: Target cells + media only.
-
Maximum Release: Target cells + 1% Triton X-100.
-
-
-
Incubation & Measurement:
-
Centrifuge the plate at 200 x g for 3 minutes.
-
Incubate at 37°C for 4 hours.
-
Centrifuge the plate again and collect 100 µL of supernatant from each well.
-
Measure radioactivity (counts per minute, CPM) in a gamma counter.
-
3. Data Analysis:
-
Calculate the percentage of specific lysis using the following formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100
Figure 3. Experimental workflow for an avelumab ADCC assay.
References
avelumab pharmacokinetics and pharmacodynamics optimization
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the pharmacokinetic (PK) and pharmacodynamic (PD) analysis of avelumab.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for avelumab?
Avelumab possesses a dual mechanism of action. Firstly, as a human IgG1 monoclonal antibody, it selectively binds to the Programmed Death-Ligand 1 (PD-L1), blocking its interaction with the PD-1 receptor on T-cells.[1][2][3] This action prevents T-cell inactivation and restores the adaptive anti-tumor immune response.[1][3] Secondly, avelumab retains a native, unmodified Fc region, which can engage immune effector cells like Natural Killer (NK) cells to induce antibody-dependent cell-mediated cytotoxicity (ADCC) against PD-L1-expressing tumor cells.
Q2: How is avelumab typically dosed and why was a flat dose adopted?
Avelumab was initially approved with a weight-based dosing of 10 mg/kg intravenously every 2 weeks (Q2W). Subsequently, an 800 mg IV Q2W flat-dose regimen was approved. This change was justified by population pharmacokinetic (PopPK) modeling and simulations which demonstrated that a flat dose provided similar drug exposures across different body weights compared to the weight-based regimen, without a meaningful change in the probability of adverse events. The flat dose simplifies administration, reduces the potential for dosing errors, and minimizes drug wastage.
Q3: Does avelumab pharmacokinetics change over time during treatment?
Yes, a time-varying clearance has been identified for avelumab. Population PK models show that avelumab clearance (CL) tends to decrease over time, particularly in certain cancer types like metastatic Merkel cell carcinoma (mMCC) and squamous cell carcinoma of the head and neck. This decrease in clearance was more pronounced in patients who responded to the treatment.
Q4: Is there a clear exposure-response relationship for avelumab?
The exposure-response relationship is complex and can be confounded by several factors. Some analyses in non-small cell lung cancer (NSCLC) showed a trend for a higher objective response rate (ORR) with increasing avelumab trough concentrations. However, other analyses caution that this apparent association can be biased by study design and patient characteristics. While higher exposure was not associated with a significant increase in severe adverse events, a weak association with any-grade immune-related adverse events has been noted.
Section 2: Pharmacokinetics (PK) Troubleshooting
Q1: Our measured avelumab serum concentrations are lower than expected based on the PopPK model. What are the potential causes?
-
Pre-analytical Issues:
-
Incorrect Sample Handling: Ensure blood samples are processed (e.g., centrifugation for serum) and stored correctly (typically frozen) promptly after collection to prevent drug degradation.
-
Sample Dilution Errors: Verify all dilution steps during sample preparation for the assay. Pipetting errors are a common source of variability.
-
-
Analytical Issues:
-
Assay Drift/Performance: Confirm that the ELISA or other quantification assay is performing within validated parameters. Run quality controls (QCs) at low, medium, and high concentrations to monitor assay performance. Refer to the ELISA troubleshooting guide in Section 4.
-
Anti-Drug Antibodies (ADAs): The presence of neutralizing ADAs can increase drug clearance and lower serum concentrations. Consider performing an immunogenicity assay if consistently low exposures are observed.
-
-
Patient-Specific Factors:
-
High Tumor Burden: Some studies have identified baseline tumor burden as a significant covariate, which can influence clearance.
-
Low Serum Albumin: Low baseline albumin has been identified as a covariate associated with higher clearance.
-
Other Covariates: While most did not warrant dose adjustment, factors like body weight, sex, and baseline C-reactive protein have been shown to influence avelumab PK.
-
Q2: We are observing high inter-patient variability in avelumab exposure. Is this expected?
Yes, a degree of inter-patient variability is expected. A population PK model for avelumab reported a coefficient of variation (%CV) for baseline clearance of around 28-30%. This variability is influenced by a range of intrinsic and extrinsic factors (covariates) as mentioned above. PopPK models are essential for understanding and quantifying these sources of variability.
Section 3: Pharmacodynamics (PD) Troubleshooting
Q1: Our flow cytometry assay shows incomplete PD-L1 receptor occupancy (RO) even at expected therapeutic concentrations. What could be the issue?
-
Assay Methodology:
-
Competitive vs. Non-competitive Antibody: Ensure the detection method is appropriate. A common method involves using a labeled anti-avelumab antibody or a labeled anti-PD-L1 antibody that competes for the same binding site. Incomplete competition or steric hindrance could lead to inaccurate readings.
-
Reagent Titration: The concentration of the detection antibody must be carefully titrated to ensure it is not in excess (which could artificially displace bound avelumab) or insufficient (leading to a weak signal).
-
Gating Strategy: A robust and consistent gating strategy for identifying the immune cell populations of interest (e.g., specific T-cell subsets) is critical.
-
-
Sample Handling:
-
PBMC Viability: The viability of peripheral blood mononuclear cells (PBMCs) is crucial. Ensure samples are processed promptly and, if frozen, use a validated cryopreservation and thawing protocol to maintain cell health.
-
Non-specific Binding: Inadequate blocking of Fc receptors on immune cells can lead to non-specific binding of detection antibodies. Incubating with human IgG or commercial Fc block solutions before adding specific antibodies is a critical step.
-
-
Biological Factors:
-
High Target Expression: Extremely high levels of PD-L1 expression on circulating cells could theoretically require higher drug concentrations for full saturation.
-
Timing of Sample Collection: RO is typically measured on samples taken just before the next dose (trough) to assess target coverage over the dosing interval. Ensure sample timing is consistent.
-
Q2: We are not detecting a significant ADCC effect in our in vitro assay. What are the common pitfalls?
-
Effector Cells:
-
Source and Purity: Natural Killer (NK) cells are the primary effectors of avelumab-mediated ADCC. The purity and activation state of the isolated NK cells (or PBMCs used as a source) are critical. Using purified NK cells often yields a stronger and more consistent signal than whole PBMCs.
-
Donor Variability: The ADCC activity of effector cells can vary significantly between donors. It is recommended to test several healthy donors.
-
Effector-to-Target (E:T) Ratio: The E:T ratio must be optimized. A typical starting point is a range from 10:1 to 50:1. A low E:T ratio may not be sufficient to induce measurable lysis.
-
-
Target Cells:
-
PD-L1 Expression Level: The level of PD-L1 surface expression on the target tumor cell line directly correlates with sensitivity to avelumab-mediated ADCC. Use a cell line with confirmed high PD-L1 expression or include it as a positive control.
-
Target Cell Viability: The baseline viability of target cells should be high. High spontaneous lysis (measured in wells with target cells alone) will compromise the assay window.
-
-
Assay Conditions:
-
Avelumab Concentration: Ensure a full dose-response curve is tested to determine the EC50. A single, suboptimal concentration may not induce a detectable effect.
-
Isotype Control: A proper human IgG1 isotype control is essential to demonstrate that the observed cytotoxicity is specific to avelumab and not a general effect of the antibody.
-
Section 4: Data & Experimental Protocols
Table 1: Summary of Avelumab Population Pharmacokinetic (PopPK) Parameters
| Parameter | Value / Description | Population / Comment | Source |
| Model Structure | Two-compartment model with time-varying clearance | Data from 1,827 patients with 14 different cancer types | |
| Baseline Clearance (CL) | ~0.028 L/h (or 0.67 L/day) | For a typical patient | |
| Central Volume (V1) | ~3.0 L | For a typical patient | |
| Terminal Half-life (t½) | ~4 days (95-99 hours) | At 10 mg/kg and 20 mg/kg doses | |
| Time-Varying CL | Max decrease of 32.1% in mMCC and 24.7% in HNSCC | Clearance decreases over time, more so in responders | |
| Significant Covariates on CL | Body weight, baseline albumin, sex, race, C-reactive protein, tumor burden | Only body weight was considered clinically relevant for initial dosing |
Protocol 1: Avelumab Quantification in Serum (ELISA)
This protocol is a generalized sandwich ELISA procedure based on common practices.
-
1. Plate Coating:
-
Dilute a capture antibody (e.g., anti-human IgG (Fc specific)) in an appropriate coating buffer (e.g., PBS, pH 7.4 or carbonate-bicarbonate, pH 9.6).
-
Add 100 µL of the diluted capture antibody to each well of a 96-well high-binding microplate.
-
Seal the plate and incubate overnight at 4°C.
-
-
2. Washing and Blocking:
-
Aspirate the coating solution and wash the plate 3-5 times with 300 µL/well of Wash Buffer (e.g., PBS with 0.05% Tween-20).
-
Add 200 µL/well of Blocking Buffer (e.g., PBS with 1% BSA) to block non-specific binding sites.
-
Seal and incubate for 1-2 hours at room temperature (RT).
-
-
3. Standard and Sample Incubation:
-
Wash the plate as in step 2.
-
Prepare a standard curve of avelumab in Assay Buffer (e.g., Blocking Buffer) ranging from approximately 1 ng/mL to 100 ng/mL.
-
Dilute patient serum samples in Assay Buffer. A starting dilution of 1:100 is often recommended.
-
Add 100 µL of standards, quality controls, and diluted samples to the appropriate wells.
-
Seal and incubate for 1-2 hours at RT.
-
-
4. Detection Antibody Incubation:
-
Wash the plate as in step 2.
-
Add 100 µL of a diluted HRP-conjugated detection antibody (e.g., anti-human IgG kappa light chain-HRP) to each well.
-
Seal and incubate for 1 hour at RT.
-
-
5. Substrate Development and Reading:
-
Wash the plate as in step 2.
-
Add 100 µL of TMB Substrate solution to each well and incubate in the dark at RT for 10-30 minutes.
-
Stop the reaction by adding 100 µL of Stop Solution (e.g., 2N H₂SO₄).
-
Read the absorbance at 450 nm within 20 minutes.
-
Protocol 2: PD-L1 Receptor Occupancy (RO) on PBMCs
This protocol is a generalized procedure for a competitive binding flow cytometry assay.
-
1. PBMC Isolation and Preparation:
-
Isolate PBMCs from whole blood (e.g., using Ficoll-Paque density gradient centrifugation).
-
Wash cells with appropriate buffer (e.g., PBS with 2% FBS).
-
Perform a cell count and assess viability (e.g., using Trypan Blue).
-
Resuspend cells to a concentration of 1-2 x 10⁶ cells/mL.
-
-
2. Fc Receptor Blocking:
-
Add 100 µL of cell suspension to flow cytometry tubes.
-
Add Fc Block (e.g., human IgG) and incubate for 15 minutes on ice to prevent non-specific antibody binding.
-
-
3. Staining for Cell Surface Markers:
-
Add a cocktail of fluorescently-labeled antibodies to identify immune cell subsets (e.g., anti-CD3, anti-CD4, anti-CD8).
-
Incubate for 30 minutes on ice in the dark.
-
-
4. Competitive Binding for RO Assessment:
-
To parallel tubes, add either:
-
A) A fluorescently-labeled anti-PD-L1 antibody known to compete with avelumab for binding.
-
B) A buffer-only control (Unbound/100% Occupancy).
-
C) An isotype control for the competing antibody.
-
-
Incubate for 30-45 minutes on ice in the dark.
-
-
5. Washing and Acquisition:
-
Wash cells 2-3 times with wash buffer by centrifugation.
-
Resuspend the final cell pellet in 200-400 µL of buffer.
-
Acquire events on a flow cytometer.
-
-
6. Analysis:
-
Gate on the lymphocyte population, followed by T-cell subsets (e.g., CD3+/CD8+).
-
Determine the Median Fluorescence Intensity (MFI) of the competing anti-PD-L1 antibody in each tube.
-
Calculate %RO using the formula: RO (%) = (1 - [(MFI of Patient Sample - MFI of Isotype) / (MFI of Baseline/Unbound Sample - MFI of Isotype)]) * 100.
-
Protocol 3: Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC) Assay
This protocol describes a typical Calcein-AM release cytotoxicity assay.
-
1. Effector Cell Preparation:
-
Isolate effector cells (e.g., purify NK cells from healthy donor PBMCs using negative magnetic selection).
-
Resuspend effector cells in assay medium (e.g., AIM V) and perform a cell count.
-
-
2. Target Cell Preparation:
-
Culture a PD-L1-high expressing tumor cell line (e.g., H441 lung cancer cells).
-
Harvest and wash the target cells.
-
Label the cells by incubating with 10 µM Calcein-AM for 30 minutes at 37°C.
-
Wash the labeled target cells twice to remove excess dye and resuspend in assay medium.
-
-
3. Assay Setup:
-
Seed 5,000 labeled target cells per well in a 96-well round-bottom plate.
-
Prepare serial dilutions of avelumab and a human IgG1 isotype control.
-
Add the antibodies to the appropriate wells.
-
Add effector cells at the desired E:T ratio (e.g., 25:1).
-
Include control wells:
-
Spontaneous Release: Target cells + medium only.
-
Maximum Release: Target cells + lysis buffer (e.g., 1% Triton X-100).
-
-
-
4. Incubation and Measurement:
-
Incubate the plate for 4 hours at 37°C.
-
After incubation, centrifuge the plate to pellet the cells.
-
Transfer 100 µL of supernatant from each well to a new black 96-well plate.
-
Read the fluorescence of the released Calcein (Excitation ~485 nm, Emission ~520 nm).
-
-
5. Calculation:
-
Calculate the percentage of specific lysis using the formula: % Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] * 100.
-
References
Technical Support Center: Avelumab Experimental Protocols and Troubleshooting
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing variability in avelumab experimental results. The information is presented in a question-and-answer format to directly address common issues encountered during in vitro and preclinical studies.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of action of avelumab that I should consider when designing my experiments?
A1: Avelumab is a fully human IgG1 monoclonal antibody that has a dual mechanism of action.[1][2][3][4][5] Firstly, it binds to Programmed Death-Ligand 1 (PD-L1), preventing its interaction with the PD-1 receptor on T-cells. This blockade inhibits the immunosuppressive signal, thereby restoring T-cell-mediated anti-tumor activity. Secondly, avelumab's native Fc region can engage with Fcγ receptors on immune effector cells, such as Natural Killer (NK) cells, to induce Antibody-Dependent Cell-mediated Cytotoxicity (ADCC) against PD-L1-expressing tumor cells. Your experimental design should account for both of these activities to fully characterize the effects of avelumab.
Q2: How should I properly handle and store avelumab to ensure its stability and activity?
A2: Avelumab should be stored at 2°C to 8°C (36°F to 46°F) and protected from light. It is crucial to not freeze the antibody. For experimental use, once diluted in a sterile solution (e.g., 0.9% or 0.45% sodium chloride), it should be used promptly. If immediate use is not possible, the diluted solution can be stored at room temperature for up to 4 hours or refrigerated at 2°C to 8°C for up to 24 hours. Always avoid generating airborne mists and vapors when handling the solution.
Q3: What are the critical quality control steps for cell lines used in avelumab experiments?
A3: To ensure the reproducibility and reliability of your results, it is essential to implement rigorous cell line quality control. This includes:
-
Authentication: Regularly verify the identity of your cell lines using methods like Short Tandem Repeat (STR) profiling to prevent cross-contamination.
-
Mycoplasma Testing: Periodically screen your cell cultures for mycoplasma contamination, as it can significantly alter cellular responses.
-
PD-L1 Expression Verification: The expression of PD-L1 can vary between cell lines and can be influenced by culture conditions and passage number. It is crucial to consistently monitor PD-L1 expression levels in your target cell lines using a validated method like flow cytometry.
Troubleshooting Guides
Antibody-Dependent Cell-mediated Cytotoxicity (ADCC) Assays
Q: My avelumab-mediated ADCC results are highly variable between experiments. What are the potential causes and solutions?
A: Variability in ADCC assays is a common challenge. Here are some potential causes and troubleshooting steps:
| Potential Cause | Troubleshooting Steps |
| Effector Cell Variability | Donor-to-donor differences in NK cell activity: Use NK cells from multiple donors and analyze the data both individually and as a pool to account for genetic and functional variability. Inconsistent NK cell isolation and activation: Standardize the protocol for NK cell isolation and use a consistent method for activation (e.g., IL-2 or IL-15 stimulation) if your assay requires it. |
| Target Cell Inconsistency | Fluctuating PD-L1 expression: Culture cells under consistent conditions and monitor PD-L1 expression at the time of the assay. Consider using a positive control cell line with stable high PD-L1 expression. Cell viability: Ensure high viability of target cells before starting the assay, as dead or dying cells can lead to high background lysis. |
| Assay Conditions | Suboptimal Effector-to-Target (E:T) ratio: Perform a titration experiment to determine the optimal E:T ratio for your specific cell lines. Incorrect avelumab concentration: Titrate the concentration of avelumab to identify the optimal dose for inducing ADCC without causing non-specific effects. |
| Controls | Inappropriate isotype control: Use a human IgG1 isotype control that does not bind to the target cells to accurately measure background lysis. Lack of proper controls: Include controls for spontaneous lysis (target cells alone), maximum lysis (target cells with a lysis agent), and effector cell-mediated lysis without avelumab. |
Flow Cytometry for PD-L1 Detection
Q: I am observing weak or no PD-L1 signal in my target cells by flow cytometry when using avelumab for detection. What could be the issue?
A: Weak or absent PD-L1 signal can be due to several factors. Consider the following troubleshooting strategies:
| Potential Cause | Troubleshooting Steps |
| Low PD-L1 Expression | Cell line selection: Confirm that your chosen cell line expresses sufficient levels of PD-L1. Some cell lines may have very low or no basal expression. Induction of PD-L1 expression: Consider treating your cells with interferon-gamma (IFN-γ) to upregulate PD-L1 expression, but be aware that this can also alter other cellular characteristics. |
| Antibody Staining Issues | Avelumab as a primary antibody: While avelumab can be used for detection, a validated anti-PD-L1 antibody specifically designed for flow cytometry may provide a stronger and more reliable signal. Antibody concentration: Titrate the concentration of your primary antibody (avelumab or other anti-PD-L1) to find the optimal staining concentration. Secondary antibody issues: If using an unconjugated primary, ensure your fluorescently labeled secondary antibody is specific for human IgG1 and is used at the correct concentration. |
| Instrument and Gating | Incorrect instrument settings: Ensure your flow cytometer's laser and filter settings are appropriate for the fluorochrome you are using. Improper gating strategy: Use appropriate controls, such as unstained cells and isotype controls, to set your gates correctly and distinguish true positive signals from background fluorescence. |
| Cell Viability | Dead cells: Dead cells can non-specifically bind antibodies, leading to false-positive signals. Always include a viability dye in your staining panel to exclude dead cells from your analysis. |
Experimental Protocols
Protocol 1: Avelumab-Mediated ADCC Assay
This protocol outlines a standard chromium-51 (B80572) (⁵¹Cr) release assay to measure avelumab-mediated ADCC.
Materials:
-
Target cells (PD-L1 positive)
-
Effector cells (Peripheral Blood Mononuclear Cells - PBMCs, or isolated NK cells)
-
Avelumab
-
Human IgG1 isotype control
-
Fetal Bovine Serum (FBS)
-
RPMI-1640 medium
-
Chromium-51 (⁵¹Cr)
-
Lysis buffer (e.g., Triton X-100)
Methodology:
-
Target Cell Preparation:
-
Harvest target cells and wash them twice with RPMI-1640.
-
Resuspend cells at 1 x 10⁷ cells/mL in RPMI-1640 with 10% FBS.
-
Add 100 µCi of ⁵¹Cr and incubate for 1-2 hours at 37°C, mixing every 30 minutes.
-
Wash the labeled target cells three times with RPMI-1640 to remove unincorporated ⁵¹Cr.
-
Resuspend the cells at 1 x 10⁵ cells/mL in RPMI-1640 with 10% FBS.
-
-
Effector Cell Preparation:
-
Isolate PBMCs or NK cells from healthy donor blood using Ficoll-Paque or a specific NK cell isolation kit.
-
Wash the effector cells and resuspend them at the desired concentration to achieve the desired E:T ratios.
-
-
Assay Setup (in a 96-well round-bottom plate):
-
Spontaneous Release: 100 µL of target cells + 100 µL of medium.
-
Maximum Release: 100 µL of target cells + 100 µL of lysis buffer.
-
Experimental Wells: 50 µL of target cells + 50 µL of effector cells at various E:T ratios + 100 µL of avelumab or isotype control at the desired concentration.
-
-
Incubation:
-
Incubate the plate for 4 hours at 37°C in a 5% CO₂ incubator.
-
-
Data Acquisition:
-
Centrifuge the plate at 250 x g for 5 minutes.
-
Carefully collect 100 µL of supernatant from each well and measure the radioactivity in a gamma counter.
-
-
Calculation of Cytotoxicity:
-
Percent specific lysis = [(Experimental release - Spontaneous release) / (Maximum release - Spontaneous release)] x 100.
-
Protocol 2: Flow Cytometry for PD-L1 Expression
This protocol describes the detection of surface PD-L1 on tumor cells.
Materials:
-
Target cells
-
Avelumab or a validated anti-PD-L1-fluorochrome conjugated antibody
-
Human IgG1 isotype control (conjugated with the same fluorochrome)
-
Flow cytometry staining buffer (e.g., PBS with 2% FBS)
-
Viability dye (e.g., 7-AAD, Propidium Iodide, or a fixable viability dye)
Methodology:
-
Cell Preparation:
-
Harvest cells and wash them with cold PBS.
-
Resuspend cells in flow cytometry staining buffer at a concentration of 1 x 10⁶ cells/mL.
-
-
Staining:
-
Add 100 µL of the cell suspension to each well of a 96-well V-bottom plate or to flow cytometry tubes.
-
Add the viability dye according to the manufacturer's instructions.
-
Add the anti-PD-L1 antibody or the isotype control at the predetermined optimal concentration.
-
Incubate for 30 minutes at 4°C in the dark.
-
-
Washing:
-
Wash the cells twice with 200 µL of cold flow cytometry staining buffer, centrifuging at 300 x g for 3 minutes between washes.
-
-
Data Acquisition:
-
Resuspend the cells in 200-300 µL of flow cytometry staining buffer.
-
Acquire the samples on a flow cytometer. Ensure to collect a sufficient number of events for statistical analysis.
-
-
Data Analysis:
-
Gate on the viable, single-cell population.
-
Analyze the expression of PD-L1 on the target cells compared to the isotype control.
-
Visualizations
References
- 1. Avelumab: clinical trial innovation and collaboration to advance anti-PD-L1 immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. What is the mechanism of Avelumab? [synapse.patsnap.com]
- 5. Product review: avelumab, an anti-PD-L1 antibody - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Disomotide and Dacarbazine in Metastatic Melanoma
For decades, dacarbazine (B1669748) (DTIC) has been a standard-of-care chemotherapy for metastatic melanoma. However, the landscape of melanoma treatment has evolved with the advent of targeted therapies and immunotherapies. Among the investigational agents explored was disomotide, a cancer immunotherapeutic targeting the MAGE-A3 antigen. This guide provides a detailed comparison of dacarbazine and this compound, focusing on their mechanisms of action, clinical efficacy, and experimental protocols from key studies.
Mechanism of Action
This compound (MAGE-A3 Immunotherapeutic): this compound is a cancer vaccine designed to elicit an immune response against tumor cells expressing the melanoma-associated antigen A3 (MAGE-A3).[1] MAGE-A3 is a tumor-specific antigen found in various cancers, including melanoma, but not in healthy adult tissues, with the exception of the testis and placenta.[1][2] The immunotherapeutic typically combines the MAGE-A3 antigen with an immunostimulant to trigger the patient's immune system to recognize and attack MAGE-A3-positive cancer cells.[3] The intended mechanism involves the activation of MAGE-A3-specific T-cells to mediate tumor destruction.[4]
Dacarbazine: Dacarbazine is an alkylating agent and has been a long-standing chemotherapy used in metastatic melanoma. It is a prodrug that is metabolically activated in the liver to its active form, which then exerts its cytotoxic effects. The primary mechanism of action involves the methylation of DNA, which leads to the disruption of DNA replication and transcription, ultimately causing cancer cell death.
Signaling and Action Pathways
The following diagrams illustrate the proposed mechanisms of action for this compound and dacarbazine.
References
- 1. MAGE A3 antigen-specific cancer immunotherapeutic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What are MAGEA3 inhibitors and how do they work? [synapse.patsnap.com]
- 3. researchportal.vub.be [researchportal.vub.be]
- 4. Dacarbazine treatment before peptide vaccination enlarges T-cell repertoire diversity of melan-a-specific, tumor-reactive CTL in melanoma patients - PubMed [pubmed.ncbi.nlm.nih.gov]
Avelumab vs. Pembrolizumab: A Preclinical Comparative Guide
In the landscape of cancer immunotherapy, avelumab and pembrolizumab (B1139204) represent two distinct strategies for targeting the programmed cell death protein 1 (PD-1)/programmed death-ligand 1 (PD-L1) axis. While both are immune checkpoint inhibitors, their differing mechanisms of action at the molecular level may translate to different preclinical and clinical outcomes. This guide provides a comparative overview of avelumab and pembrolizumab in preclinical models, focusing on their mechanisms, and presenting hypothetical comparative data and representative experimental protocols to inform researchers and drug developers.
Mechanism of Action: A Tale of Two Blockades
Avelumab is a fully human IgG1 monoclonal antibody that targets PD-L1.[1] A key differentiator for avelumab is its dual mechanism of action.[1] Firstly, it blocks the interaction between PD-L1 and its receptor, PD-1, thereby preventing the suppression of T-cell activity and promoting an anti-tumor immune response.[1][2] Secondly, avelumab retains a native Fc region, which enables it to induce antibody-dependent cell-mediated cytotoxicity (ADCC).[1] This allows for the engagement of natural killer (NK) cells to directly lyse tumor cells.
Pembrolizumab, in contrast, is a humanized IgG4 monoclonal antibody that targets the PD-1 receptor on T-cells. By binding to PD-1, it prevents both PD-L1 and PD-L2 from inhibiting T-cell function. Pembrolizumab's IgG4 isotype was specifically chosen to minimize Fc receptor binding and subsequent ADCC activity, focusing its therapeutic effect on the blockade of the PD-1 pathway.
Preclinical Efficacy: A Hypothetical Comparison
Direct head-to-head preclinical studies comparing avelumab and pembrolizumab are not extensively available in published literature. However, based on their distinct mechanisms, a hypothetical comparison of their potential performance in preclinical models can be extrapolated. The following tables summarize the types of quantitative data that would be generated in such a comparative study.
Disclaimer: The data presented in the following tables is illustrative and not from a direct comparative preclinical study. It is intended to provide a framework for understanding the potential differences in efficacy based on the known mechanisms of action.
Table 1: Hypothetical In Vivo Efficacy in a Syngeneic Mouse Model (e.g., MC38 Colon Adenocarcinoma)
| Parameter | Avelumab | Pembrolizumab |
| Tumor Growth Inhibition (%) | 60% | 55% |
| Complete Response Rate (%) | 20% | 15% |
| Median Survival (days) | 45 | 40 |
| **Immune Cell Infiltration (CD8+ T-cells/mm²) ** | 250 | 220 |
| NK Cell Activity (% lysis of target cells) | 40% | 10% (baseline) |
Table 2: Hypothetical In Vitro ADCC Activity
| Cell Line (PD-L1 expression) | Avelumab (% Lysis) | Pembrolizumab (% Lysis) |
| High PD-L1 Tumor Cells | 50% | <5% |
| Low PD-L1 Tumor Cells | 25% | <5% |
| PD-L1 Negative Tumor Cells | <5% | <5% |
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of preclinical findings. Below is a representative protocol for an in vivo efficacy study in a humanized mouse model, which could be adapted for a head-to-head comparison of avelumab and pembrolizumab.
In Vivo Efficacy Assessment in a Humanized Mouse Model with Patient-Derived Xenografts (PDX)
1. Animal Model:
-
Non-obese diabetic/severe combined immunodeficient (NOD/SCID) gamma (NSG) mice are engrafted with human CD34+ hematopoietic stem cells to reconstitute a human immune system.
2. Tumor Implantation:
-
Patient-derived xenograft (PDX) fragments from a specific cancer type (e.g., non-small cell lung cancer) are subcutaneously implanted into the humanized mice.
3. Treatment Groups:
-
Once tumors reach a palpable size (e.g., 100-150 mm³), mice are randomized into treatment groups:
-
Vehicle Control (e.g., PBS)
-
Avelumab (e.g., 10 mg/kg, intraperitoneally, twice weekly)
-
Pembrolizumab (e.g., 10 mg/kg, intraperitoneally, twice weekly)
-
4. Efficacy Endpoints:
-
Tumor volume is measured twice weekly with calipers.
-
Body weight is monitored as an indicator of toxicity.
-
At the end of the study, tumors are excised for immunohistochemical analysis of immune cell infiltration (e.g., CD3+, CD8+, NKp46+ cells).
-
Spleens and peripheral blood are collected for flow cytometric analysis of immune cell populations.
5. Statistical Analysis:
-
Tumor growth curves are analyzed using a two-way ANOVA.
-
Differences in survival are assessed using the log-rank (Mantel-Cox) test.
Visualizing the Mechanisms and Workflows
To further clarify the distinct mechanisms and experimental approaches, the following diagrams are provided.
References
Avelumab vs. Nivolumab: A Comparative Guide to PD-1/PD-L1 Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of avelumab and nivolumab (B1139203), two prominent checkpoint inhibitors used in cancer immunotherapy. The following sections detail their mechanisms of action, present comparative clinical data, and outline key experimental protocols.
Mechanism of Action: Targeting the PD-1/PD-L1 Axis
Avelumab and nivolumab both disrupt the programmed cell death protein 1 (PD-1) pathway, a critical immune checkpoint that cancer cells exploit to evade immune surveillance. However, they do so by targeting different molecules within this pathway.
Nivolumab is a fully human IgG4 monoclonal antibody that acts as a PD-1 inhibitor .[1][2] It binds directly to the PD-1 receptor on the surface of activated T cells, B cells, and myeloid cells.[3] This binding prevents the interaction of PD-1 with its ligands, PD-L1 and PD-L2, which are often overexpressed on tumor cells and other cells within the tumor microenvironment.[1] By blocking this interaction, nivolumab releases the "brakes" on the T-cell-mediated anti-tumor immune response.
Avelumab , in contrast, is a fully human IgG1 monoclonal antibody that functions as a PD-L1 inhibitor . It specifically binds to PD-L1 on the surface of tumor cells and immune cells, thereby preventing its interaction with the PD-1 receptor on T cells. This action also reinvigorates the anti-tumor T-cell response. A distinguishing feature of avelumab is its native IgG1 Fc region, which can engage immune effector cells, such as natural killer (NK) cells, to induce antibody-dependent cell-mediated cytotoxicity (ADCC) against tumor cells. This dual mechanism of action, combining checkpoint inhibition with the potential for ADCC, theoretically offers an additional layer of anti-tumor activity.
Comparative Data
Direct head-to-head clinical trials comparing avelumab and nivolumab are limited. The majority of comparative efficacy and safety data comes from network meta-analyses, which synthesize data from multiple trials.
Efficacy
A Bayesian network meta-analysis of 35 trials including 21,261 patients with solid tumors found that avelumab was associated with significantly inferior overall survival (OS) compared to nivolumab (Hazard Ratio [HR] 1.37, 95% Credible Interval [CrI] 1.05-1.78) and pembrolizumab. Similarly, progression-free survival (PFS) with avelumab was found to be inferior to nivolumab (HR 1.60, 95% CrI 1.03-2.51). Another network meta-analysis of 16 randomized controlled trials in solid cancers also suggested that avelumab appeared less efficacious than nivolumab, pembrolizumab, and atezolizumab.
It is crucial to note that these are indirect comparisons and should be interpreted with caution. The patient populations and trial designs included in these meta-analyses may have varied.
Safety and Tolerability
The same network meta-analysis that suggested lower efficacy for avelumab also indicated a potentially more favorable safety profile. Avelumab was associated with a lower risk of grade 3/4 adverse events compared to nivolumab (Odds Ratio [OR] 0.38, 95% Confidence Interval [CI] 0.24-0.62).
Binding Affinity
The binding affinities of these antibodies to their respective targets are key determinants of their potency. Avelumab has been reported to bind to human PD-L1 with a high affinity, with a dissociation constant (Kd) in the sub-nanomolar range (e.g., 0.3 to 0.4 nmol/L). Nivolumab binds to human PD-1 with a dissociation constant of approximately 3 nM.
Data Tables
Table 1: General Characteristics
| Feature | Avelumab | Nivolumab |
| Target | Programmed Death-Ligand 1 (PD-L1) | Programmed Death-1 (PD-1) |
| Antibody Isotype | Human IgG1 | Human IgG4 |
| Mechanism of Action | Blocks PD-L1/PD-1 interaction; potential for ADCC | Blocks PD-1/PD-L1 and PD-1/PD-L2 interactions |
| Brand Name | Bavencio | Opdivo |
| Manufacturer | Merck KGaA and Pfizer | Bristol-Myers Squibb |
Table 2: Comparative Efficacy from Network Meta-Analysis (Solid Tumors)
| Outcome | Comparison | Hazard Ratio (95% CrI) | Finding |
| Overall Survival (OS) | Avelumab vs. Nivolumab | 1.37 (1.05-1.78) | Avelumab associated with inferior OS |
| Progression-Free Survival (PFS) | Avelumab vs. Nivolumab | 1.60 (1.03-2.51) | Avelumab associated with inferior PFS |
Note: Data from a Bayesian network meta-analysis. These are indirect comparisons and should be interpreted with caution.
Table 3: Comparative Safety from Network Meta-Analysis (Solid Cancers)
| Outcome | Comparison | Odds Ratio (95% CI) | Finding |
| Grade 3/4 Adverse Events | Avelumab vs. Nivolumab | 0.38 (0.24-0.62) | Avelumab associated with a lower risk |
Note: Data from a network meta-analysis. These are indirect comparisons and should be interpreted with caution.
Table 4: Binding Affinity
| Antibody | Target | Dissociation Constant (Kd) |
| Avelumab | Human PD-L1 | ~0.3 - 0.4 nmol/L |
| Nivolumab | Human PD-1 | ~3 nmol/L |
Experimental Protocols
Detailed methodologies for key experiments are crucial for understanding and replicating findings. Below are representative protocols for assessing the activity of avelumab and nivolumab.
Avelumab: Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC) Assay
Objective: To determine the ability of avelumab to induce NK cell-mediated lysis of PD-L1-expressing tumor cells.
Methodology:
-
Target Cell Preparation:
-
Culture a PD-L1-expressing human tumor cell line (e.g., H441 lung cancer cells).
-
For some experiments, cells may be pre-treated with IFN-γ (e.g., 20 ng/mL for 24 hours) to upregulate PD-L1 expression.
-
Harvest and label target cells with a radioisotope (e.g., 51Cr or 111In) or a fluorescent dye.
-
-
Effector Cell Preparation:
-
Isolate peripheral blood mononuclear cells (PBMCs) from healthy human donors using Ficoll-Paque density gradient centrifugation.
-
Enrich for Natural Killer (NK) cells using a negative selection kit.
-
-
ADCC Assay:
-
Plate the labeled target cells in a 96-well plate.
-
Add avelumab at various concentrations (e.g., starting from 2 µg/mL). An isotype control antibody should be used as a negative control.
-
Add the effector NK cells at different effector-to-target (E:T) ratios (e.g., 25:1).
-
Incubate the plate for a specified period (e.g., 4 hours) at 37°C.
-
-
Data Analysis:
-
Measure the release of the label (e.g., radioactivity in the supernatant or fluorescence).
-
Calculate the percentage of specific lysis using the formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100
-
Spontaneous release is measured from target cells incubated with media alone.
-
Maximum release is measured by lysing the target cells with a detergent (e.g., Triton X-100).
-
Nivolumab: PD-1 Binding Affinity Assay (Surface Plasmon Resonance)
Objective: To determine the binding kinetics and affinity of nivolumab to human PD-1.
Methodology:
-
Immobilization:
-
Immobilize recombinant human PD-1 protein onto a sensor chip (e.g., CM5) via amine coupling.
-
-
Binding Analysis:
-
Inject nivolumab at various concentrations over the sensor chip surface.
-
Use a suitable running buffer (e.g., HBS-EP+).
-
Monitor the association and dissociation phases in real-time using a surface plasmon resonance (SPR) instrument (e.g., Biacore).
-
-
Data Analysis:
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding model) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).
-
Visualizations
Caption: PD-1/PD-L1 pathway and inhibitor action.
References
Avelumab in Dacarbazine-Resistant Melanoma: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of avelumab's efficacy in the context of dacarbazine-resistant melanoma. While direct head-to-head clinical trial data for avelumab in a strictly dacarbazine-resistant patient population is not currently available, this document synthesizes data from studies involving previously treated melanoma patients, including those who have failed other therapies. We will compare avelumab's performance with alternative treatments and provide supporting experimental data and methodologies to inform further research and development.
Executive Summary
Avelumab, a fully human anti-programmed death-ligand 1 (PD-L1) monoclonal antibody, has demonstrated clinical activity in patients with previously treated metastatic melanoma. Its dual mechanism of action, involving the blockade of the PD-1/PD-L1 pathway and the induction of antibody-dependent cell-mediated cytotoxicity (ADCC), offers a promising therapeutic strategy. Dacarbazine (B1669748), a long-standing chemotherapy for melanoma, is often limited by the development of resistance. This resistance can be driven by various molecular mechanisms, including the upregulation of pro-angiogenic and immunomodulatory factors such as Interleukin-8 (IL-8) and Vascular Endothelial Growth Factor (VEGF), as well as the expression of DNA repair enzymes like O6-methylguanine-DNA-methyltransferase (MGMT). This guide will delve into the available efficacy data for avelumab and other relevant therapies in melanoma, detail the experimental protocols for key assays, and visualize the underlying biological pathways.
Data Presentation: Comparative Efficacy in Advanced Melanoma
The following tables summarize the efficacy data for avelumab in previously treated melanoma patients from the JAVELIN Solid Tumor trial and provide comparative data for other immunotherapies and chemotherapies in relevant melanoma patient populations.
Table 1: Efficacy of Avelumab in Previously Treated Metastatic Melanoma (JAVELIN Solid Tumor Trial)
| Endpoint | All Patients (n=51) | Non-Ocular Melanoma (n=35) | PD-L1+ Tumors (n=19) | Prior Ipilimumab (n=26) |
| Objective Response Rate (ORR) | 21.6% (95% CI, 11.3-35.3)[1][2] | 31.4% (95% CI, 16.9-49.3)[1] | 42.1% (95% CI, 20.3-66.5)[1] | 30.8% (95% CI, 14.3-51.8)[1] |
| Complete Response (CR) | 7.8% | - | - | - |
| Partial Response (PR) | 13.7% | - | - | - |
| Median Duration of Response (DoR) | Not Estimable (95% CI, 2.6 mo-NE) | - | - | - |
| Median Progression-Free Survival (PFS) | 3.1 months (95% CI, 1.4-6.3) | - | - | - |
| Median Overall Survival (OS) | 17.2 months (95% CI, 6.6-NE) | - | - | - |
Table 2: Comparative Efficacy of Other Immunotherapies in Advanced Melanoma
| Treatment | Patient Population | ORR | Median PFS (months) | Median OS (months) | Source |
| Nivolumab | Treatment-naïve, BRAF wild-type | 40% | 5.1 | Not Reached | CheckMate-066 |
| Dacarbazine | Treatment-naïve, BRAF wild-type | 13.9% | 2.2 | 10.8 | CheckMate-066 |
| Pembrolizumab | Ipilimumab-refractory | 2mg/kg: 24% PR, 1 CR10mg/kg: 32% PR | 2mg/kg: 5.510mg/kg: 4.1 | 2mg/kg: 1-yr OS 58%10mg/kg: 1-yr OS 63% | KEYNOTE-002 |
| Dacarbazine after Pembrolizumab | Post-Pembrolizumab | 35.3% | 3.9 | 19.0 | Retrospective study |
| Dacarbazine (no prior ICI) | No prior immunotherapy | 12.7% | 2.3 | 6.8 | Retrospective study |
Experimental Protocols
Detailed methodologies for key experiments cited in the validation of avelumab and the study of dacarbazine resistance are provided below.
JAVELIN Solid Tumor Trial: Tumor Assessment
-
Study Design: An open-label, single-arm, multicenter Phase 1b expansion cohort study (NCT01772004).
-
Patient Population: Patients with unresectable Stage IIIC or IV melanoma that had progressed after at least one line of therapy for metastatic disease.
-
Intervention: Avelumab administered at a dose of 10 mg/kg intravenously every 2 weeks.
-
Tumor Assessment: Radiographical tumor assessments were conducted by investigators and a blinded independent review committee every 6 weeks for the first year and every 12 weeks thereafter.
-
Response Criteria: Tumor response and progression were evaluated according to the Response Evaluation Criteria in Solid Tumors version 1.1 (RECIST v1.1).
Generation of Dacarbazine-Resistant Melanoma Cell Lines
-
Cell Culture: Human melanoma cell lines (e.g., A375, SB2, MeWo) are cultured in standard RPMI-1640 medium supplemented with 10% fetal bovine serum and antibiotics.
-
Induction of Resistance: Resistance is induced by exposing the cells to gradually increasing concentrations of dacarbazine over a prolonged period (e.g., several months). The initial concentration is typically low, and it is incrementally increased as the cells develop tolerance.
-
Verification of Resistance: The resistance of the generated cell lines is confirmed by comparing their half-maximal inhibitory concentration (IC50) for dacarbazine with that of the parental, sensitive cell lines using a cell viability assay such as the MTT assay.
Measurement of IL-8 and VEGF Secretion
-
Sample Collection: Supernatants from cultured melanoma cells (both sensitive and resistant) or patient serum samples are collected.
-
ELISA Protocol:
-
A 96-well plate is coated with a capture antibody specific for human IL-8 or VEGF and incubated overnight.
-
The plate is washed, and non-specific binding sites are blocked.
-
Cell culture supernatants or serum samples, along with a series of standards of known concentrations, are added to the wells and incubated.
-
After washing, a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase) is added.
-
A substrate solution is then added, which reacts with the enzyme to produce a measurable color change.
-
The absorbance is read using a microplate reader, and the concentration of IL-8 or VEGF in the samples is determined by comparison to the standard curve.
-
Avelumab-mediated Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC) Assay
-
Effector Cells: Natural Killer (NK) cells are isolated from peripheral blood mononuclear cells (PBMCs) of healthy donors.
-
Target Cells: Melanoma cell lines with varying levels of PD-L1 expression are used as target cells.
-
Assay Procedure:
-
Target cells are labeled with a fluorescent dye (e.g., calcein-AM).
-
Labeled target cells are co-cultured with effector NK cells at various effector-to-target ratios.
-
Avelumab or an isotype control antibody is added to the co-culture.
-
After an incubation period, the amount of dye released from lysed target cells into the supernatant is measured using a fluorescence plate reader.
-
The percentage of specific lysis is calculated to determine the ADCC activity of avelumab.
-
Mandatory Visualization
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows discussed in this guide.
Caption: Dual mechanism of action of avelumab.
Caption: Key mechanisms of dacarbazine resistance in melanoma.
Caption: Workflow for validating avelumab efficacy.
References
Avelumab's Synergistic Potential Unleashed: A Comparative Guide to Chemotherapy Combinations
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of avelumab's performance in combination with various chemotherapy agents, supported by experimental data from pivotal clinical trials. We delve into the synergistic mechanisms, present quantitative outcomes in easily digestible formats, and provide detailed experimental protocols to inform future research and development.
Avelumab, a fully human anti-programmed death-ligand 1 (PD-L1) IgG1 monoclonal antibody, has demonstrated significant clinical activity across a range of solid tumors.[1] Its therapeutic efficacy is amplified when used in concert with traditional chemotherapy agents. This synergy stems from a dual mechanism of action inherent to avelumab, coupled with the immunomodulatory effects of chemotherapy, creating a potent anti-tumor response.[2][3]
This guide will explore the synergistic effects of avelumab with platinum-based chemotherapies like cisplatin (B142131) and carboplatin (B1684641), as well as other agents such as gemcitabine (B846), paclitaxel (B517696), and the dose-dense methotrexate (B535133), vinblastine (B1199706), doxorubicin (B1662922), and cisplatin (ddMVAC) regimen. We will examine data from key clinical trials, including the AURA and JAVELIN Chemotherapy Medley studies, to compare the efficacy of these combinations in various cancer types, with a primary focus on urothelial carcinoma and non-small cell lung cancer.
Unraveling the Synergy: A Dual-Pronged Attack on Cancer
The enhanced anti-tumor activity observed with avelumab-chemotherapy combinations is not merely additive but synergistic. This is attributed to two primary biological phenomena: the unique dual mechanism of avelumab and the immunomodulatory properties of cytotoxic agents.
Avelumab's primary mechanism of action involves blocking the interaction between PD-L1 on tumor cells and the PD-1 receptor on T cells. This blockade releases the "brakes" on the adaptive immune system, restoring the ability of T cells to recognize and attack cancer cells. Uniquely among anti-PD-L1 antibodies, avelumab possesses a native IgG1 Fc region, which enables it to engage natural killer (NK) cells and induce antibody-dependent cell-mediated cytotoxicity (ADCC), a mechanism of the innate immune system, leading to direct lysis of tumor cells.
Chemotherapy, in turn, contributes to this immune-mediated assault in several ways:
-
Immune Priming: Platinum-based chemotherapy has been shown to promote an immune-supportive tumor microenvironment by stimulating the expression of Major Histocompatibility Complex (MHC) class I molecules on tumor cells, making them more visible to T cells, and by increasing the infiltration of immune cells.
-
Induction of Immunogenic Cell Death (ICD): Certain chemotherapeutic agents, including anthracyclines present in the ddMVAC regimen, can induce a form of cancer cell death that is immunologically active. This process releases tumor antigens and damage-associated molecular patterns (DAMPs), which can mature dendritic cells and prime a robust anti-tumor T-cell response.
-
Upregulation of PD-L1: Some chemotherapy agents can increase the expression of PD-L1 on tumor cells, potentially heightening their sensitivity to avelumab's blocking action.
Comparative Efficacy of Avelumab-Chemotherapy Combinations
Clinical trials have provided valuable quantitative data on the efficacy of various avelumab-chemotherapy combinations. The following tables summarize key findings from the AURA and JAVELIN Chemotherapy Medley trials.
Urothelial Carcinoma: AURA Trial
The Phase 2 AURA trial evaluated neoadjuvant avelumab-based regimens in patients with muscle-invasive urothelial carcinoma (MIBC).
Table 1: Efficacy of Avelumab Combinations in Cisplatin-Eligible MIBC (AURA Trial)
| Treatment Arm | Pathological Complete Response (pCR) Rate | 36-Month Overall Survival (OS) Rate |
| Avelumab + ddMVAC | 58% | 87% |
| Avelumab + Gemcitabine/Cisplatin | 53% | 67% |
Table 2: Efficacy of Avelumab Combinations in Cisplatin-Ineligible MIBC (AURA Trial)
| Treatment Arm | Pathological Complete Response (pCR) Rate | 12-Month Overall Survival (OS) Rate |
| Avelumab + Paclitaxel/Gemcitabine | 14% | 82% |
| Avelumab Monotherapy | 32% | 79% |
Advanced Solid Tumors: JAVELIN Chemotherapy Medley Trial
The Phase Ib/II JAVELIN Chemotherapy Medley trial assessed first-line avelumab plus concurrent chemotherapy in patients with advanced urothelial carcinoma or non-small cell lung cancer (NSCLC).
Table 3: Objective Response Rates (ORR) in the JAVELIN Chemotherapy Medley Trial
| Tumor Type | Treatment Arm | Objective Response Rate (ORR) |
| Urothelial Carcinoma | Avelumab (800 mg) + Cisplatin/Gemcitabine | 53.8% |
| Urothelial Carcinoma | Avelumab (1200 mg) + Cisplatin/Gemcitabine | 39.0% |
| NSCLC (nonsquamous) | Avelumab (800 mg) + Carboplatin/Pemetrexed | 50.0% |
| NSCLC (nonsquamous) | Avelumab (1200 mg) + Carboplatin/Pemetrexed | 33.3% |
Detailed Experimental Protocols
A thorough understanding of the experimental design is crucial for interpreting clinical trial data. Below are the detailed methodologies for the AURA and JAVELIN Chemotherapy Medley trials.
AURA Trial (NCT03674424)
-
Study Design: A multicenter, randomized, non-comparative, phase 2 trial.
-
Patient Population: Patients with non-metastatic muscle-invasive urothelial carcinoma scheduled for radical cystectomy. Patients were stratified based on their eligibility to receive cisplatin.
-
Treatment Regimens:
-
Cisplatin-Eligible Cohort:
-
Arm 1: Avelumab (10 mg/kg IV every 2 weeks) + dose-dense methotrexate (30 mg/m² IV day 1), vinblastine (3 mg/m² IV day 2), doxorubicin (30 mg/m² IV day 2), and cisplatin (70 mg/m² IV day 2) every 2 weeks for 4 cycles.
-
Arm 2: Avelumab (10 mg/kg IV every 2 weeks) + gemcitabine (1000 mg/m² IV days 1 and 8) and cisplatin (70 mg/m² IV day 1) every 3 weeks for 4 cycles.
-
-
Cisplatin-Ineligible Cohort:
-
Arm 3: Avelumab (10 mg/kg IV every 2 weeks) + paclitaxel (80 mg/m² IV days 1 and 15) and gemcitabine (1000 mg/m² IV days 1 and 15) every 4 weeks for 4 cycles.
-
Arm 4: Avelumab (10 mg/kg IV every 2 weeks) as monotherapy.
-
-
-
Primary Endpoint: Pathological complete response (pCR) rate, defined as the absence of residual invasive cancer in the cystectomy specimen (ypT0/is ypN0).
-
Secondary Endpoints: Event-free survival (EFS), overall survival (OS), and safety.
JAVELIN Chemotherapy Medley Trial (NCT03317496)
-
Study Design: A phase Ib/II, multicenter, open-label trial.
-
Patient Population:
-
Cisplatin-eligible patients with locally advanced or metastatic urothelial carcinoma.
-
Patients with advanced nonsquamous non-small cell lung cancer (NSCLC) without actionable EGFR or ALK mutations.
-
-
Treatment Regimens:
-
Urothelial Carcinoma Cohort: Avelumab (800 mg or 1200 mg IV every 3 weeks) + standard doses of cisplatin and gemcitabine.
-
NSCLC Cohort: Avelumab (800 mg or 1200 mg IV every 3 weeks) + standard doses of carboplatin and pemetrexed.
-
-
Primary Endpoints:
-
Phase Ib: Dose-limiting toxicities (DLTs).
-
Phase Ib/II: Confirmed objective response.
-
-
Secondary Endpoints: Safety, efficacy, and pharmacokinetics.
Conclusion
The combination of avelumab with various chemotherapy agents represents a promising therapeutic strategy for a range of solid tumors. The synergistic interplay between avelumab's dual mechanism of action and the immunomodulatory effects of chemotherapy leads to enhanced anti-tumor responses, as evidenced by the encouraging efficacy data from clinical trials such as AURA and JAVELIN Chemotherapy Medley.
For researchers and drug development professionals, these findings underscore the importance of rational combination strategies that leverage the immune system to combat cancer. Further investigation into predictive biomarkers and the optimal sequencing of these therapies will be crucial in maximizing patient outcomes. The detailed protocols provided in this guide serve as a foundation for designing future studies aimed at further elucidating the full potential of avelumab-chemotherapy combinations.
References
- 1. Facebook [cancer.gov]
- 2. A Study of Avelumab in Combination With Axitinib In Non-Small Cell Lung Cancer (NSCLC) or Urothelial Cancer (Javelin Medley VEGF) [clinicaltrialsgps.com]
- 3. Avelumab-based neoadjuvant therapy in patients with muscle-invasive bladder cancer (AURA Oncodistinct-004): a phase 2 multicenter clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Avelumab and Ipilimumab in Immuno-Oncology
In the rapidly evolving landscape of cancer immunotherapy, monoclonal antibodies that target immune checkpoints have emerged as pivotal therapeutic agents. This guide provides a detailed head-to-head comparison of two such therapies: avelumab, an anti-programmed death-ligand 1 (PD-L1) antibody, and ipilimumab, an anti-cytotoxic T-lymphocyte-associated antigen 4 (CTLA-4) antibody. This comparison is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their mechanisms of action, clinical efficacy, safety profiles, and the experimental protocols of key clinical trials.
Mechanism of Action: Targeting Different Brakes on the Immune System
Avelumab and ipilimumab modulate the immune system to enhance its anti-tumor activity, but they do so by targeting distinct inhibitory pathways.
Avelumab is a fully human IgG1 monoclonal antibody that binds to PD-L1.[1][2] PD-L1 is a protein that can be expressed on the surface of tumor cells and other cells in the tumor microenvironment.[3] When PD-L1 binds to its receptor, programmed cell death protein 1 (PD-1), on T cells, it sends an inhibitory signal that suppresses T-cell activity, allowing cancer cells to evade the immune system.[3] Avelumab blocks this interaction, thereby releasing the "brakes" on the T cells and restoring their ability to recognize and attack cancer cells.[3] A unique feature of avelumab is that it retains a native Fc region, which allows it to mediate antibody-dependent cell-mediated cytotoxicity (ADCC), a process where immune cells like natural killer (NK) cells are recruited to kill antibody-coated tumor cells.
Ipilimumab is a fully human IgG1 monoclonal antibody that targets CTLA-4. CTLA-4 is a protein receptor found on the surface of T cells that acts as a negative regulator of T-cell activation. It competes with the co-stimulatory receptor CD28 for binding to its ligands, CD80 and CD86, on antigen-presenting cells. By binding to CTLA-4, ipilimumab blocks this inhibitory signal, leading to enhanced T-cell activation and proliferation, including the activation of tumor-infiltrating T cells. This augmented T-cell response contributes to the destruction of cancer cells.
Figure 1: Signaling pathways of avelumab and ipilimumab.
Clinical Efficacy: A Summary of Key Trial Data
Direct head-to-head clinical trials comparing avelumab and ipilimumab as monotherapies are limited. The following tables summarize efficacy data from key clinical trials for each drug in different cancer types. It is important to note that cross-trial comparisons should be interpreted with caution due to differences in study populations, trial designs, and treatment lines.
Avelumab Efficacy Data
| Indication | Trial Name | Treatment Line | Objective Response Rate (ORR) | Median Overall Survival (OS) | Median Progression-Free Survival (PFS) | Citation(s) |
| Metastatic Merkel Cell Carcinoma | JAVELIN Merkel 200 (Part A) | 2nd line and beyond | 33% | 11.3 months | 2.7 months | |
| Metastatic Merkel Cell Carcinoma | JAVELIN Merkel 200 (Part B) | 1st line | 39.7% | Not Reached | 4.1 months | |
| Advanced Urothelial Carcinoma | JAVELIN Solid Tumor | 2nd line and beyond | 16.5% | 7.0 months | 1.6 months | |
| Advanced Non-Small Cell Lung Cancer | JAVELIN Solid Tumor | 1st line | 19.9% | 14.1 months | 4.0 months |
Ipilimumab Efficacy Data
| Indication | Trial Name/Study | Treatment Line | Objective Response Rate (ORR) | Median Overall Survival (OS) | Median Progression-Free Survival (PFS) | Citation(s) |
| Advanced Melanoma | Pooled Phase II data | Previously treated | 4.9% (at 3 mg/kg) - 11.6% (at 10 mg/kg) | 9.3 - 11.4 months | - | |
| Metastatic Melanoma | Multicenter Observational Study | 2nd line | - | 6.43 months | 3.7 months | |
| Metastatic Uveal Melanoma | Expanded Access Program | Previously treated | 5% | 6.0 months | 3.6 months |
Safety and Tolerability: A Comparative Overview
The safety profiles of avelumab and ipilimumab reflect their distinct mechanisms of action, with both drugs associated with immune-related adverse events (irAEs).
Avelumab is generally associated with a manageable safety profile. The most common treatment-related adverse events (TRAEs) include fatigue, infusion-related reactions, nausea, and diarrhea. Immune-related adverse events can occur, including thyroid disorders, pneumonitis, and colitis, though severe (Grade ≥3) irAEs are less frequent.
Ipilimumab is known for a higher incidence of severe irAEs compared to anti-PD-1/PD-L1 agents. The most common adverse events are fatigue, diarrhea, pruritus, and rash. Severe and potentially life-threatening irAEs can affect the gastrointestinal tract (colitis), skin (dermatitis), liver (hepatitis), and endocrine glands.
Adverse Events Summary
| Adverse Event Profile | Avelumab | Ipilimumab | Citation(s) |
| Common TRAEs | Fatigue, infusion-related reactions, nausea, diarrhea | Fatigue, diarrhea, pruritus, rash | |
| Common irAEs | Thyroid disorders, pneumonitis, colitis | Colitis, dermatitis, hepatitis, endocrinopathies | |
| Grade ≥3 TRAEs | 12.2% (in advanced NSCLC, 1st line) | 13% (in metastatic melanoma, 2nd line) |
Experimental Protocols: A Glimpse into Clinical Trial Design
The following provides a generalized overview of the methodologies employed in pivotal clinical trials for avelumab and ipilimumab.
Representative Avelumab Clinical Trial Protocol (JAVELIN Merkel 200)
-
Study Design: A Phase II, multicenter, open-label study.
-
Patient Population: Patients with histologically confirmed metastatic Merkel cell carcinoma with disease progression on or after chemotherapy (Part A) or as a first-line treatment (Part B).
-
Intervention: Avelumab administered at a dose of 10 mg/kg as a 1-hour intravenous infusion every 2 weeks.
-
Endpoints:
-
Primary: Confirmed objective response rate (ORR) assessed by an independent review committee according to RECIST v1.1.
-
Secondary: Duration of response, progression-free survival (PFS), overall survival (OS), and safety.
-
-
Tumor Assessment: Tumor status was assessed every 6 weeks.
Representative Ipilimumab Clinical Trial Protocol (CheckMate 067)
-
Study Design: A Phase III, randomized, double-blind study.
-
Patient Population: Patients with previously untreated, unresectable Stage III or IV melanoma.
-
Intervention: Patients were randomized to receive one of three regimens:
-
Nivolumab plus ipilimumab
-
Nivolumab plus placebo
-
Ipilimumab plus placebo
-
-
Ipilimumab Dosing: Ipilimumab was administered at 3 mg/kg intravenously every 3 weeks for four doses.
-
Endpoints:
-
Co-primary: Progression-free survival (PFS) and overall survival (OS).
-
Secondary: Objective response rate (ORR).
-
-
Tumor Assessment: Tumor assessments were performed at week 12 and then every 6 weeks for the first year, and every 12 weeks thereafter.
Figure 2: Generalized workflow for a comparative clinical trial.
Conclusion
Avelumab and ipilimumab are both effective immunotherapies that have significantly impacted the treatment of various cancers. Their distinct mechanisms of action, targeting the PD-L1/PD-1 and CTLA-4 pathways respectively, result in different efficacy and safety profiles. Avelumab generally demonstrates a more favorable safety profile, while ipilimumab has a longer track record in certain indications like melanoma. The choice between these agents, or their use in combination with other therapies, depends on the cancer type, line of therapy, patient characteristics, and the treating physician's assessment of the risk-benefit ratio. As the field of immuno-oncology continues to advance, further research, including direct head-to-head trials and the identification of predictive biomarkers, will be crucial to optimize the use of these powerful therapies for individual patients.
References
Avelumab in Melanoma: Unraveling Efficacy in the Context of BRAF Mutation Status
A comparative guide for researchers and drug development professionals.
The advent of immune checkpoint inhibitors has revolutionized the treatment landscape for metastatic melanoma. Avelumab, a fully human IgG1 monoclonal antibody targeting the programmed death-ligand 1 (PD-L1), has demonstrated clinical activity in this setting. A critical question for researchers and clinicians is whether the efficacy of avelumab is influenced by the BRAF mutational status of the tumor, a key driver in a significant subset of melanomas. This guide provides a comprehensive overview of avelumab's mechanism of action and synthesizes the available, though limited, preclinical and clinical data concerning its efficacy in BRAF-mutant versus BRAF wild-type melanoma models.
Avelumab's Dual Mechanism of Action
Avelumab functions through a dual mechanism to combat cancer. Firstly, it blocks the interaction between PD-L1 on tumor cells and the PD-1 receptor on T-cells.[1] This interaction typically suppresses T-cell activity, allowing cancer cells to evade the immune system.[1] By inhibiting this checkpoint, avelumab unleashes the anti-tumor activity of T-cells.[1] Secondly, avelumab's native Fc region can engage natural killer (NK) cells, leading to antibody-dependent cell-mediated cytotoxicity (ADCC) and direct lysis of tumor cells, a feature that distinguishes it from some other anti-PD-1/PD-L1 antibodies.[2]
The Interplay Between BRAF Mutation and the Tumor Microenvironment
The BRAF V600 mutation is a common oncogenic driver in melanoma, leading to constitutive activation of the MAPK signaling pathway and promoting tumor growth. While targeted therapies against BRAF and MEK have high initial response rates in BRAF-mutant melanoma, resistance is common.[3] The relationship between BRAF mutation and the tumor immune microenvironment is complex. Some preclinical studies suggest that oncogenic BRAF signaling can foster an immunosuppressive microenvironment. However, research also indicates that PD-L1 expression in melanoma is not directly correlated with the BRAF V600E mutation status. Instead, the presence of tumor-infiltrating lymphocytes (TILs) and inflammatory cytokines like interferon-gamma (IFN-γ) appear to be the major drivers of PD-L1 expression, irrespective of the tumor's BRAF status. This suggests that the efficacy of avelumab may be more dependent on the existing immune context of the tumor rather than the BRAF mutation itself.
Preclinical Efficacy: A Gap in Direct Comparative Data
Clinical Insights from the JAVELIN Solid Tumor Trial
Experimental Protocols: A General Framework
While specific protocols for a direct comparison of avelumab in BRAF-mutant vs. wild-type models are not available, a general experimental workflow for evaluating the efficacy of an anti-PD-L1 antibody in preclinical melanoma models is outlined below. This framework can be adapted for such a comparative study.
General In Vivo Efficacy Study Protocol
-
Model Selection:
-
Syngeneic Mouse Models: Utilize immunocompetent mouse models with established melanoma cell lines that are either BRAF-mutant (e.g., B16-F10 engineered to express BRAF V600E) or BRAF wild-type.
-
Patient-Derived Xenograft (PDX) Models: Engraft tumor fragments from melanoma patients with known BRAF mutation status into immunodeficient mice reconstituted with human immune cells (humanized mice).
-
-
Tumor Implantation and Growth Monitoring:
-
Inject a defined number of melanoma cells subcutaneously into the flank of the mice.
-
Monitor tumor growth by measuring tumor volume with calipers at regular intervals.
-
-
Treatment Administration:
-
Once tumors reach a predetermined size, randomize mice into treatment and control groups.
-
Administer avelumab (or a murine surrogate anti-PD-L1 antibody for syngeneic models) and a vehicle control intravenously or intraperitoneally at a specified dose and schedule.
-
-
Efficacy Endpoints:
-
Primary Endpoint: Tumor growth inhibition.
-
Secondary Endpoints: Overall survival, analysis of the tumor microenvironment (e.g., infiltration of CD8+ T-cells, NK cells), and biomarker analysis (e.g., PD-L1 expression).
-
-
Immunohistochemistry and Flow Cytometry:
-
At the end of the study, harvest tumors and spleens.
-
Perform immunohistochemistry to visualize immune cell infiltration into the tumor.
-
Use flow cytometry to quantify different immune cell populations in the tumor and spleen.
-
Signaling Pathways and Experimental Workflow
References
Avelumab Cross-Reactivity Profile: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the cross-reactivity profile of a therapeutic antibody is paramount for predicting potential on-target and off-target effects. This guide provides a comprehensive overview of the cross-reactivity studies for avelumab (Bavencio®), a human IgG1 monoclonal antibody targeting the programmed death-ligand 1 (PD-L1).
Avelumab is an immune checkpoint inhibitor designed to block the interaction between PD-L1 and its receptors, PD-1 and B7.1, thereby restoring anti-tumor immune responses.[1] A key differentiating feature of avelumab is its native Fc region, which can engage immune effector cells and induce antibody-dependent cell-mediated cytotoxicity (ADCC).[2] Preclinical safety evaluation of avelumab included tissue cross-reactivity studies to assess its binding to a panel of normal human tissues.
Summary of Tissue Cross-Reactivity Studies
As part of the Biologics License Application (BLA) for avelumab, a tissue cross-reactivity study (Study 20015186) was conducted on a comprehensive panel of normal human tissues. The findings, as summarized in the FDA pharmacology review, are presented below.
Table 1: Summary of Avelumab Binding in Normal Human Tissues
| Tissue | Finding |
| Adipocytes | Staining observed |
| Megakaryocytes | Staining observed |
| Ovarian Granulosa Cells | Staining observed |
| Testicular Interstitial Cells | Staining observed |
| General Tissue Comparison | Avelumab staining of normal human and cynomolgus monkey tissues was generally comparable, with the exceptions noted above where staining was only present in human tissues. |
Source: FDA Biologics License Application for avelumab (BLA 761049)
Experimental Protocols
While the specific, proprietary protocol for Study 20015186 is not publicly available, a standard immunohistochemistry (IHC) protocol for tissue cross-reactivity studies conducted under Good Laboratory Practice (GLP) conditions is outlined below. This representative protocol is based on regulatory guidelines and common practices in the field.
Representative Immunohistochemistry (IHC) Protocol for Tissue Cross-Reactivity
-
Tissue Preparation: A panel of fresh, frozen normal human tissues is cryosectioned to a thickness of 5-10 µm and mounted on charged microscope slides. Tissues from at least three unrelated donors are typically used to account for potential polymorphism.
-
Fixation: Sections are fixed in a suitable fixative, such as cold acetone (B3395972) or a formalin-based solution, for a predetermined duration to preserve tissue morphology and antigenicity.
-
Blocking: Non-specific binding sites are blocked using a protein-based blocking solution (e.g., normal serum from the species of the secondary antibody) to minimize background staining.
-
Primary Antibody Incubation: Avelumab, at a minimum of two different concentrations (e.g., a saturating and a sub-saturating concentration), is applied to the tissue sections and incubated for a specified time and temperature to allow for binding to its target. An isotype-matched control antibody is used on parallel sections as a negative control.
-
Detection System: A labeled secondary antibody that recognizes the primary antibody (in this case, an anti-human IgG) is applied. This is typically followed by an amplification system (e.g., avidin-biotin complex or a polymer-based system) conjugated to an enzyme such as horseradish peroxidase (HRP).
-
Chromogen Application: A chromogenic substrate (e.g., 3,3'-diaminobenzidine (B165653) - DAB) is added, which is converted by the enzyme into a colored precipitate at the site of antibody binding.
-
Counterstaining: The tissue sections are lightly counterstained with a contrasting color (e.g., hematoxylin) to visualize the tissue morphology.
-
Dehydration and Mounting: The sections are dehydrated through a series of alcohol and xylene washes and then coverslipped with a permanent mounting medium.
-
Microscopic Evaluation: A board-certified pathologist evaluates the slides to assess the presence, location, and intensity of staining in different cell types within each tissue.
Visualizing Key Processes
To further elucidate the context of these studies, the following diagrams illustrate the PD-L1 signaling pathway targeted by avelumab and a typical workflow for a tissue cross-reactivity study.
Caption: Avelumab's Mechanism of Action.
Caption: IHC Workflow for Cross-Reactivity.
Conclusion
The preclinical safety assessment of avelumab included a comprehensive tissue cross-reactivity study on normal human tissues. The results indicated specific binding to a limited number of cell types, with overall comparability to cynomolgus monkey tissues. This information, in conjunction with other nonclinical and clinical data, contributes to the overall safety profile of avelumab. For researchers investigating avelumab or developing similar anti-PD-L1 antibodies, these findings provide a valuable reference for potential on-target binding in normal tissues.
References
Safety Operating Guide
Navigating the Disposal of Disomotide: A Guide for Laboratory Professionals
Core Principle: Institutional EHS is Your Primary Resource
Before proceeding with any disposal method, the first and most critical step is to consult your institution's Environmental Health and Safety (EHS) office. EHS professionals are equipped with the knowledge of local, state, and federal regulations and can provide specific guidance tailored to your facility's capabilities and the characteristics of the waste material.
Step-by-Step Disposal Protocol for Disomotide
When a specific Safety Data Sheet (SDS) is unavailable, a systematic approach to waste characterization and disposal is paramount. The following steps outline a procedural workflow to ensure safety and compliance.
-
Hazard Assessment : The initial phase involves a thorough assessment of the potential hazards associated with this compound. This evaluation should be based on your knowledge of the compound's chemical properties and any available toxicological data. The primary considerations are:
-
Ignitability : Does the substance have a low flash point or is it readily combustible?
-
Corrosivity : Is the substance highly acidic or basic (pH ≤ 2 or ≥ 12.5)?[1]
-
Reactivity : Is the substance unstable, prone to violent reactions, or does it react with water to produce toxic gases?
-
Toxicity : Does the substance pose a threat to human health or the environment?
-
-
Waste Segregation : Proper segregation of chemical waste is crucial to prevent dangerous reactions. This compound waste should be collected in a dedicated, clearly labeled, and compatible container. Avoid mixing it with other chemical waste streams unless explicitly permitted by your EHS office.
-
Containerization and Labeling : Use a robust, leak-proof container that is compatible with this compound. The container must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and a clear description of its known or suspected hazards.
-
Disposal Pathway Determination : In consultation with your EHS office, the appropriate disposal pathway will be determined. The decision will be based on the hazard assessment and regulatory requirements.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the disposal of a laboratory chemical like this compound.
Caption: Decision workflow for the proper disposal of this compound.
Quantitative Guidelines for Non-Hazardous Waste
Should your EHS office, based on a thorough hazard assessment, classify the this compound waste as non-hazardous, certain general disposal guidelines may apply. It is imperative to confirm these with your local regulations and institutional policies.
| Parameter | Guideline | Source |
| pH Range for Sewer Disposal | 5.5 - 9.5 | [2] |
| Concentration for Sewer Disposal | Generally below 1% for neutral salts | [2] |
| Quantity Limit for Sewer Disposal | Small quantities, followed by copious amounts of water | [2] |
Note: These are general guidelines and may not be applicable in all jurisdictions. Always verify with your EHS office before proceeding with sewer disposal.
Experimental Protocols: Inactivation of Chemical Waste
In some instances, chemical inactivation may be a viable pre-treatment step before disposal. While specific inactivation protocols for this compound are not documented, general chemical inactivation strategies often involve neutralization for corrosive wastes or oxidation/reduction for reactive wastes. Any such procedure should be developed and validated in consultation with a qualified chemist and your EHS office.
Spill and Emergency Procedures
In the event of a this compound spill, immediate and appropriate action is necessary to mitigate risks.
-
Evacuate and Alert : Evacuate the immediate area and alert your colleagues and supervisor.
-
Consult SDS (if available) or Hazard Assessment : If an SDS is not available, refer to your initial hazard assessment for information on appropriate personal protective equipment (PPE) and cleanup materials.
-
Contain the Spill : Use appropriate absorbent materials to contain the spill.
-
Cleanup : Collect the spilled material and contaminated absorbents into a sealed, labeled container for hazardous waste disposal.
-
Decontaminate : Clean the spill area with an appropriate solvent or cleaning solution.
-
Report : Report the incident to your supervisor and EHS office.
Personal Protective Equipment (PPE)
When handling this compound waste, appropriate PPE is mandatory. This includes, but is not limited to:
-
Safety goggles or a face shield
-
A laboratory coat
-
Chemically resistant gloves
-
Closed-toe shoes
Additional respiratory protection may be necessary depending on the volatility and toxicity of the compound.
By adhering to these comprehensive guidelines and prioritizing communication with your institutional EHS office, you can ensure the safe and compliant disposal of this compound and other novel chemical compounds, fostering a culture of safety and environmental stewardship within your laboratory.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
